Product packaging for TCO-PEG24-acid(Cat. No.:)

TCO-PEG24-acid

Cat. No.: B15144771
M. Wt: 1298.5 g/mol
InChI Key: REJRWCKBCMDVEL-UPHRSURJSA-N
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Description

TCO-PEG24-acid is a useful research compound. Its molecular formula is C60H115NO28 and its molecular weight is 1298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H115NO28 B15144771 TCO-PEG24-acid

Properties

Molecular Formula

C60H115NO28

Molecular Weight

1298.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C60H115NO28/c62-59(63)8-10-65-12-14-67-16-18-69-20-22-71-24-26-73-28-30-75-32-34-77-36-38-79-40-42-81-44-46-83-48-50-85-52-54-87-56-57-88-55-53-86-51-49-84-47-45-82-43-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-17-68-15-13-66-11-9-61-60(64)89-58-6-4-2-1-3-5-7-58/h1-2,58H,3-57H2,(H,61,64)(H,62,63)/b2-1-

InChI Key

REJRWCKBCMDVEL-UPHRSURJSA-N

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG24-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a heterobifunctional linker that is instrumental in the field of bioconjugation. This document details its chemical properties, mechanism of action, and key applications, with a focus on providing practical experimental methodologies and quantitative data to support researchers in drug development and other scientific disciplines.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is a molecule comprised of three key functional components: a trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step conjugation strategy, making it a versatile tool for linking different molecules.

The TCO group is a strained alkene that serves as a highly reactive dienophile in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions.[1] Its primary reaction partner is a tetrazine derivative. This "click chemistry" reaction is known for its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a catalyst.[2]

The PEG spacer, consisting of 24 ethylene glycol units, is a hydrophilic chain that enhances the solubility of the molecule in aqueous buffers and reduces non-specific binding of conjugates to proteins and surfaces.[2] The length of the PEG chain can also influence the pharmacokinetic properties of the final conjugate.

The terminal carboxylic acid provides a handle for the initial conjugation step. It can be activated, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to form a stable amide bond.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C60H115NO28[1]
Molecular Weight 1298.6 g/mol [1]
Purity Typically >95%[1]
Solubility Water, DMF[1]
Storage Conditions -20°C, desiccated[1]

Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Long-term storage is not recommended.[1]

The TCO-Tetrazine Ligation: A Bioorthogonal Reaction

The cornerstone of this compound's utility is its participation in the iEDDA reaction with a tetrazine. This reaction is characterized by its rapid rate and bioorthogonality, meaning it does not interfere with native biological processes.

G TCO TCO-PEG24-Biomolecule TransitionState [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO->TransitionState Tetrazine Tetrazine-Payload Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Intermediate TransitionState->Dihydropyridazine Conjugate Stable Conjugate Dihydropyridazine->Conjugate N2 N2 (gas) Dihydropyridazine->N2 G cluster_0 Activation cluster_1 Conjugation TCO_Acid This compound EDC_NHS EDC, NHS TCO_Acid->EDC_NHS TCO_NHS TCO-PEG24-NHS ester EDC_NHS->TCO_NHS Biomolecule Biomolecule-NH2 TCO_NHS->Biomolecule Conjugate TCO-PEG24-Biomolecule Biomolecule->Conjugate G TargetProtein Target Protein PROTAC PROTAC (TCO-PEG24 Linker) TargetProtein->PROTAC TernaryComplex Ternary Complex PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

An In-depth Technical Guide to TCO-PEG24-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and key applications, with a focus on the experimental protocols for its use.

Chemical Structure and Properties

This compound is a molecule composed of three key functional components: a trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The TCO moiety is a highly reactive dienophile that participates in rapid and specific "click chemistry" reactions with tetrazines. The hydrophilic PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance.[1] The carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules or other substrates.

Below is a diagram of the chemical structure of this compound.

TCO_PEG24_acid_structure struct

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C60H115NO28[2][3]
Molecular Weight ~1298.6 g/mol [2][3]
Purity Typically >95%[2][3]
Appearance White to off-white solid or oilN/A
Solubility Soluble in water and DMF[2]
Storage Conditions -20°C, desiccated[2]

Core Applications in Research and Drug Development

The unique trifunctional nature of this compound makes it a valuable tool in a variety of applications, primarily centered around the precise and stable linkage of molecules.

  • Bioconjugation and Labeling: The TCO group's rapid and bioorthogonal reactivity with tetrazines allows for the specific labeling of proteins, antibodies, and other biomolecules in complex biological media.[4] The long, flexible PEG spacer helps to maintain the biological activity of the conjugated molecule.[1]

  • PROTACs and Targeted Protein Degradation: this compound serves as a versatile linker in the synthesis of PROTACs.[2][5][6] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The carboxylic acid end of this compound can be coupled to one of these ligands, and the TCO group can then be used to "click" to a tetrazine-modified version of the other ligand, facilitating the modular synthesis of PROTAC libraries.

  • Surface Functionalization: The carboxylic acid can be used to immobilize this compound onto amine-functionalized surfaces. The exposed TCO groups can then be used to capture tetrazine-modified biomolecules, enabling the creation of bioactive surfaces for applications such as cell adhesion studies and biosensors.[3]

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): The hydrophilic PEG chain can improve the pharmacokinetic properties of drug conjugates. This compound can be used to link cytotoxic drugs to antibodies, creating ADCs that can specifically target cancer cells.

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving this compound: the conjugation of its carboxylic acid to a primary amine and the subsequent click reaction of the TCO group with a tetrazine.

Amine Coupling via EDC/NHS Chemistry

This protocol describes the general procedure for conjugating the carboxylic acid of this compound to a primary amine-containing molecule, such as a protein or a synthetic ligand. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: Amine-free buffer, pH 7-8 (e.g., Phosphate-Buffered Saline - PBS)

  • Quenching Solution (optional): Hydroxylamine or Tris buffer

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate solvent such as DMF or DMSO.

  • Activate Carboxylic Acid:

    • In a reaction vessel, dissolve this compound in the reaction buffer.

    • Add a molar excess of EDC and NHS (typically 1.5-2 equivalents of each relative to this compound).

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated this compound solution. The molar ratio of the activated linker to the amine will depend on the desired degree of labeling and should be optimized.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): To stop the reaction, a quenching solution can be added to react with any remaining NHS esters.

  • Purification: Remove excess reagents and byproducts by purifying the conjugate using a method appropriate for the biomolecule (e.g., size-exclusion chromatography for proteins, dialysis, or HPLC).

Amine_Coupling_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification TCO_PEG_Acid This compound Activated_Ester TCO-PEG24-NHS Ester TCO_PEG_Acid->Activated_Ester 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_Ester Conjugate TCO-PEG24-Molecule Activated_Ester->Conjugate 2-4h, RT Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification caption Workflow for Amine Coupling of this compound

Workflow for Amine Coupling of this compound
TCO-Tetrazine Ligation (Click Chemistry)

This protocol describes the inverse electron demand Diels-Alder cycloaddition (IEDDA) between the TCO group of the this compound conjugate and a tetrazine-modified molecule. This reaction is extremely fast and bioorthogonal.[4]

Materials:

  • This compound conjugate (from section 3.1)

  • Tetrazine-modified molecule

  • Reaction Buffer: Aqueous buffer, pH 6.5-7.5 (e.g., PBS)

Procedure:

  • Prepare Reactants: Dissolve the this compound conjugate and the tetrazine-modified molecule in the reaction buffer.

  • Initiate Reaction: Mix the two solutions. The reaction is typically performed with a slight molar excess of one of the components, depending on the experimental design.

  • Incubation: The reaction proceeds rapidly at room temperature. Incubation times can range from a few minutes to a couple of hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): Depending on the application, the final conjugate may be used directly or purified to remove any unreacted starting materials.

TCO_Tetrazine_Ligation TCO_Conjugate TCO-PEG24-Molecule Final_Conjugate Final Bioconjugate TCO_Conjugate->Final_Conjugate IEDDA Click Reaction Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Final_Conjugate caption TCO-Tetrazine Ligation Reaction

TCO-Tetrazine Ligation Reaction

PROTAC Synthesis Workflow Example

The dual reactivity of this compound is particularly advantageous for the modular synthesis of PROTACs. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_synthesis1 Step 1: First Conjugation cluster_synthesis2 Step 2: Second Conjugation (Click) TCO_PEG_Acid This compound TCO_PEG_Ligand1 TCO-PEG24-Ligand1 TCO_PEG_Acid->TCO_PEG_Ligand1 EDC/NHS Coupling Ligand1_NH2 Target Ligand with Amine Ligand1_NH2->TCO_PEG_Ligand1 PROTAC PROTAC Molecule TCO_PEG_Ligand1->PROTAC TCO-Tetrazine Ligation Ligand2_Tz E3 Ligase Ligand with Tetrazine Ligand2_Tz->PROTAC caption Modular PROTAC Synthesis using this compound

Modular PROTAC Synthesis using this compound

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining a bioorthogonal TCO group, a hydrophilic PEG spacer, and a reactive carboxylic acid, enables a wide range of applications in bioconjugation, drug delivery, and the development of novel therapeutics. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various research and development endeavors. As with any chemical reagent, optimization of reaction conditions for specific applications is recommended.

References

An In-Depth Technical Guide to the Mechanism and Application of TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG24-acid, a bifunctional linker molecule at the forefront of bioconjugation and targeted therapeutics. We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its role in advanced biological applications.

Core Concepts: Understanding this compound

This compound is a chemical linker composed of three key functional domains:

  • trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for bioorthogonal chemistry.

  • Polyethylene Glycol (PEG24): A 24-unit polyethylene glycol spacer that imparts hydrophilicity, enhances stability, and reduces aggregation of the conjugated molecule.[1]

  • Carboxylic Acid (-acid): A terminal functional group that allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, or peptides.[2]

The primary mechanism of action of this compound revolves around the inverse-electron demand Diels-Alder (IEDDA) reaction , a type of "click chemistry."[2] This reaction occurs between the TCO group and a tetrazine (Tz) moiety, forming a stable covalent bond. The IEDDA reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[3][4]

Quantitative Data

The efficiency and speed of the TCO-tetrazine ligation are critical for its utility. The following table summarizes key quantitative data related to this reaction.

ParameterValueConditionsSource
Second-Order Rate Constant (k₂) Up to 3.3 x 10⁶ M⁻¹s⁻¹Physiological conditions (PBS, pH 7.4, 37°C)[4]
Reaction Time for Quantitative Conversion 10 - 30 secondsSub-millimolar concentrations[3][4]
Drug Conjugation Efficiency (Example with a TCO-linked drug) 93%Not specified[5]
Purity of this compound >95%Not specified[2]

Experimental Protocols

General Protocol for Protein Conjugation with this compound

This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amine residues (e.g., lysine).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4-8.0)

  • This compound

  • Amine-reactive crosslinking activators: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMSO or DMF).

    • Molar ratio of this compound:EDC:NHS is typically 1:1.5:1.5.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation to Protein:

    • Add the activated TCO-PEG24-NHS ester solution to the protein solution. The molar excess of the linker to the protein will depend on the desired degree of labeling and the number of available amines on the protein. A 5-20 fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the TCO-labeled protein with a fluorescently-tagged tetrazine and measuring the absorbance or fluorescence.

Monitoring TCO-Tetrazine Reaction Kinetics

The kinetics of the TCO-tetrazine reaction can be monitored using stopped-flow spectrophotometry.[4]

Procedure:

  • Prepare solutions of the TCO-conjugated molecule and the tetrazine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Use a stopped-flow spectrophotometer to rapidly mix the two solutions.

  • Monitor the decrease in the characteristic absorbance of the tetrazine at approximately 520-540 nm over time.[4]

  • The observed rate constants can be determined by fitting the data to a pseudo-first-order model, and the second-order rate constant can be calculated by dividing the observed rate constant by the concentration of the reactant in excess.[4]

Visualizing Workflows and Mechanisms

General Bioconjugation Workflow

The following diagram illustrates the general workflow for conjugating this compound to a primary amine-containing biomolecule.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_click Bioorthogonal Reaction TCO_acid This compound TCO_NHS TCO-PEG24-NHS ester TCO_acid->TCO_NHS Activation EDC_NHS EDC / NHS EDC_NHS->TCO_NHS Conjugated_Protein Protein-NH-CO-PEG24-TCO TCO_NHS->Conjugated_Protein Conjugation Protein Protein-NH2 Protein->Conjugated_Protein Final_Product Labeled Protein Conjugated_Protein->Final_Product IEDDA Reaction Tetrazine Tetrazine Probe Tetrazine->Final_Product

Caption: Workflow for this compound conjugation and subsequent bioorthogonal reaction.

PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

G cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitin-Proteasome Pathway Target_Ligand Target Protein Ligand TCO_Linker TCO-PEG24 Linker Target_Ligand->TCO_Linker E3_Ligand E3 Ligase Ligand TCO_Linker->E3_Ligand Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Ubiquitination Ubiquitination of Target Protein PROTAC->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation utilizing a TCO-PEG24 linker.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs.[5] The bioorthogonal nature of the TCO-tetrazine reaction allows for the precise attachment of cytotoxic payloads to antibodies.

  • PROTACs: As illustrated above, this compound serves as a flexible linker to connect a target-binding moiety and an E3 ligase-recruiting element, facilitating targeted protein degradation.[6][7]

  • Pretargeted Imaging and Therapy: In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts with the TCO-modified antibody at the target location. This approach can enhance the target-to-background ratio in imaging and reduce off-target toxicity in therapy.[5]

  • Cell Surface Engineering: this compound can be used to modify the surface of cells, allowing for the subsequent attachment of various functionalities through the TCO-tetrazine reaction.[8]

Conclusion

This compound is a powerful and versatile chemical tool with significant implications for drug development, diagnostics, and fundamental research. Its robust and bioorthogonal mechanism of action, coupled with the favorable physicochemical properties imparted by the PEG spacer, enables the precise and efficient construction of complex biomolecular conjugates. A thorough understanding of its reactivity and the availability of well-defined experimental protocols are essential for harnessing its full potential in creating the next generation of targeted therapeutics and research probes.

References

An In-depth Technical Guide to TCO-PEG24-acid and Tetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bioorthogonal reaction between TCO-PEG24-acid and tetrazine derivatives, focusing on the core principles of their reaction kinetics. The trans-cyclooctene (TCO) and tetrazine ligation is a cornerstone of modern bioconjugation, prized for its exceptionally rapid kinetics and high specificity, which allows for its use in complex biological environments without interfering with native processes.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[1][3]

The use of a TCO moiety functionalized with a 24-unit polyethylene glycol (PEG) linker and a terminal carboxylic acid (this compound) offers significant advantages, including enhanced aqueous solubility and a versatile handle for conjugation to biomolecules like proteins and antibodies.[4] Understanding the kinetics of this reaction is critical for its application in fields ranging from in vivo imaging and pretargeted drug delivery to the development of antibody-drug conjugates (ADCs).[5][6][7]

Reaction Kinetics Data

The reaction between TCO derivatives and tetrazines is characterized by extremely fast second-order rate constants (k₂), often orders of magnitude higher than other bioorthogonal reactions.[2] The specific rate is highly dependent on the substituents on both the TCO and the tetrazine, as well as solvent conditions and temperature.[3][8] Electron-withdrawing groups on the tetrazine and increased ring strain on the TCO can significantly accelerate the reaction.[3][9]

Below is a summary of representative kinetic data for various TCO-tetrazine reactions.

TCO DerivativeTetrazine DerivativeRate Constant (k₂, M⁻¹s⁻¹)Conditions
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol:Water, 25°C[10]
TCO-conjugated CC49 mAb[¹¹¹In]In-labeled-tetrazine13,000 ± 80PBS, 37°C[9]
Diol-derivatized axial-TCO3,6-dipyridyl-s-tetrazine derivative150,000 ± 8,000Not specified[9]
Axial TCO derivativeDipyridyl-tetrazine57.7Not specified[8]
Axial TCO derivativeDimethyl-tetrazine0.54Not specified[8]
General TCO6-Methyl-substituted tetrazines~1,000Aqueous media[1]
General TCO6-Hydrogen-substituted tetrazinesup to 30,000Not specified[1]
TCO3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine26,000PBS, 37°C[11]
sTCO-acidTetrazine-carbamate23,800 ± 40025% ACN/PBS[12]

Experimental Protocols

Accurate determination of the rapid kinetics of the TCO-tetrazine ligation requires specialized techniques. Stopped-flow spectrophotometry is the most common method, allowing for the rapid mixing of reactants and monitoring of the reaction in real-time.

Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry

This protocol outlines the general procedure for determining the second-order rate constant of a TCO-tetrazine reaction.

1. Reagent Preparation:

  • Prepare stock solutions of the TCO derivative (e.g., this compound) and the tetrazine derivative in a suitable solvent (e.g., DMSO).
  • Dilute the stock solutions to their final working concentrations in the desired reaction buffer (e.g., PBS, pH 7.4). For pseudo-first-order conditions, the TCO derivative should be in significant excess (at least 10-fold) relative to the tetrazine.[13]

2. Instrumentation Setup:

  • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[11]
  • Load the TCO and tetrazine solutions into separate syringes of the instrument.

3. Data Acquisition:

  • Initiate the instrument to rapidly mix equal volumes of the two reactant solutions.
  • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine, typically between 510-550 nm, over time.[11][14] Collect data until the reaction is complete, which may be on the order of milliseconds to seconds.[11][15]

4. Data Analysis:

  • Fit the absorbance decay curve to a single-exponential decay function to obtain the observed rate constant (k_obs).
  • Plot the obtained k_obs values against the various concentrations of the excess reactant (TCO).
  • The second-order rate constant (k₂) is determined from the slope of this linear plot.[13]

Protocol: General Protein-TCO Bioconjugation

This protocol describes a general method for labeling a protein with a TCO-PEG-NHS ester, preparing it for reaction with a tetrazine-modified molecule.

1. Protein Preparation:

  • Dissolve the protein to be labeled (e.g., an antibody) in a suitable buffer, such as PBS at a pH of 7.4-8.5.
  • Adjust the protein concentration to a typical range of 1-10 mg/mL.

2. NHS Ester Reaction:

  • Dissolve the TCO-PEG-NHS ester in a small amount of anhydrous DMSO.
  • Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
  • Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

3. Purification:

  • Remove the unreacted TCO-PEG-NHS ester and byproducts using a desalting column or dialysis against the appropriate buffer (e.g., PBS, pH 7.4).[14]

4. Characterization:

  • Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy. The TCO-labeled protein is now ready for reaction with a tetrazine-functionalized molecule.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical transformations and experimental workflows associated with the TCO-tetrazine ligation.

G cluster_reaction Inverse-Electron-Demand Diels-Alder Reaction TCO TCO-PEG24-R (Dienophile) Intermediate Cycloaddition Intermediate TCO->Intermediate + Tetrazine Tetrazine-R' (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine + N₂ Intermediate->Product Retro-Diels-Alder G cluster_prep Reagent Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution C Load solutions into Stopped-Flow Spectrophotometer A->C B Prepare Tetrazine Stock Solution B->C D Equilibrate to 37°C C->D E Rapidly mix reactants (1:1 v/v) D->E F Monitor Absorbance Decay at ~520 nm E->F G Fit decay curve to obtain k_obs F->G H Plot k_obs vs. [TCO] G->H I Calculate k₂ from slope H->I G cluster_pretargeting Pretargeted Drug Delivery Workflow Antibody 1. Administer TCO-labeled Antibody Localization 2. Antibody localizes to Target Site (e.g., Tumor) Antibody->Localization Clearance 3. Unbound Antibody clears from circulation Localization->Clearance Drug 4. Administer Tetrazine-Drug Conjugate Clearance->Drug Reaction 5. In vivo Click Reaction at Target Site Drug->Reaction Activation 6. Drug is activated/concentrated at Target Reaction->Activation

References

TCO-PEG24-acid: A Comprehensive Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of TCO-PEG24-acid, a critical bifunctional linker used in bioconjugation, drug delivery, and proteomics. Understanding these core physicochemical properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of this important reagent. While specific quantitative data for this compound is not extensively published, this guide synthesizes available information from analogous compounds and established analytical methodologies to provide a robust framework for its use.

Core Properties of this compound

This compound is a molecule that combines a reactive trans-cyclooctene (TCO) group with a hydrophilic 24-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This structure imparts unique characteristics essential for its function in bioorthogonal chemistry. The TCO moiety allows for rapid and specific "click" reactions with tetrazine-functionalized molecules, while the extensive PEG chain enhances aqueous solubility and provides a flexible linker arm.[1][2][3] The terminal carboxylic acid enables conjugation to primary amines on biomolecules.

Solubility Profile

The solubility of this compound is a key advantage in its application, particularly in biological systems. The long, hydrophilic PEG chain significantly contributes to its solubility in aqueous buffers.[1][3][4]

Solvent/Buffer SystemQualitative SolubilityRemarks
WaterSoluble[1]The hydrophilic PEG spacer enhances solubility in aqueous media.[1][3][4]
Phosphate-Buffered Saline (PBS)Expected to be SolubleCommonly used for bioconjugation reactions.
Dimethylformamide (DMF)Soluble[1][4]A common polar aprotic solvent for organic synthesis and bioconjugation.
Dimethyl Sulfoxide (DMSO)Soluble[4]A polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)Soluble[4]A chlorinated organic solvent.
Experimental Protocol: Determination of Aqueous Solubility

A common method to determine the aqueous solubility of PEGylated compounds is through saturation and subsequent quantification.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD) or Refractive Index Detector (RID))

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Agitate the sample at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with the buffer to a concentration within the linear range of the HPLC detector.

  • Quantify the concentration of this compound in the diluted supernatant by HPLC against a standard curve of known concentrations.

  • Calculate the original concentration in the undiluted supernatant to determine the solubility.

Stability Profile

The stability of this compound is primarily dictated by the strained trans-cyclooctene ring. This moiety is susceptible to isomerization to its more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[1][4][5][6] This isomerization is a critical consideration for storage and handling.

ConditionStability ConcernRecommendation
Long-term Storage Isomerization of TCO to CCO[1][4][5][6]Store at -20°C.[1][4][6] Long-term storage at room temperature is not recommended.[1][4][5][6]
Shipping Potential for isomerization at ambient temperatures.Shipping on dry ice may be necessary to maintain stability.[7]
Aqueous Solutions pH-dependent hydrolysis of the terminal acid (if activated, e.g., as an NHS ester) and potential for TCO isomerization.Prepare aqueous solutions fresh for use.
Presence of Thiols Some TCO derivatives have shown susceptibility to isomerization in the presence of thiols.The stability of specific TCO-PEG linkers in thiol-containing environments should be evaluated.
Isomerization of trans-Cyclooctene (TCO)

The primary degradation pathway for this compound is the isomerization of the TCO ring to the CCO form. This process leads to a significant loss of reactivity towards tetrazines.

TCO_Isomerization TCO This compound (Highly Reactive) CCO CCO-PEG24-acid (Poorly Reactive) TCO->CCO Isomerization (Heat, Time)

Caption: Isomerization of this compound to its less reactive CCO form.

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time and under various stress conditions (e.g., different pH and temperatures).

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a C18 column and a suitable detector (e.g., UV-Vis or CAD)

  • Quenching solution (if necessary)

Procedure:

  • Prepare stock solutions of this compound in the different pH buffers.

  • Aliquot the solutions into separate vials for each time point and temperature condition.

  • Store the vials at the designated temperatures.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

  • If necessary, quench the degradation process (e.g., by freezing or adding a quenching agent).

  • Analyze the samples by HPLC. The TCO and CCO isomers may have different retention times, allowing for their separation and quantification.

  • Calculate the percentage of remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.

  • The degradation kinetics and half-life can be determined from this data.

Experimental Workflows and Signaling Pathways

General Workflow for Bioconjugation

The following diagram illustrates a typical workflow for conjugating this compound to a primary amine-containing biomolecule (e.g., a protein) and its subsequent reaction with a tetrazine-labeled molecule.

Bioconjugation_Workflow cluster_0 Step 1: Activation and Conjugation cluster_1 Step 2: Bioorthogonal Click Reaction TCO_Acid This compound Activated_TCO Activated TCO-PEG24-NHS Ester TCO_Acid->Activated_TCO Activation Activator EDC/NHS Activator->Activated_TCO TCO_Biomolecule TCO-PEG24-Biomolecule Activated_TCO->TCO_Biomolecule Conjugation Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->TCO_Biomolecule Tetrazine_Molecule Tetrazine-Fluorophore Final_Conjugate Labeled Biomolecule Tetrazine_Molecule->Final_Conjugate TCO_Biomolecule_2->Final_Conjugate Diels-Alder Cycloaddition

Caption: Workflow for biomolecule labeling using this compound.

Summary and Recommendations

This compound is a valuable tool in bioconjugation due to its favorable solubility profile and high reactivity. However, its utility is intrinsically linked to the stability of the TCO group. Researchers and drug development professionals must be mindful of the potential for isomerization to the inactive CCO form.

Key Recommendations:

  • Storage: Always store this compound at -20°C in a desiccated environment.

  • Handling: Prepare aqueous solutions of this compound immediately before use. Avoid prolonged exposure to ambient temperatures.

  • Quality Control: For critical applications, it is advisable to assess the purity and reactivity of this compound, especially after long-term storage, using methods like HPLC or NMR.

  • Experimental Design: When designing experiments, account for the finite stability of the TCO group, particularly in complex biological media or under elevated temperatures.

By adhering to these guidelines and understanding the core solubility and stability characteristics outlined in this guide, users can effectively harness the power of this compound for their research and development needs.

References

TCO-PEG24-acid: A Comprehensive Technical Guide to its Application in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a key reagent in the rapidly advancing field of bioorthogonal chemistry. This monofunctionalized polyethylene glycol (PEG) linker, featuring a highly reactive trans-cyclooctene (TCO) group and a terminal carboxylic acid, offers a powerful tool for the precise and efficient conjugation of biomolecules. Its unique properties, including high aqueous solubility and participation in one of the fastest bioorthogonal reactions currently known, make it an invaluable asset in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced cell therapies. This in-depth technical guide provides a comprehensive overview of this compound, including its core properties, quantitative data, detailed experimental protocols, and its application in modulating biological pathways.

Core Properties and Data Presentation

This compound is characterized by its distinct chemical structure, which combines the bioorthogonal reactivity of the TCO moiety with the beneficial properties of a long-chain PEG spacer. The carboxylic acid group provides a versatile handle for conjugation to primary amines on biomolecules such as proteins, antibodies, and peptides.

PropertyValueSource
Molecular Formula C60H115NO28[1]
Molecular Weight 1298.6 g/mol [1]
Purity Typically >95%[1]
Solubility Water, DMF[1]
Storage Conditions -20°C, desiccated[1]

The cornerstone of this compound's utility lies in its reaction with tetrazine derivatives via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds with high selectivity in complex biological environments, without the need for a catalyst.[2][3]

ParameterValueSource
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition[4]
Reaction Partner Tetrazine[4]
Second-Order Rate Constant (k2) >800 M⁻¹s⁻¹ to as high as 1 x 10⁶ M⁻¹s⁻¹[3][5]
Key Features Catalyst-free, highly selective, rapid kinetics[5]

A critical consideration for the use of TCO reagents is their stability. The strained trans-cyclooctene can isomerize to the less reactive cis-cyclooctene (CCO) form.[1] This isomerization can be influenced by factors such as temperature, pH, and the presence of thiols.[6]

ConditionHalf-life of TCOSource
In vivo (conjugated to a monoclonal antibody) 0.67 days[7]
In 0.12 µM 3-mercapto-2-pentanone (thiol solution) 0.6 hours[6]

The PEG24 linker in this compound plays a crucial role in its functionality. The hydrophilic nature of the PEG chain enhances the aqueous solubility of the reagent and the resulting bioconjugate.[1] Furthermore, the long spacer arm can reduce steric hindrance, potentially increasing the accessibility of the TCO group for reaction with tetrazine and improving the overall efficiency of the bioconjugation. Studies have shown that the incorporation of a PEG linker can increase the reactivity of TCO conjugated to antibodies by more than four-fold.[8]

Experimental Protocols

Protocol 1: Labeling of a Monoclonal Antibody with this compound

This protocol describes the general procedure for conjugating this compound to a monoclonal antibody (mAb) via its primary amine groups (e.g., lysine residues).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in anhydrous DMF to prepare stock solutions.

    • In a microcentrifuge tube, add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC to the this compound solution.

    • Incubate the activation reaction for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated TCO-PEG24-NHS ester solution to the antibody solution. The molar ratio of the TCO reagent to the mAb can be varied to achieve the desired degree of labeling (a common starting point is a 10- to 20-fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the TCO-labeled Antibody:

    • Remove excess, unreacted TCO reagent and byproducts by using a desalting column according to the manufacturer's instructions.

    • Determine the concentration and degree of labeling of the purified TCO-mAb conjugate using UV-Vis spectrophotometry and/or MALDI-TOF mass spectrometry.[9]

Protocol 2: TCO-Tetrazine Ligation for Cell Surface Labeling

This protocol outlines the procedure for labeling cells that have been pre-targeted with a TCO-labeled antibody with a tetrazine-functionalized fluorescent probe.

Materials:

  • Cells expressing the target antigen

  • TCO-labeled monoclonal antibody (from Protocol 1)

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA) for blocking

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in blocking buffer (e.g., PBS with 1% BSA) and incubate for 30 minutes on ice to block non-specific binding sites.

  • Pre-targeting with TCO-labeled Antibody:

    • Incubate the cells with the TCO-labeled mAb at a predetermined optimal concentration in blocking buffer for 1 hour on ice.

    • Wash the cells three times with cold PBS to remove unbound antibody.

  • Tetrazine Ligation:

    • Resuspend the cells in fresh, serum-free cell culture medium.

    • Add the tetrazine-fluorophore conjugate to the cell suspension. A 5- to 10-fold molar excess of the tetrazine probe over the estimated number of TCO sites is a good starting point.

    • Incubate for 30-60 minutes at 37°C.

  • Washing and Analysis:

    • Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.

    • Resuspend the cells in PBS for analysis.

    • Analyze the labeled cells by flow cytometry or visualize them using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The versatility of this compound and the TCO-tetrazine ligation has enabled its application in sophisticated biological systems, including targeted cancer therapy and immunotherapy. The ability to precisely conjugate molecules allows for the manipulation and visualization of key signaling pathways.

Pre-targeted Cancer Therapy Workflow

In pre-targeted cancer therapy, a TCO-modified antibody is first administered to selectively bind to tumor cells. After unbound antibody has cleared from circulation, a tetrazine-linked therapeutic agent (e.g., a cytotoxic drug or a radionuclide) is administered, which then rapidly and specifically reacts with the TCO on the tumor cells.[10][11] This strategy can significantly improve the therapeutic index by concentrating the therapeutic payload at the tumor site and minimizing off-target toxicity.[12]

Pretargeted_Therapy cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Payload Delivery cluster_outcome Outcome TCO_mAb TCO-modified Antibody Tumor_Cell Tumor Cell (with target antigen) TCO_mAb->Tumor_Cell Binding Tz_Payload Tetrazine-Payload (Drug/Radionuclide) Bound_TCO_mAb Tumor-bound TCO-mAb Tz_Payload->Bound_TCO_mAb IEDDA Reaction Payload_Delivery Selective Payload Delivery to Tumor

Caption: Workflow of pre-targeted therapy using TCO-tetrazine ligation.

Modulation of CAR-T Cell Activity

Chimeric Antigen Receptor (CAR)-T cell therapy is a powerful immunotherapy for cancer. However, it can be associated with severe side effects like cytokine release syndrome (CRS) and neurotoxicity. Recent research has explored the use of PEGylation to modulate CAR-T cell activity. By conjugating PEG chains to the surface of CAR-T cells, it is possible to create a steric shield that temporarily dampens the interaction between CAR-T cells and their target tumor cells, as well as with other immune cells like monocytes.[13][14][15] This can lead to a more controlled initial anti-tumor response and a reduction in the massive cytokine release that causes CRS.[16] Over time, as the CAR-T cells proliferate, the PEG density on the cell surface decreases, restoring their full cytotoxic potential.

CAR_T_Modulation cluster_unmodified Unmodified CAR-T Cell cluster_modified PEGylated CAR-T Cell CAR_T_unmod CAR-T Cell Tumor_unmod Tumor Cell CAR_T_unmod->Tumor_unmod Strong Interaction Monocyte_unmod Monocyte CAR_T_unmod->Monocyte_unmod Strong Interaction Cytokine_Storm Cytokine Release Syndrome Monocyte_unmod->Cytokine_Storm CAR_T_mod PEGylated CAR-T Cell Tumor_mod Tumor Cell CAR_T_mod->Tumor_mod Weakened Interaction Monocyte_mod Monocyte CAR_T_mod->Monocyte_mod Weakened Interaction Controlled_Response Controlled Cytokine Release Monocyte_mod->Controlled_Response

Caption: Modulation of CAR-T cell interactions through PEGylation.

Conclusion

This compound stands out as a premier reagent for bioorthogonal chemistry, offering an unparalleled combination of rapid, specific reactivity and favorable physicochemical properties. The long PEG spacer not only enhances solubility but also provides a means to modulate biological interactions, as demonstrated in the context of advanced cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this compound in their scientific endeavors, from fundamental biological discovery to the development of next-generation therapeutics. As our understanding of complex biological systems grows, the precise chemical tools afforded by reagents like this compound will undoubtedly play an increasingly vital role in shaping the future of medicine and biotechnology.

References

An In-Depth Technical Guide to Inverse-Electron Demand Diels-Alder Cycloaddition: Principles, Protocols, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology and drug development.[1][2] Its exceptional kinetics, high specificity, and biocompatibility make it an ideal bioorthogonal ligation strategy for a wide range of applications, from cellular imaging to targeted drug delivery and the synthesis of complex biomolecules.[3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols for its key applications, and a summary of quantitative data to aid in the rational design of IEDDA-based systems.

Core Principles of the Inverse-Electron Demand Diels-Alder Reaction

The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[5] This is in contrast to the "normal" Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. The rate and efficiency of the IEDDA reaction are governed by the frontier molecular orbital (FMO) theory, which posits that the reaction is favored by a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][6]

Key Components:

  • Dienes: In the context of bioorthogonal chemistry, the most commonly employed dienes are 1,2,4,5-tetrazines.[4] The electron-deficient nature of the tetrazine ring is crucial for the reaction. The reactivity of tetrazines can be tuned by the electronic properties of their substituents. Electron-withdrawing groups on the tetrazine ring lower the LUMO energy, thereby accelerating the reaction rate.[3][6]

  • Dienophiles: A variety of electron-rich dienophiles are used in IEDDA reactions. Strained alkenes and alkynes, such as trans-cyclooctenes (TCO) and norbornenes, are particularly reactive due to the ring strain, which raises the energy of the HOMO.[3][7]

Reaction Mechanism:

The reaction proceeds through a concerted [4+2] cycloaddition to form a highly strained bicyclic intermediate. This intermediate then undergoes a rapid retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine product.[8][9] The irreversible loss of N₂ gas is a key driving force for the reaction.[10]

IEDDA_Mechanism Diene Electron-Deficient Diene (e.g., Tetrazine) TransitionState [4+2] Cycloaddition (Concerted) Diene->TransitionState Dienophile Electron-Rich Dienophile (e.g., trans-Cyclooctene) Dienophile->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate Product Dihydropyridazine Intermediate->Product N2 N₂ (gas) Intermediate->N2 Retro-Diels-Alder

General mechanism of the IEDDA reaction.

Quantitative Data: Reaction Kinetics

The reaction rate of the IEDDA cycloaddition is a critical parameter for its application in biological systems. The second-order rate constants (k₂) can vary by several orders of magnitude depending on the specific tetrazine and dienophile pair. The following tables summarize representative kinetic data for commonly used IEDDA reaction partners.

Table 1: Second-Order Rate Constants for Tetrazine-TCO Reactions

Tetrazine Substituent(s)DienophileSolventk₂ (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)TCO9:1 Methanol/Water2000 ± 400[2]
3-methyl-6-phenylTCOPBS~200-2000[3]
3-H-6-phenylTCOPBS~30,000[3]
3,6-di-(pyrimidin-2-yl)TCOPBS>50,000[3][11]

Table 2: Second-Order Rate Constants for Tetrazine-Norbornene Reactions

Tetrazine Substituent(s)DienophileSolventk₂ (M⁻¹s⁻¹)Reference
3,6-di(pyridin-2-yl)NorborneneMethanol0.23[12]
3,6-di(pyridin-2-yl)5-Norbornene-2-methanolMethanol0.14[12]
3,6-di(pyridin-2-yl)exo,exo-5-Norbornene-2,3-dimethanolMethanol0.14[12]
3,6-di(pyridin-2-yl)N-benzyl-2-azanorborneneMethanol0.08[12]

Table 3: Second-Order Rate Constants for Tetrazine-BCN Reactions in Methanol

Tetrazine Substituent(s) (R¹/R²)Dienophilek₂ (M⁻¹s⁻¹)Reference
Pyridin-2-yl / Pyridin-2-ylBCN118[1]
Phenyl / PhenylBCN3.6[1]
4-MeO-Ph / PhenylBCN2.3[1]
4-Me₂N-Ph / PhenylBCN0.58[1]
2-Thienyl / PhenylBCN1.4[1]

Experimental Protocols

General Protocol for Monitoring IEDDA Reaction Kinetics

This protocol describes a general method for determining the second-order rate constant of an IEDDA reaction using UV-Vis spectroscopy by monitoring the disappearance of the characteristic tetrazine absorbance.[4][12]

Materials:

  • Tetrazine derivative

  • Dienophile

  • Anhydrous solvent (e.g., methanol, PBS)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of the tetrazine and dienophile in the desired solvent.

  • In a quartz cuvette, mix the tetrazine solution with a large excess of the dienophile solution (pseudo-first-order conditions). A typical final concentration for the tetrazine is 1 mM, with the dienophile concentration varying (e.g., 10, 14, 16, and 20 mM).[12]

  • Immediately initiate monitoring of the absorbance decay at the characteristic wavelength for the tetrazine (typically around 510-550 nm).[4][10] Record data at regular intervals (e.g., every 10 seconds) for a sufficient duration.[12]

  • Plot ln([Tz]t/[Tz]₀) versus time, where [Tz]t is the concentration of tetrazine at time t and [Tz]₀ is the initial concentration. The slope of the resulting linear fit gives the pseudo-first-order rate constant (k_obs).

  • Repeat the experiment with at least three different concentrations of the dienophile.

  • Plot k_obs versus the concentration of the dienophile. The slope of this second linear plot is the second-order rate constant (k₂).

Protocol for Site-Specific Protein Labeling in Living Cells

This protocol outlines a general procedure for labeling a protein of interest with a fluorescent probe using IEDDA chemistry in living cells. This often involves the genetic incorporation of an unnatural amino acid bearing a dienophile moiety into the target protein.

Materials:

  • Mammalian cells expressing the target protein with an incorporated dienophile (e.g., TCO-lysine)

  • Cell culture medium

  • Tetrazine-functionalized fluorescent probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture the cells expressing the dienophile-modified protein in a suitable format for microscopy (e.g., glass-bottom dish).

  • Prepare a stock solution of the tetrazine-fluorophore conjugate in a biocompatible solvent (e.g., DMSO).

  • Dilute the tetrazine-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Remove the existing medium from the cells and add the medium containing the tetrazine-fluorophore.

  • Incubate the cells at 37°C for a specified period (e.g., 30 minutes to 1 hour). The optimal incubation time will depend on the reaction kinetics.

  • Wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Add fresh cell culture medium or a suitable imaging buffer to the cells.

  • Visualize the labeled protein using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis via IEDDA

This protocol provides a general workflow for the synthesis of an ADC using IEDDA chemistry to conjugate a drug payload to an antibody.

Materials:

  • Antibody of interest

  • Dienophile-NHS ester (e.g., TCO-NHS)

  • Tetrazine-drug conjugate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column (e.g., spin desalting column)

Procedure:

  • Antibody Modification with Dienophile:

    • Dissolve the antibody in the reaction buffer.

    • Add a molar excess of the dienophile-NHS ester to the antibody solution. The exact molar ratio will need to be optimized for the specific antibody.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove the excess, unreacted dienophile using a desalting column.

  • IEDDA Conjugation:

    • To the solution of the dienophile-modified antibody, add the tetrazine-drug conjugate.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by the disappearance of the tetrazine color.

    • Purify the resulting ADC using a suitable chromatography method (e.g., size-exclusion chromatography) to remove any unreacted drug and other small molecules.

  • Characterization:

    • Characterize the final ADC product to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Applications in Drug Development

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various aspects of drug development.

Bioorthogonal Chemistry and Imaging

IEDDA chemistry is a cornerstone of bioorthogonal chemistry, allowing for the selective modification of biomolecules in their native environment without interfering with biological processes.[1] This has been instrumental in the development of advanced imaging techniques to visualize and track biological processes in real-time. For example, fluorogenic tetrazines that become highly fluorescent upon reaction with a dienophile enable the imaging of specific proteins or other biomolecules with high signal-to-noise ratios.[3]

Targeted Drug Delivery and Pre-targeting Strategies

IEDDA reactions are extensively used in targeted drug delivery to enhance the therapeutic index of potent drugs.[13] One powerful application is in pre-targeting strategies for radioimmunotherapy and imaging.[14][15] In this approach, an antibody modified with a dienophile is first administered and allowed to accumulate at the target site (e.g., a tumor). Subsequently, a much smaller, rapidly clearing radiolabeled tetrazine is administered, which then reacts specifically with the antibody at the target site. This strategy significantly reduces the radiation dose to healthy tissues.[14]

Pretargeting_Workflow cluster_0 Step 1: Administration & Accumulation cluster_1 Step 2: Clearance cluster_2 Step 3: Ligation cluster_3 Step 4: Imaging/Therapy Antibody-Dienophile\nConjugate Antibody-Dienophile Conjugate Target Site Accumulation Target Site Accumulation Antibody-Dienophile\nConjugate->Target Site Accumulation IV Injection Unbound Conjugate\nClearance Unbound Conjugate Clearance Target Site Accumulation->Unbound Conjugate\nClearance IEDDA Reaction\nat Target IEDDA Reaction at Target Radiolabeled\nTetrazine Radiolabeled Tetrazine Radiolabeled\nTetrazine->IEDDA Reaction\nat Target IV Injection Targeted Imaging\nor Therapy Targeted Imaging or Therapy IEDDA Reaction\nat Target->Targeted Imaging\nor Therapy

Workflow for a pre-targeting experimental setup.
"Click-to-Release" Drug Activation

A more sophisticated application of IEDDA in drug delivery is the "click-to-release" strategy.[13] In this approach, a drug is caged with a dienophile in such a way that it is rendered inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a cascade of electronic rearrangements that leads to the cleavage of a carbamate or other linker and the release of the active drug specifically at the target site.[4][13] This provides spatiotemporal control over drug activation, further enhancing therapeutic efficacy and minimizing off-target toxicity.[16]

Click_To_Release Prodrug\n(Dienophile-Linker-Drug) Prodrug (Dienophile-Linker-Drug) IEDDA Reaction IEDDA Reaction Prodrug\n(Dienophile-Linker-Drug)->IEDDA Reaction + Tetrazine Cycloadduct Cycloadduct IEDDA Reaction->Cycloadduct Spontaneous\nElimination Spontaneous Elimination Cycloadduct->Spontaneous\nElimination Electronic Cascade Released\nActive Drug Released Active Drug Spontaneous\nElimination->Released\nActive Drug Byproducts Byproducts Spontaneous\nElimination->Byproducts

The "click-to-release" drug activation cascade.

Conclusion and Future Perspectives

The inverse-electron demand Diels-Alder reaction has proven to be an exceptionally versatile and powerful tool for researchers, scientists, and drug development professionals. Its rapid kinetics, bioorthogonality, and the tunability of its components have enabled significant advancements in our ability to probe and manipulate biological systems with high precision. Future developments in this field are likely to focus on the design of novel tetrazine and dienophile pairs with even faster kinetics and improved stability, as well as the expansion of the "click-to-release" concept to a broader range of therapeutic agents and activation triggers. The continued innovation in IEDDA chemistry promises to further revolutionize the fields of chemical biology, diagnostics, and targeted therapeutics.

References

In-Depth Technical Guide on the Safe Handling of TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for TCO-PEG24-acid, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from SDSs of structurally related compounds, including trans-cyclooctene (TCO) derivatives and polyethylene glycol (PEG) polymers, alongside published research on their biocompatibility.

Chemical Identification and Physical Properties

This compound is a molecule combining a reactive trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) linker, terminating in a carboxylic acid. The TCO moiety enables rapid and specific bioorthogonal ligation with tetrazine partners, a cornerstone of modern chemical biology. The hydrophilic PEG chain enhances solubility in aqueous media and can reduce non-specific binding.

Table 1: Physical and Chemical Properties Summary

PropertyValueSource/Comment
Molecular Formula C60H115NO28BroadPharm[1]
Molecular Weight 1298.6 g/mol BroadPharm[1]
Appearance Likely a white to off-white solidInferred from similar PEG compounds
Solubility Soluble in water and DMFBroadPharm[1]
Storage -20°C, protected from lightBroadPharm, MedchemExpress[1][2]
Stability The TCO group is known to have a limited shelf life and can isomerize to the less reactive cis-cyclooctene. Long-term storage is not recommended.[1]BroadPharm[1]

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this compound is not available. The following classification is inferred from the known properties of its components. The PEG component is generally considered to have low toxicity.[3] The primary potential hazards are associated with the reactive TCO group.

Table 2: Inferred GHS Classification

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

This classification is precautionary and based on the potential for irritation due to the reactive nature of the TCO group. The actual hazards of this compound may be lower due to the large, passivating PEG chain.

Experimental Protocols for Safe Handling

The following protocols are recommended for handling this compound in a laboratory setting. These are based on standard practices for handling reactive chemical reagents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid as a powder to avoid inhalation.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in accordance with good industrial hygiene and safety practice.

  • Storage: Store in a tightly sealed container at -20°C.[1] Protect from light and moisture. As the TCO group has a limited half-life, it is advisable to use the product relatively quickly after receipt.[1]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

The flammability of this compound is expected to be low. However, in the event of a fire involving this compound:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

Toxicological Information

No specific toxicological data for this compound is available.

  • Polyethylene Glycol (PEG): Generally regarded as safe (GRAS) by the FDA and has very low oral toxicity.[3]

  • Trans-cyclooctene (TCO): The reactivity of the TCO group is high in specific chemical reactions (bioorthogonal ligation), but this does not directly translate to general toxicity. Studies on the biocompatibility of TCO-containing molecules in biological systems have generally not reported significant cytotoxicity at typical experimental concentrations.

Logical Relationships and Workflows

GHS Hazard Identification and Response Workflow

GHS_Workflow H315 Skin Irritation (H315) Gloves Gloves H315->Gloves WashSkin Wash Skin H315->WashSkin H319 Eye Irritation (H319) Goggles Goggles H319->Goggles RinseEyes Rinse Eyes H319->RinseEyes H335 Respiratory Irritation (H335) FreshAir Move to Fresh Air H335->FreshAir LabCoat Lab Coat

Caption: GHS hazard identification and corresponding protective measures.

Experimental Workflow for Safe Handling

Safe_Handling_Workflow Start Start: Prepare for Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->SelectPPE PrepareWorkstation Prepare Workstation (Fume Hood, Spill Kit) SelectPPE->PrepareWorkstation RetrieveReagent Retrieve this compound from -20°C Storage PrepareWorkstation->RetrieveReagent WeighReagent Weigh Reagent in Fume Hood RetrieveReagent->WeighReagent DissolveReagent Dissolve in Appropriate Solvent (e.g., Water, DMF) WeighReagent->DissolveReagent PerformExperiment Perform Experiment DissolveReagent->PerformExperiment WasteDisposal Dispose of Waste (Follow Institutional Guidelines) PerformExperiment->WasteDisposal CleanUp Clean Work Area WasteDisposal->CleanUp End End CleanUp->End

Caption: Recommended workflow for safely handling this compound.

Decision Tree for Emergency Response

Emergency_Response Exposure Exposure Event Occurs SkinContact Skin Contact? Exposure->SkinContact Yes EyeContact Eye Contact? Exposure->EyeContact No WashSkin Immediately Wash with Soap and Water SkinContact->WashSkin Inhalation Inhalation? EyeContact->Inhalation No RinseEyes Rinse Eyes for 15 minutes EyeContact->RinseEyes Yes FreshAir Move to Fresh Air Inhalation->FreshAir Yes SeekMedical Seek Medical Attention WashSkin->SeekMedical RinseEyes->SeekMedical FreshAir->SeekMedical

Caption: Decision tree for responding to an exposure event.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and have access to the appropriate safety equipment. Always consult your institution's safety guidelines and conduct a thorough risk assessment before beginning any new experimental protocol.

References

TCO-PEG24-acid: A Comprehensive Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG24-acid, a key reagent in the field of bioconjugation and drug development. It details the molecule's physicochemical properties, provides a comprehensive experimental protocol for its use in antibody conjugation, and illustrates the reaction workflow.

Core Properties of this compound

This compound is a bifunctional linker molecule widely utilized in "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient coupling of molecules in complex biological environments. The trans-cyclooctene (TCO) group exhibits rapid and highly selective reactivity towards tetrazine partners, while the terminal carboxylic acid allows for conjugation to primary amines on biomolecules, such as the lysine residues of antibodies or other proteins. The polyethylene glycol (PEG) linker, consisting of 24 PEG units, enhances aqueous solubility and provides spatial separation between the conjugated molecules.

PropertyValueSource(s)
Molecular Formula C60H115NO28[1][2][3]
Molecular Weight ~1298.6 g/mol [1][2][3]

Experimental Protocol: Antibody Conjugation and Bioorthogonal Ligation

This protocol outlines a two-stage process: 1) the conjugation of this compound to an antibody via its primary amines, and 2) the subsequent bioorthogonal "click" reaction with a tetrazine-functionalized molecule.

Stage 1: EDC/NHS-Mediated Conjugation of this compound to an Antibody

This procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound, forming a stable NHS ester that readily reacts with primary amines on the antibody.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), it should be purified using a desalting column equilibrated with the Activation Buffer. Adjust the antibody concentration to 1-5 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the Activation Buffer. A molar excess of EDC and NHS over this compound is recommended (e.g., 1.5-2 fold).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated TCO-PEG24-linker.

  • Conjugation to Antibody:

    • Immediately add the activated TCO-PEG24-linker solution to the prepared antibody solution. The molar ratio of the linker to the antibody should be optimized for the specific application, but a starting point of 10-20 fold molar excess of the linker is common.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer to facilitate the reaction with the primary amines of the antibody.

    • Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

    • Remove the excess, unreacted TCO-PEG24-linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: The resulting TCO-functionalized antibody can be characterized by methods such as mass spectrometry or functional assays to determine the degree of labeling.

Stage 2: TCO-Tetrazine Bioorthogonal Ligation

This stage involves the "click" reaction between the TCO-functionalized antibody and a molecule bearing a tetrazine moiety.

Materials:

  • TCO-functionalized antibody

  • Tetrazine-functionalized molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In the Reaction Buffer, mix the TCO-functionalized antibody with the tetrazine-functionalized molecule. A slight molar excess (1.1-1.5 fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCO groups.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically rapid and can be monitored by following the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any excess tetrazine-functionalized molecule using size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the key steps in the experimental workflow.

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation cluster_click Stage 3: Bioorthogonal Ligation TCO_PEG_acid This compound Activated_TCO NHS-activated TCO-PEG24 TCO_PEG_acid->Activated_TCO Activation (MES Buffer, pH 4.5-6.0) EDC_NHS EDC / NHS EDC_NHS->Activated_TCO TCO_Antibody TCO-functionalized Antibody Activated_TCO->TCO_Antibody Conjugation (PBS, pH 7.2-8.0) Antibody Antibody Antibody->TCO_Antibody Final_Conjugate Final Antibody Conjugate TCO_Antibody->Final_Conjugate "Click" Reaction (PBS, pH 7.4) Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Final_Conjugate

Caption: Experimental workflow for antibody conjugation using this compound.

Caption: Chemical reaction pathway for this compound conjugation.

References

Basic principles of click chemistry with TCO reagents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Click Chemistry with TCO Reagents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of TCO-Based Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and create byproducts that are easily removed.[1][] Within this field, the reaction between trans-cyclooctene (TCO) and tetrazine stands out as a third-generation click reaction, prized for its exceptional speed and biocompatibility.[3][4][5] This reaction operates via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[3][6][7][8]

The high ring strain of the trans-cyclooctene double bond is a key driving force for this rapid reaction.[8] Unlike many other click reactions, the TCO-tetrazine ligation does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][9] This bioorthogonality ensures that the reagents react specifically with each other without interfering with native biological functional groups.[6][10]

Key Features of TCO-Tetrazine Reactions:

  • Ultrafast Kinetics: The reaction rates are among the fastest known in bioorthogonal chemistry, allowing for efficient labeling at low concentrations.[6][9][11]

  • High Specificity and Bioorthogonality: TCO and tetrazine moieties react exclusively with each other, even in complex biological environments.[6][9]

  • Biocompatibility: The absence of a metal catalyst preserves cell viability and the integrity of biological systems.[6][9]

  • Stability: Both TCO and tetrazine moieties exhibit long-term stability in aqueous media.[6]

Quantitative Data: Reaction Kinetics

The reaction rate of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives. Generally, more strained TCOs and electron-poor tetrazines exhibit faster kinetics.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Parent TCO3,6-di(2-pyridyl)-s-tetrazine2,0009:1 Methanol/Water
Parent TCO3,6-di(2-pyridyl)-s-tetrazine1,100Methanol
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tz13,000 ± 80PBS, 37 °C
Water-soluble sTCO3,6-dipyridyl-s tetrazine derivative3,300,000 ± 40,000Not specified
Methyl-substituted tetrazinesTCO derivatives~1,000Aqueous media
Hydrogen-substituted tetrazinesTCO derivativesup to 30,000Aqueous media
General TCOGeneral Tetrazine> 800Not specified
General TCOGeneral Tetrazine1,000 - 1,000,000Not specified

Data compiled from multiple sources.[3][6][9][12][13][14]

Experimental Protocols

General Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative that reacts with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS ester)

  • Anhydrous DMSO or DMF

  • Quench buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Buffer exchange the protein into the amine-free reaction buffer.[11]

  • Immediately before use, prepare a 10 mM solution of the TCO-PEG-NHS ester in DMSO or DMF.[11]

  • Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein sample.[11]

  • Incubate the reaction for 1 hour at room temperature.[11]

  • Stop the reaction by adding the quench buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[11]

  • Remove excess, unreacted TCO reagent using a desalting spin column according to the manufacturer's instructions.[11]

Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled protein.

Materials:

  • TCO-labeled protein (from Protocol 3.1)

  • Tetrazine-labeled protein (prepared similarly using a tetrazine-NHS ester)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the TCO-containing protein in the reaction buffer.[11]

  • Calculate the volume of the tetrazine-labeled protein solution needed to achieve a 1.05-1.5 molar equivalent to the TCO-labeled protein.[11]

  • Mix the calculated volume of the tetrazine-labeled protein with the desired volume of the TCO-labeled protein.[11]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C.[11]

  • The resulting protein-protein conjugate is now ready for use or can be purified by size exclusion chromatography if necessary.[11]

Live Cell Labeling

This protocol provides a general workflow for labeling proteins on the surface of or inside living cells.

Materials:

  • Cells expressing the protein of interest tagged with a TCO-acceptor peptide (e.g., LAP-tag)

  • Cell culture medium

  • TCO-carboxylate derivative

  • Lipoic acid ligase (LplA) mutant

  • Tetrazine-fluorophore conjugate

  • PBS

Procedure:

  • TCO Incorporation:

    • Culture cells expressing the LAP-tagged protein of interest.

    • Treat the cells with the TCO-carboxylate derivative and the LplA mutant enzyme to ligate the TCO moiety onto the LAP tag.[10][15]

    • Wash the cells with PBS to remove excess reagents.

  • Fluorophore Labeling:

    • Incubate the TCO-labeled cells with the tetrazine-fluorophore conjugate in cell culture medium.[10][15]

    • The reaction is typically rapid and can be monitored by fluorescence microscopy.

    • Wash the cells with PBS to remove the unbound tetrazine-fluorophore.

    • The cells are now ready for imaging.

Visualizations

TCO-Tetrazine Ligation Mechanism

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Inverse-Electron-Demand Diels-Alder cluster_products Products TCO Trans-cyclooctene (TCO) Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine->Intermediate Dihydropyridazine Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Intermediate->Nitrogen

Caption: The reaction mechanism of TCO-tetrazine ligation.

Experimental Workflow for Protein Bioconjugation

Protein_Bioconjugation_Workflow start Start protein1 Protein A start->protein1 protein2 Protein B start->protein2 label_protein1 Label Protein A with TCO protein1->label_protein1 label_protein2 Label Protein B with Tetrazine protein2->label_protein2 tco_nhs TCO-NHS Ester tco_nhs->label_protein1 tetrazine_nhs Tetrazine-NHS Ester tetrazine_nhs->label_protein2 tco_protein TCO-Protein A label_protein1->tco_protein tetrazine_protein Tetrazine-Protein B label_protein2->tetrazine_protein purify1 Purify tco_protein->purify1 purify2 Purify tetrazine_protein->purify2 conjugate Mix and Incubate for Conjugation purify1->conjugate purify2->conjugate final_conjugate Protein A - Protein B Conjugate conjugate->final_conjugate end End final_conjugate->end

Caption: A typical workflow for protein-protein conjugation using TCO-tetrazine chemistry.

Applications in Research and Drug Development

The unique characteristics of TCO-tetrazine click chemistry have led to its widespread adoption in various scientific disciplines:

  • Bioconjugation and Labeling: This is one of the most common applications, enabling the precise labeling of biomolecules such as proteins, peptides, and nucleic acids with probes, dyes, or other functional moieties.[10][12][16][17]

  • Live Cell and In Vivo Imaging: The biocompatibility and rapid kinetics of the reaction are ideal for imaging studies in living cells and organisms, allowing for the visualization of biological processes in real-time.[3][9][10][18]

  • Drug Delivery and Development: TCO-tetrazine ligation is employed in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and "click-to-release" strategies for prodrug activation.[9][12][19][20]

  • Radiochemistry and Pretargeted Imaging: This chemistry is used for the rapid radiolabeling of biomolecules for applications in positron emission tomography (PET) and pretargeted radioimmunotherapy.[12][21][22]

  • Materials Science: The formation of stable linkages is utilized in the creation of hydrogels and other biocompatible materials.[7]

References

A Technical Guide to TCO-PEG24-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and stable linkage of molecules is paramount. Bioorthogonal chemistry has furnished tools that allow for the covalent coupling of biomolecules in complex biological environments without interfering with native processes. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This guide provides an in-depth look at TCO-PEG24-acid, a key reagent in this field, outlining its properties, reaction mechanisms, and protocols for its use.

Introduction to this compound

This compound is a bi-functional linker molecule designed for a two-step bioconjugation strategy. It consists of three key components:

  • A trans-cyclooctene (TCO) group: A highly strained, reactive dienophile that participates in the IEDDA reaction.[1] This moiety provides the bioorthogonal "click" functionality.

  • A 24-unit polyethylene glycol (PEG) spacer: This long, hydrophilic chain enhances the aqueous solubility of the molecule and the resulting conjugate.[2][3] It also reduces the potential for aggregation of labeled proteins and minimizes non-specific binding.[3]

  • A terminal carboxylic acid (-COOH): This functional group allows for the covalent attachment of the linker to primary amines (e.g., the side chain of lysine residues in proteins) through standard amide bond formation.[2]

This combination makes this compound an ideal tool for modifying proteins, antibodies, and other amine-containing biomolecules, preparing them for subsequent rapid and specific conjugation to a tetrazine-modified molecule. The TCO-tetrazine ligation is renowned for being a copper-free click chemistry reaction, which avoids the cytotoxicity associated with copper catalysts, making it highly suitable for in vivo and live-cell applications.[4][5]

Physicochemical and Reaction Properties

The utility of this compound is defined by its physical characteristics and the kinetics of its cornerstone reaction.

PropertyValue / DescriptionReference(s)
Molecular Formula C₆₀H₁₁₅NO₂₈[2]
Molecular Weight ~1298.6 g/mol [2][3]
Purity Typically ≥95%[2][3]
Solubility Soluble in water, DMF, DMSO[2][6]
Storage Conditions Store desiccated at -20°C. TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO). Long-term storage is not recommended.[2][7]
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) Cycloaddition[1][4]
Reaction Partners Tetrazine (Tz) derivatives[4]
Second-Order Kinetics Extremely rapid, with rate constants ranging from ~800 M⁻¹s⁻¹ to over 2000 M⁻¹s⁻¹. This allows for efficient ligation at very low (nanomolar to micromolar) concentrations.[4][5][8]
Reaction Conditions Catalyst-free. Proceeds efficiently in aqueous media, including cell culture media and physiological conditions.[4][8]

Reaction Mechanisms and Logical Structure

The power of this compound lies in two distinct chemical reactions: the initial amine coupling and the subsequent bioorthogonal ligation.

3.1. Functional Components of this compound

The molecule is logically structured to bridge an amine-containing biomolecule with a tetrazine-labeled partner.

G TCO_PEG_Acid TCO (trans-cyclooctene) PEG24 Spacer Carboxylic Acid Bioortho Bioorthogonal Reactivity (Click Chemistry) TCO_PEG_Acid:f0->Bioortho Solubility Solubility & Spacing (Reduces Aggregation) TCO_PEG_Acid:f1->Solubility Coupling Covalent Coupling (to Biomolecule) TCO_PEG_Acid:f2->Coupling

Functional components of the this compound linker.

3.2. The TCO-Tetrazine IEDDA Reaction

The core bioorthogonal reaction is an IEDDA cycloaddition. In this reaction, the electron-poor tetrazine (diene) reacts rapidly with the strained, electron-rich trans-cyclooctene (dienophile). This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[1][4]

G TCO TCO-Biomolecule Intermediate Diels-Alder Adduct TCO->Intermediate + Tetrazine Tetrazine-Probe Product Stable Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ Product->N2 -

Mechanism of the TCO-Tetrazine IEDDA Ligation.

Experimental Protocols

A typical workflow involves two main stages: (1) labeling a biomolecule with this compound and (2) reacting the TCO-labeled biomolecule with a tetrazine-modified partner.

G Start Start: Amine-containing Biomolecule (e.g., Antibody) Step1 Step 1: Amine Labeling Activate Acid & React with Biomolecule Start->Step1 QC1 Purification & QC 1 (Remove excess TCO linker) Characterize DoL Step1->QC1 Step2 Step 2: Bioorthogonal Ligation React TCO-Biomolecule with Tetrazine-Probe QC1->Step2 Note DoL = Degree of Labeling QC1->Note QC2 Purification & QC 2 (Remove excess probe) Confirm Conjugation Step2->QC2 End Final Bioconjugate QC2->End

General experimental workflow for TCO-based bioconjugation.

4.1. Protocol: Labeling an Antibody with this compound

This protocol describes the modification of primary amines on an antibody using EDC/Sulfo-NHS to activate the carboxylic acid of this compound.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4.

  • Activation Buffer: 0.5 M MES, pH 4.5-6.0.[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before opening vials.[6]

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure any buffers containing primary amines like Tris are removed.[6]

  • Activation of this compound:

    • In a separate microfuge tube, combine this compound (e.g., 20-fold molar excess over antibody), EDC (e.g., 40-fold molar excess), and Sulfo-NHS (e.g., 40-fold molar excess) in Activation Buffer.

    • The volume of organic solvent (DMF/DMSO) from the TCO stock should not exceed 10% of the total reaction volume.

    • Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.[6]

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the prepared antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted TCO linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.

4.2. Protocol: TCO-Tetrazine Click Reaction

Procedure:

  • Prepare the Tetrazine Probe: Dissolve the tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or biotin) in a compatible solvent (e.g., DMSO or aqueous buffer).

  • Click Reaction:

    • Add the tetrazine probe to the purified TCO-labeled antibody. A 1.5 to 5-fold molar excess of the tetrazine probe over the TCO moiety is typically recommended.

    • Incubate for 1 hour at room temperature. The reaction is often complete in under 30 minutes due to the extremely fast kinetics.[4]

  • Final Purification:

    • Purify the final antibody conjugate using a desalting column or size-exclusion chromatography (SEC) to remove any unreacted tetrazine probe.

Characterization and Quality Control

Confirming successful conjugation and characterizing the final product is a critical step.

Analysis MethodPurpose
UV-Vis Spectroscopy (A280) Determine the protein concentration. Can also be used to estimate the degree of labeling (DoL) if the attached probe has a distinct absorbance.
MALDI-TOF Mass Spectrometry Provides a precise mass of the protein before and after conjugation.[9] The mass shift allows for direct calculation of the average number of TCO linkers or final probes attached per protein (DoL).
Size-Exclusion Chromatography (SEC) Assesses the purity of the conjugate and detects any aggregation that may have occurred during the labeling process.
SDS-PAGE Visualizes the increase in molecular weight of the protein after conjugation. A shift in the band corresponding to the conjugate indicates successful labeling.
Hydrophobic Interaction (HIC) A chromatographic method that can separate species with different DoL, providing information on the distribution of labels on the antibody population.

Troubleshooting and Key Considerations

  • Low Labeling Efficiency: The hydrolysis of NHS esters competes with the amine reaction.[9] Ensure buffers are fresh and amine-free. Optimize pH, as the reaction with primary amines is most efficient at pH 7-8.[6]

  • TCO Inactivity: Studies have shown that TCO moieties can be "masked" by hydrophobic interactions with the antibody surface, rendering them non-reactive.[10] The use of a long, hydrophilic PEG linker, such as in this compound, is critical to extend the TCO group away from the protein surface and maintain its reactivity.[10][11]

  • Protein Aggregation: High degrees of labeling or the use of hydrophobic linkers can lead to aggregation. The hydrophilic PEG24 spacer helps mitigate this.[3] If aggregation occurs, consider reducing the molar excess of the TCO linker in the labeling step.

  • TCO Stability: TCO reagents have a limited shelf life.[2][7] Always use fresh stock solutions and store the reagent properly to prevent isomerization to the non-reactive CCO form.

References

The Hydrophilic Nature of TCO-PEG24-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of bioconjugation and targeted drug delivery, the development of highly specific and efficient linker molecules is paramount. TCO-PEG24-acid has emerged as a significant tool for researchers, offering a unique combination of a bioorthogonal reactive group (trans-cyclooctene, TCO), a hydrophilic spacer (polyethylene glycol, PEG24), and a versatile conjugation handle (carboxylic acid). The hydrophilicity imparted by the 24-unit PEG chain is a critical feature that dictates the molecule's utility and performance in aqueous biological environments. This technical guide provides an in-depth analysis of the hydrophilicity of this compound and its profound implications for drug development, complete with experimental protocols and workflow diagrams.

Physicochemical Properties of this compound

This compound is a well-defined, monodisperse PEG linker that possesses distinct chemical moieties contributing to its overall function. The TCO group facilitates rapid and specific "click" reactions with tetrazine partners, while the terminal carboxylic acid allows for covalent attachment to amine-containing biomolecules. The PEG24 chain, however, is central to its favorable physicochemical properties in biological systems.

Table 1: General Properties of this compound

PropertyValueSource(s)
Molecular Formula C60H115NO28[1][2]
Molecular Weight ~1298.6 g/mol [1][2]
Purity >95%[1]
Solubility Water, DMF[1]
Storage -20°C, desiccated[1]

Hydrophilicity: A Qualitative and Quantitative Perspective

The most significant feature of the PEG24 linker is the pronounced hydrophilicity it confers upon the entire molecule. This is a direct result of the repeating ethylene glycol units, which are capable of hydrogen bonding with water molecules. Vendor-supplied data consistently indicates that this compound is soluble in water[1].

Table 2: Representative Hydrophilicity Data of a PEGylated Compound

CompoundLogPInterpretation
Small Organic Molecule (e.g., Paclitaxel)~3.5Lipophilic (poorly water-soluble)
PEGylated Paclitaxel< 0Hydrophilic (more water-soluble)

This table provides illustrative data to demonstrate the effect of PEGylation on hydrophilicity. The values are representative and not specific to this compound.

The Implications of Hydrophilicity in Bioconjugation and Drug Delivery

The hydrophilic nature of the PEG24 spacer in this compound has several critical implications for its use in research and drug development. These advantages stem from the ability of the PEG chain to create a hydration shell around the molecule and any biomolecule it is conjugated to.

  • Enhanced Aqueous Solubility: The most direct consequence of the PEG24 linker is the increased solubility of the this compound and its conjugates in aqueous buffers, which are standard in most biological experiments and pharmaceutical formulations. This is particularly beneficial when working with hydrophobic drugs or peptides.

  • Reduced Aggregation: By preventing intermolecular hydrophobic interactions, the hydrophilic PEG chain can reduce the tendency of conjugated proteins or nanoparticles to aggregate, which is a common challenge in biopharmaceutical development.

  • Minimized Non-specific Binding: The hydration layer created by the PEG chain can shield the conjugated biomolecule from non-specific interactions with other proteins and cell surfaces, leading to lower background signals in imaging applications and potentially improved in vivo targeting.

  • Improved Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to increase the circulatory half-life of therapeutics. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, and the shielding effect of the PEG chain can decrease recognition by the immune system, leading to reduced immunogenicity.

Logical relationship of hydrophilicity.

Applications in Pre-targeted Drug Delivery

A prominent application of this compound is in pre-targeted drug delivery strategies. In this approach, a biomolecule, such as an antibody, is first conjugated with this compound and administered. After the antibody has localized to the target tissue and unbound antibody has cleared from circulation, a tetrazine-modified therapeutic or imaging agent is administered. The TCO and tetrazine moieties then undergo a rapid and specific bioorthogonal reaction, concentrating the payload at the target site. The hydrophilicity of the PEG24 linker is crucial in this context to maintain the stability and solubility of the antibody conjugate in vivo.

Pretargeted_Drug_Delivery cluster_step1 Step 1: Administration of Targeting Agent cluster_step2 Step 2: Targeting and Clearance cluster_step3 Step 3: Administration of Payload cluster_step4 Step 4: Bioorthogonal Ligation Antibody Antibody TCO_Linker This compound Antibody->TCO_Linker Conjugation Antibody_TCO Antibody-TCO Conjugate TCO_Linker->Antibody_TCO Tumor_Cell Target Cell Antibody_TCO->Tumor_Cell Binding to Target Circulation Systemic Circulation Antibody_TCO->Circulation Unbound conjugate clears Tetrazine_Drug Tetrazine-Payload Tumor_Cell->Tetrazine_Drug Click Reaction at Target Site Targeted_Delivery Payload Delivered to Target Tetrazine_Drug->Targeted_Delivery

Pre-targeted drug delivery workflow.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS for subsequent reaction with a primary amine on a biomolecule (e.g., protein, peptide, or small molecule).

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

    • Prepare 10 mg/mL solutions of EDC and NHS in either anhydrous DMSO or water immediately before use.

  • Activate this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 1.5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Prepare the Biomolecule:

    • Dissolve or buffer exchange the amine-containing biomolecule into the Conjugation Buffer. The concentration will depend on the specific biomolecule.

  • Conjugation Reaction:

    • Add the activated TCO-PEG24-NHS ester to the biomolecule solution. A 10-20 fold molar excess of the linker over the biomolecule is a common starting point for optimization.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-conjugated biomolecule and a tetrazine-functionalized partner.

Materials:

  • Purified TCO-conjugated biomolecule

  • Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reactants:

    • Dissolve the TCO-conjugated biomolecule in the Reaction Buffer to the desired concentration.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

  • Click Reaction:

    • Add the tetrazine-functionalized molecule to the TCO-conjugated biomolecule. A slight molar excess (1.1 to 2-fold) of the tetrazine component is often used to ensure complete reaction of the TCO-biomolecule.

    • Incubate at room temperature for 30-60 minutes. The reaction is typically very fast.

  • Purification (Optional):

    • If necessary, remove any excess tetrazine reagent by desalting column or dialysis.

  • Analysis:

    • Confirm the ligation product by appropriate analytical methods, such as fluorescence spectroscopy (if using a fluorescent tetrazine), mass spectrometry, or HPLC.

Experimental_Workflow cluster_conjugation Protocol 1: Amine Conjugation cluster_ligation Protocol 2: TCO-Tetrazine Ligation A1 Dissolve this compound in DMSO/DMF A2 Activate with EDC/NHS (15-30 min, RT) A1->A2 A3 Add to Amine-Biomolecule in PBS (pH 7.2-7.5) A2->A3 A4 Incubate (2h RT or O/N 4°C) A3->A4 A5 Quench with Tris Buffer A4->A5 A6 Purify (Desalting/Dialysis) A5->A6 B1 Combine TCO-Biomolecule and Tetrazine-Payload in PBS A6->B1 TCO-Conjugated Biomolecule B2 Incubate (30-60 min, RT) B1->B2 B3 Optional Purification B2->B3 B4 Analyze Final Conjugate B3->B4

Experimental workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of chemical biology, drug delivery, and diagnostics. Its defining characteristic is the hydrophilicity imparted by the 24-unit polyethylene glycol spacer. This feature directly translates to improved aqueous solubility, reduced aggregation, and minimized non-specific binding of its conjugates. In the context of drug development, these properties can lead to enhanced pharmacokinetics and bioavailability. The combination of a highly efficient and bioorthogonal TCO reactive group with the favorable properties of a hydrophilic PEG linker makes this compound an invaluable reagent for the construction of sophisticated bioconjugates for a wide range of applications.

References

An In-depth Technical Guide to TCO-PEG24-acid: Storage, Handling, and Application Framework

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the storage, handling, and core application principles for TCO-PEG24-acid, a bifunctional linker critical in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras). Adherence to these guidelines is essential to ensure the molecule's stability and reactivity for successful experimental outcomes.

Chemical and Physical Properties

This compound is a molecule that incorporates a trans-cyclooctene (TCO) group, a 24-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure provides water solubility, a long reach, and two distinct reactive handles for bioorthogonal and standard conjugation chemistries.

PropertyValueSource
Molecular Formula C60H115NO28[1][2]
Molecular Weight ~1298.6 g/mol [1][2]
Purity Typically >95%[1][3]
Solubility Water, DMF[1]

Storage and Stability

The stability of the TCO group is the most critical factor in the storage and handling of this reagent. The strained trans-alkene is prone to isomerization to the more stable, but unreactive, cis-cyclooctene (CCO).[1][4] This isomerization is time and temperature-dependent.

ParameterGuidelineRationaleSource
Storage Temperature -20°C To minimize the rate of isomerization from TCO to the unreactive CCO form and preserve reactivity.[1][5]
Long-term Storage Not recommendedThe TCO moiety has a limited half-life and will degrade over time, even when frozen.[1][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidation or reaction with atmospheric components.[5]
Shipping Ambient or on dry iceShort-term ambient shipping is possible, but cold chain is preferred to maintain stability.[1][2][6][7]

Key Stability Consideration: The half-life of the TCO group is inherently short.[1][4] It is therefore recommended to purchase this compound fresh for projects and use it promptly upon receipt.

Handling and Solution Preparation

Proper handling is crucial to prevent contamination, degradation, and waste.

Recommended Handling Workflow:

  • Acclimatization: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Inert Atmosphere: If possible, handle the solid compound in a glove box or under a stream of inert gas.

  • Solution Preparation:

    • Use anhydrous, amine-free solvents (e.g., DMF, DMSO) for initial stock solutions if subsequent reactions require non-aqueous conditions.

    • For aqueous applications, use fresh, high-purity water or buffers.

    • The carboxylic acid can be reactive with primary amines, so ensure buffers are amine-free (e.g., PBS, HEPES) unless the intention is to couple it directly.

  • Storage of Solutions: Prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot solutions into tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols and Methodologies

This compound serves as a heterobifunctional linker. The experimental design harnesses its two distinct reactive ends.

A. Bioorthogonal Ligation via TCO Group: The TCO group reacts with a tetrazine-functionalized molecule in an inverse-electron-demand Diels-Alder cycloaddition. This reaction is extremely fast and bioorthogonal, meaning it proceeds with high selectivity in complex biological media.[1]

B. Amide Bond Formation via Carboxylic Acid: The terminal carboxylic acid can be coupled to primary amines (e.g., on a protein lysine residue or an amine-functionalized small molecule) using standard carbodiimide chemistry (e.g., EDC, with or without NHS/sulfo-NHS to improve efficiency).

Logical Workflow for PROTAC Synthesis:

The following diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound.

G A Target Protein Ligand (with primary amine) D Amide Bond Formation A->D B This compound C Activate Carboxylic Acid (EDC, NHS) B->C Step 1 C->D E Intermediate: Ligand-PEG-TCO D->E Step 2 G Bioorthogonal Ligation (TCO + Tetrazine) E->G Step 3 F E3 Ligase Ligand (with Tetrazine) F->G H Final PROTAC Molecule G->H Final Product

Caption: PROTAC synthesis workflow using this compound.

Safety and Disposal

A formal Safety Data Sheet (SDS) should be consulted for comprehensive safety information. General laboratory safety practices should be followed.

AspectGuideline
Personal Protective Equipment (PPE) Wear standard laboratory attire: safety glasses, gloves, and a lab coat.
First Aid In case of contact, wash the affected area thoroughly with water. Consult the SDS for detailed instructions.
Disposal Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Decision Tree for Storage and Use:

This diagram provides a logical guide for handling the reagent upon receipt.

G start Receive this compound q1 Immediate Use? start->q1 use_now Warm to RT Prepare Solution Proceed with Experiment q1->use_now Yes store Store Immediately at -20°C Under Inert Atmosphere q1->store No q2 Using from Storage store->q2 use_later Warm to RT (Prevent Condensation) Weigh Solid Under Inert Gas q2->use_later dissolve Dissolve in Anhydrous/Amine-Free Solvent for Stock Solution use_later->dissolve exp Proceed with Experiment dissolve->exp

Caption: Decision workflow for handling this compound.

References

An In-depth Technical Guide to the Theoretical Basis of TCO and Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz) represents a cornerstone of modern bioorthogonal chemistry. Characterized by exceptionally fast reaction kinetics, remarkable specificity, and the ability to proceed in complex biological environments without the need for a catalyst, this "click chemistry" ligation has become an indispensable tool in chemical biology, drug development, and molecular imaging.[1][2][3] This guide provides a comprehensive overview of the theoretical principles governing the TCO-tetrazine ligation, detailed experimental protocols for its application, and a summary of key kinetic data to aid in the rational design of experiments.

Theoretical Basis and Reaction Mechanism

The TCO-tetrazine ligation is a type of [4+2] cycloaddition that proceeds via an inverse electron-demand Diels-Alder (IEDDA) mechanism.[2][4][5] Unlike conventional Diels-Alder reactions, the IEDDA reaction involves an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[2][4] This unique electronic arrangement is key to its rapid kinetics and bioorthogonality.

The reaction mechanism consists of two primary steps:

  • [4+2] Cycloaddition: The tetrazine and TCO first react in a concerted cycloaddition to form a highly unstable, bicyclic intermediate.[6][7]

  • Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) to form a stable 1,4-dihydropyridazine product.[6][8] This is subsequently followed by tautomerization and oxidation to the final pyridazine conjugate.[4][6] The release of N₂ gas serves as a significant thermodynamic driving force for the reaction.[9]

Frontier Molecular Orbital (FMO) Theory

The reactivity in an IEDDA reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[2][5] A smaller HOMO-LUMO energy gap leads to a faster reaction rate.[10]

  • Tetrazine (Diene): The four nitrogen atoms in the tetrazine ring are highly electron-withdrawing, which significantly lowers the energy of its LUMO. This makes it highly susceptible to reaction with an electron-rich dienophile.[5]

  • TCO (Dienophile): The inherent ring strain of the trans-cyclooctene ring raises the energy of its HOMO, making it more reactive.[5][11]

Factors Influencing Reaction Kinetics

The remarkable speed of the TCO-tetrazine ligation can be tuned by modifying the structure of either reactant.

  • TCO Structure and Strain: The primary driver for the high reactivity of TCO is its significant ring strain. The trans configuration is seven-fold more reactive than its more stable cis-cyclooctene counterpart.[9] Introducing additional conformational strain, for example by fusing a cyclopropane ring to the TCO core (s-TCO), can further accelerate the reaction rate.[10][11] Electron-donating groups (EDGs) on the TCO can also increase reactivity by raising the HOMO energy level.[5]

  • Tetrazine Substituents: The reactivity of the tetrazine ring is highly dependent on its substituents.

    • Electronic Effects: Electron-withdrawing groups (EWGs) decrease the LUMO energy of the tetrazine, increasing the reaction rate.[5][11] Conversely, electron-donating groups (EDGs) decrease the rate. For this reason, tetrazines substituted with pyridyl or carboxylate groups react faster than those with methyl groups.[11]

    • Steric Effects: Smaller substituents on the tetrazine ring generally lead to faster kinetics. Monosubstituted tetrazines often exhibit significantly higher reactivity compared to their disubstituted counterparts.[5]

    • Stability: A trade-off often exists between reactivity and stability. Highly reactive tetrazines, particularly those with strong EWGs or hydrogen substituents, can have lower stability in aqueous media.[8][12] Methyl-substituted tetrazines, while slightly less reactive, offer a good balance of stability and speed, making them suitable for many bioconjugation applications.[8]

Quantitative Data: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for comparing the performance of different TCO-tetrazine pairs. The data below is compiled from various studies and illustrates the impact of different structural modifications.

TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹ConditionsReference
TCO-OH (axial)Diphenyl-s-tetrazine40Not specified[11]
d-TCODiphenyl-s-tetrazine500Not specified[11]
aza-TCODiphenyl-s-tetrazine700Not specified[11]
TCO (conjugated to CC49 mAb)[¹¹¹In]In-labeled-Tz13,000PBS, 37°C[11]
TCO-PEG43,6-di-(2-pyridyl)-s-tetrazine69,400DPBS, 37°C[13]
a-TCO (diol-derivatized)3,6-dipyridyl-s-tetrazine150,000Not specified[11]
d-TCO (water soluble)3,6-dipyridyl-s-tetrazine366,000Water, 25°C[13]
General RangeHydrogen-substituted tetrazinesUp to 30,000Aqueous media[8]
General RangeMethyl-substituted tetrazines~1,000Aqueous media[8]
General RangeVarious Aryltetrazines20,000 - 130,000DPBS, 37°C[14]

Visualizations of Key Processes

Reaction Mechanism Pathway

reaction_mechanism TCO trans-Cyclooctene (TCO) (Electron-rich Dienophile) TransitionState [4+2] Cycloaddition (Transition State) TCO->TransitionState Tetrazine 1,2,4,5-Tetrazine (Tz) (Electron-deficient Diene) Tetrazine->TransitionState Intermediate Bicyclic Intermediate TransitionState->Intermediate Forms Unstable Intermediate N2 N₂ Gas Intermediate->N2 Elimination Dihydropyridazine 1,4-Dihydropyridazine Intermediate->Dihydropyridazine Retro-Diels-Alder Product Final Pyridazine Product (Stable Conjugate) Dihydropyridazine->Product Oxidation

Caption: The IEDDA reaction pathway between TCO and tetrazine.

Experimental Workflow for Protein-Protein Conjugation

experimental_workflow cluster_protein1 Protein 1 Activation cluster_protein2 Protein 2 Activation cluster_conjugation Ligation and Purification p1_start Protein 1 p1_activated Protein 1-TCO p1_start->p1_activated p1_reagent TCO-NHS Ester p1_reagent->p1_activated mix Mix Activated Proteins (RT, 1-2 hours) p1_activated->mix p2_start Protein 2 p2_activated Protein 2-Tz p2_start->p2_activated p2_reagent Tetrazine-NHS Ester p2_reagent->p2_activated p2_activated->mix purify Purification (e.g., SEC) mix->purify final Protein 1-Protein 2 Conjugate purify->final

Caption: Workflow for creating a protein-protein conjugate via TCO-tetrazine ligation.

Experimental Protocols

The following protocols provide a general framework for performing TCO-tetrazine ligations. Optimization may be required based on the specific biomolecules and reagents used.

Protocol: Labeling a Protein with a TCO Moiety

This protocol describes the labeling of a protein containing primary amines (e.g., lysine residues) with a TCO-NHS ester.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • TCO-PEG-NHS ester (or similar amine-reactive TCO)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis equipment

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Tris or glycine buffers are incompatible with NHS ester chemistry.

  • Prepare TCO Reagent: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein sample.[15]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle mixing.[15]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.[15]

  • Purification: Remove excess, unreacted TCO reagent by using a desalting spin column or through dialysis against the desired storage buffer.[15] The TCO-labeled protein is now ready for ligation with a tetrazine-modified molecule.

Protocol: TCO-Tetrazine Ligation and Monitoring

This protocol describes the conjugation of a TCO-labeled protein with a tetrazine-labeled molecule.

Materials:

  • TCO-labeled protein (from Protocol 5.1)

  • Tetrazine-labeled molecule (e.g., protein, peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[9]

  • UV-Vis Spectrophotometer (optional, for monitoring)

Procedure:

  • Prepare Reactants: Ensure both the TCO-labeled and tetrazine-labeled molecules are in a compatible reaction buffer.

  • Initiate Ligation: Mix the TCO and tetrazine components. A slight molar excess (1.1 to 2.0 equivalents) of one component can be used to drive the reaction to completion.

  • Incubation: Incubate the reaction for 30-120 minutes at room temperature or 37°C.[15][16] For many TCO-tetrazine pairs, the reaction is nearly instantaneous and can be complete in under 5 minutes at physiological pH.[17]

  • Reaction Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the characteristic tetrazine absorbance peak at 510-550 nm using a UV-Vis spectrophotometer.[9][12]

  • Purification: If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method, such as size-exclusion chromatography (SEC). The final conjugate can be stored at 4°C.[15]

Protocol: Determination of Reaction Kinetics via Stopped-Flow Spectrophotometry

This protocol outlines a method to determine the second-order rate constant (k₂) of a TCO-tetrazine reaction.

Materials:

  • TCO derivative solution of known concentration

  • Tetrazine derivative solution of known concentration

  • Stopped-flow spectrophotometer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO). Dilute these stocks into the final reaction buffer (e.g., PBS, pH 7.4).[12]

  • Set Up Pseudo-First-Order Conditions: To simplify kinetic analysis, use a significant excess (at least 10-fold) of the TCO derivative relative to the tetrazine.[18]

  • Equilibrate: Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument and allow them to equilibrate to the desired temperature (e.g., 37°C) for 5-10 minutes.[12][18]

  • Measure Reaction: Rapidly mix the two solutions in the instrument's observation cell. Monitor the decrease in tetrazine absorbance at its λ_max (typically ~520 nm) over time.[12]

  • Data Analysis:

    • Fit the resulting absorbance vs. time curve to a single-exponential decay function to obtain the observed rate constant (k_obs).

    • Repeat the experiment with several different concentrations of the excess TCO reactant.

    • The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the TCO derivative.[18]

Applications in Drug Development

The unique characteristics of the TCO-tetrazine ligation have made it a powerful tool in drug development and biomedical research.

  • Pretargeted Imaging and Therapy: This strategy involves administering a TCO-modified antibody that targets a specific tissue (e.g., a tumor). After the antibody has accumulated at the target and cleared from circulation, a much smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic payload is administered. This payload then reacts specifically with the TCO-antibody at the target site, significantly improving the target-to-background ratio and reducing off-target toxicity.[5][10][11]

  • Antibody-Drug Conjugates (ADCs): The ligation allows for the precise, site-specific attachment of cytotoxic drugs to antibodies, creating homogenous ADCs with well-defined drug-to-antibody ratios.

  • Click-to-Release Systems: This innovative approach uses the TCO-tetrazine reaction to trigger the release of a therapeutic agent.[11][19] A drug is "caged" with a TCO moiety that is cleaved upon reaction with a tetrazine, allowing for targeted drug activation at a specific site.[4][20] This has been demonstrated for releasing doxorubicin and other potent compounds.[20]

  • Hydrogel Formation: The rapid and biocompatible nature of the reaction is ideal for the in situ formation of hydrogels for tissue engineering and controlled drug delivery applications.[1]

References

Methodological & Application

TCO-PEG24-acid Bioconjugation Protocol for Proteins: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the bioconjugation of proteins with TCO-PEG24-acid. This reagent enables the site-selective modification of proteins, introducing a trans-cyclooctene (TCO) moiety that can subsequently be reacted with a tetrazine-labeled molecule in a highly efficient and bioorthogonal manner. This two-step labeling strategy is a cornerstone of modern bioconjugation and finds extensive application in drug development, in vivo imaging, and proteomics.[1][2]

The this compound linker possesses a carboxylic acid group for covalent attachment to primary amines (e.g., lysine residues) on the protein surface via amide bond formation. The long polyethylene glycol (PEG) spacer (24 units) enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the TCO group for subsequent ligation with tetrazines.[3][4]

Principle of the Reaction

The bioconjugation process involves two key steps:

  • Activation of this compound: The carboxylic acid group of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This reaction forms a more stable NHS ester intermediate that is reactive towards primary amines.[5][6][7]

  • Conjugation to the Protein: The activated TCO-PEG24-NHS ester is then reacted with the protein in a suitable buffer. The primary amine groups on the protein surface attack the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.

This is followed by a bioorthogonal reaction:

  • Tetrazine Ligation: The TCO-modified protein can then be specifically labeled with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a radiolabel) through an inverse-electron-demand Diels-Alder cycloaddition (IEDDA). This reaction is extremely fast and proceeds with high selectivity under physiological conditions.[2]

Quantitative Data Summary

ParameterValue/RangeNotesSource(s)
Molecular Weight of this compound ~1298.6 g/mol Varies slightly between suppliers.[6]
Purity of this compound >95%Recommended for efficient conjugation.[6]
Solubility of this compound Water, DMF, DMSOThe PEG spacer enhances aqueous solubility.[6]
Storage of this compound -20°C, desiccatedTCO compounds have a limited shelf life.[6]
Activation Reaction pH (EDC/NHS) 4.5 - 7.2Most efficient activation occurs in this range.[6][8]
Conjugation Reaction pH (NHS ester + amine) 7.0 - 8.5Most efficient reaction with primary amines.[6][8]
Reaction Time (Activation) 15 - 30 minutesAt room temperature.[6][8]
Reaction Time (Conjugation) 1 - 2 hoursAt room temperature, or longer at 4°C.[3][6][8]
Molar Excess of this compound to Protein 10 to 100-foldThe optimal ratio depends on the protein and desired degree of labeling.[9]
Molar Excess of EDC/NHS to this compound 1.5 to 2-foldTo ensure efficient activation.
Quenching Reagents Hydroxylamine, Tris, GlycineTo stop the reaction and hydrolyze unreacted NHS esters.[6][8]

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, MES)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 20 mM PBS, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or Size-Exclusion Chromatography (SEC) system for purification[9][10][11]

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol describes the activation of this compound and its subsequent conjugation to a protein.

1. Preparation of Reagents:

  • Equilibrate this compound, EDC, and NHS to room temperature before opening.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO immediately before use.

2. Activation of this compound:

  • In a microcentrifuge tube, combine the desired amount of this compound stock solution with Activation Buffer.

  • Add a 1.5 to 2-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

3. Protein Preparation:

  • Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of primary amines.

4. Conjugation Reaction:

  • Immediately add the activated TCO-PEG24-NHS ester solution to the protein solution. The final pH of the reaction mixture should be between 7.0 and 8.0 for optimal conjugation to primary amines.[6][8]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching the Reaction:

  • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

6. Purification of the TCO-labeled Protein:

  • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC) or using a desalting column.[10][11]

  • The purified TCO-labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Characterization of TCO-labeled Protein

1. Mass Spectrometry:

  • Analyze the purified TCO-labeled protein by MALDI-TOF or ESI-MS to confirm conjugation.

  • The expected mass increase corresponds to the molecular weight of the this compound (~1298.6 Da) for each molecule conjugated to the protein.

2. SDS-PAGE Analysis:

  • React a small aliquot of the TCO-labeled protein with a tetrazine-functionalized fluorescent dye.

  • Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence. A fluorescent band at the molecular weight of the protein confirms the presence of reactive TCO groups.

  • Alternatively, reacting the TCO-protein with a large PEGylated tetrazine can induce a noticeable mobility shift on the gel, which can be visualized by Coomassie staining.[1]

3. HPLC Analysis:

  • Use size-exclusion chromatography (SEC) to assess the purity of the conjugate and check for aggregation.

  • Reversed-phase HPLC (RP-HPLC) can also be used to separate labeled from unlabeled protein, providing an estimation of the conjugation efficiency.

Visualizations

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification cluster_ligation Bioorthogonal Ligation TCO_PEG_Acid This compound Activated_TCO TCO-PEG24-NHS ester TCO_PEG_Acid->Activated_TCO 15-30 min, RT pH 4.5-7.2 EDC_NHS EDC / NHS EDC_NHS->Activated_TCO TCO_Protein TCO-Protein Conjugate Activated_TCO->TCO_Protein Protein Protein (-NH2) Protein->TCO_Protein 1-2 hours, RT pH 7.0-8.5 Purification Size-Exclusion Chromatography TCO_Protein->Purification Purified_TCO_Protein Purified TCO-Protein Purification->Purified_TCO_Protein Labeled_Protein Labeled Protein Purified_TCO_Protein->Labeled_Protein Tetrazine Tetrazine-Probe Tetrazine->Labeled_Protein <5 min, RT Physiological pH

Caption: Workflow for this compound protein bioconjugation.

Signaling Pathway Analogy: Bioorthogonal Labeling

bioorthogonal_labeling cluster_cell Cellular Environment TCO_Protein TCO-Modified Protein (e.g., on cell surface) Labeled_Complex Stable Labeled Complex TCO_Protein->Labeled_Complex IEDDA Reaction (Highly Specific) Other_Biomolecules Other Cellular Components (-SH, -NH2, -COOH) Tetrazine_Probe Tetrazine-Probe (e.g., fluorescent dye) Tetrazine_Probe->Labeled_Complex

Caption: Specificity of the TCO-tetrazine bioorthogonal reaction.

References

Application Notes and Protocols for Labeling Antibodies with TCO-PEG24-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of antibodies with TCO-PEG24-NHS Ester, a bifunctional linker used to introduce a trans-cyclooctene (TCO) moiety onto the antibody. This modification enables the antibody to be used in bioorthogonal click chemistry applications, such as antibody-drug conjugation, pre-targeted imaging, and cellular labeling, through a subsequent reaction with a tetrazine-functionalized molecule.[1][2][3] The inclusion of a 24-unit polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated molecule.[4][5]

The protocol is based on the widely used N-hydroxysuccinimide (NHS) ester chemistry, which forms a stable amide bond with primary amines (e.g., the side chain of lysine residues) on the antibody.[6][7][8]

Overview of the Labeling Chemistry

The labeling process involves the reaction of the NHS ester of TCO-PEG24 with the primary amino groups on the antibody, typically from lysine residues. This reaction proceeds efficiently at a slightly alkaline pH (8.0-8.5) and results in the formation of a stable amide linkage.[7][8][9]

Quantitative Data Summary

The efficiency of antibody labeling with TCO-PEG linkers can be influenced by factors such as the molar ratio of the linker to the antibody, the antibody concentration, and the reaction conditions. The following table summarizes typical experimental parameters and expected outcomes based on available literature.

ParameterTypical Range/ValueExpected OutcomeReferences
Molar Excess of TCO-PEG-NHS Ester to Antibody 3:1 to 15:1Higher ratios generally lead to a higher degree of labeling (DOL). Optimization is required to avoid over-labeling, which can impact antibody function.[10]
Antibody Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[9]
Typical Conjugation Efficiency >50%A significant portion of the antibody is successfully labeled with at least one TCO group.[11]
Degree of Labeling (DOL) 1 - 4 TCOs per antibodyThis is a typical target to ensure sufficient reactivity without compromising antibody integrity. The DOL can be controlled by adjusting the molar excess of the labeling reagent.[12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for labeling an antibody with TCO-PEG24-NHS Ester.

Required Materials
  • Antibody: Purified antibody in an amine-free buffer (e.g., PBS). The antibody solution must be free of stabilizing proteins like BSA and amine-containing buffers such as Tris.[10]

  • TCO-PEG24-NHS Ester: (e.g., from BroadPharm, BP-23970[1])

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.[9]

  • Anhydrous Dimethyl Sulfoxide (DMSO): To dissolve the TCO-PEG24-NHS Ester.[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.[10]

  • Purification System: Zeba™ Spin Desalting Columns (e.g., 40K MWCO) or a gel filtration column (e.g., Sephadex G-25).[10]

  • Spectrophotometer: For measuring antibody concentration.

Pre-Conjugation Antibody Preparation

It is critical to ensure the antibody is in a suitable buffer for labeling.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer like PBS (Phosphate Buffered Saline). This can be done using spin filtration units (e.g., Amicon Ultra) or dialysis.[10]

  • Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5).[9][10]

  • Determine Antibody Amount: Accurately determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient is approximately 1.4 (mg/mL)⁻¹ cm⁻¹.[10]

TCO-PEG24-NHS Ester Stock Solution Preparation
  • Allow the vial of TCO-PEG24-NHS Ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[10]

  • Prepare a 10 mg/mL stock solution of TCO-PEG24-NHS Ester in anhydrous DMSO immediately before use.[10]

Antibody Labeling Reaction
  • Calculate Molar Ratio: Determine the desired molar excess of TCO-PEG24-NHS Ester to the antibody. A starting point of a 10-fold molar excess is recommended.

    • Moles of Antibody = (Antibody mass in g) / (Antibody molecular weight in g/mol ) (Typical IgG MW is ~150,000 g/mol )

    • Moles of TCO-PEG24-NHS Ester = Moles of Antibody x Molar Excess

    • Volume of TCO-PEG24-NHS Ester stock = (Moles of TCO-PEG24-NHS Ester x MW of TCO-PEG24-NHS Ester) / (Concentration of stock solution)

  • Reaction Setup: Add the calculated volume of the TCO-PEG24-NHS Ester stock solution to the antibody solution.

  • Incubation: Gently mix the reaction and incubate for 1 to 3 hours at room temperature, protected from light.[3][10]

  • Quenching: Add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[10]

Purification of the Labeled Antibody

Remove unreacted TCO-PEG24-NHS Ester and quenching reagent from the labeled antibody.

  • Equilibrate Column: Equilibrate a Zeba™ Spin Desalting Column or a gel filtration column with PBS according to the manufacturer's instructions.[10]

  • Apply Sample: Carefully apply the quenched reaction mixture to the center of the column bed.

  • Elute: Centrifuge the spin column or begin elution from the gel filtration column with PBS.

  • Collect Fractions: Collect the purified TCO-labeled antibody.

Characterization of the Conjugate
  • Concentration Measurement: Determine the concentration of the purified TCO-labeled antibody by measuring the absorbance at 280 nm.

  • Degree of Labeling (DOL) (Optional): The DOL can be determined using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the number of TCO-PEG24 moieties added to the antibody.[12]

Visualization of Workflow and Reaction

Experimental Workflow

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange & Concentration) Reaction Labeling Reaction (Antibody + TCO-PEG24-NHS Ester) Ab_Prep->Reaction TCO_Prep TCO-PEG24-NHS Ester Stock Solution Preparation TCO_Prep->Reaction Quench Quench Reaction (Add Tris Buffer) Reaction->Quench Purify Purification (Spin/Gel Filtration) Quench->Purify Analyze Characterization (Concentration, DOL) Purify->Analyze

Caption: Experimental workflow for antibody labeling with TCO-PEG24-NHS Ester.

Chemical Reaction Pathway

TCO_Labeling_Reaction Antibody Antibody-NH₂ (Primary Amine on Lysine) Labeled_Ab Antibody-NH-CO-PEG24-TCO (Stable Amide Bond) Antibody->Labeled_Ab pH 8.0-8.5 TCO_NHS TCO-PEG24-O-NHS (TCO-PEG24-NHS Ester) TCO_NHS->Labeled_Ab NHS NHS (N-hydroxysuccinimide byproduct) TCO_NHS->NHS hydrolysis

Caption: Reaction of TCO-PEG24-NHS Ester with a primary amine on an antibody.

References

Application Notes and Protocols for TCO-PEG24-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase. TCO-PEG24-acid is a long-chain polyethylene glycol (PEG)-based linker featuring a terminal trans-cyclooctene (TCO) group and a carboxylic acid. The extended PEG chain enhances solubility and can improve pharmacokinetic properties, while the carboxylic acid provides a versatile handle for conjugation to amine-containing ligands, typically through amide bond formation. The TCO group offers the potential for subsequent bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder cycloaddition with a tetrazine, a strategy often employed in "in-cell" click-formed PROTACs (CLIPTACs).

These application notes provide a detailed protocol for the synthesis of a PROTAC using this compound, focusing on the common strategy of amide bond formation with an amine-bearing E3 ligase ligand, followed by conjugation to a POI ligand.

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein. This process can be visualized as a catalytic cycle where the PROTAC acts as a molecular bridge.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release and Recycling Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a PROTAC using this compound. The synthesis involves the initial conjugation of the linker to an amine-containing E3 ligase ligand (e.g., a derivative of ligands for VHL or Cereblon) via amide coupling, followed by a subsequent reaction to attach the POI ligand.

Materials and Reagents:

  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., VHL ligand amine)

  • POI ligand with a suitable reactive handle (e.g., a carboxylic acid or NHS ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase C18 silica gel for flash chromatography

  • Preparative and analytical HPLC systems with a C18 column

Step 1: Amide Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

This step describes the formation of an amide bond between the carboxylic acid of the TCO-PEG24 linker and an amine on the E3 ligase ligand.

Step1_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification TCO_acid This compound Stir Stir at RT (2-4 hours) TCO_acid->Stir E3_amine Amine-E3 Ligand E3_amine->Stir HATU HATU HATU->Stir DIPEA DIPEA DIPEA->Stir DMF Anhydrous DMF DMF->Stir Quench Quench with H2O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate HPLC Reverse-Phase Prep-HPLC Concentrate->HPLC Product1 TCO-PEG24-E3 Ligand Conjugate HPLC->Product1

Caption: Workflow for the amide coupling of this compound.

Protocol:

  • In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the TCO-PEG24-E3 Ligase conjugate as a white solid.

  • Characterize the product by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Step 2: Conjugation of the TCO-PEG24-E3 Ligase to the POI Ligand

This step will depend on the reactive handle available on the POI ligand. The protocol below describes a scenario where the POI ligand has a primary amine and the TCO group is used in a subsequent click reaction. Alternatively, if the POI ligand has a carboxylic acid, another amide coupling reaction similar to Step 1 can be performed after converting the TCO-PEG24-E3 Ligand conjugate to an NHS ester.

For this example, we will assume the formation of a stable PROTAC via a second amide coupling. This requires the POI ligand to have an amine and the TCO-PEG24-E3 Ligand conjugate's TCO end to be modified to a reactive group for amide coupling (this is a hypothetical scenario for a complete PROTAC synthesis illustration, as this compound has a carboxylic acid at the other end). A more direct approach would be a three-component reaction or a sequential synthesis where the linker is first attached to the POI ligand.

A more plausible sequential synthesis:

  • Activate this compound: Convert the carboxylic acid of this compound to an NHS ester using N-hydroxysuccinimide and a carbodiimide like EDC.

  • React with POI-amine: React the TCO-PEG24-NHS ester with an amine-functionalized POI ligand.

  • Purify the POI-linker conjugate.

  • Final PROTAC assembly: The TCO group on the POI-linker conjugate can then be reacted with a tetrazine-functionalized E3 ligase ligand.

Given the structure of this compound, a linear synthesis is most common. The protocol below outlines the conjugation to an amine-functionalized POI ligand.

Protocol for Conjugation to an Amine-Functionalized POI Ligand:

  • In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the amine-functionalized POI ligand (1.1 eq) in anhydrous DMF.

  • Add the solution of the POI ligand to the pre-activated linker solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Follow the same workup and purification procedure as in Step 1.

  • The resulting POI-Linker conjugate can then be used for further reactions, for example, with a tetrazine-modified E3 ligase ligand.

Quantitative Data

The following table summarizes representative data for the synthesis of a PROTAC using a PEG-based linker and amide coupling reactions. Yields and purity are dependent on the specific ligands and reaction conditions.

StepReaction TypeTypical Yield (%)Typical Purity (%) (Post-HPLC)
1. Activation of this compound (e.g., to NHS ester)Esterification85-95>95
2. Conjugation of activated linker to amine-functionalized E3 ligandAmide Coupling60-80>98
3. Conjugation of the second ligand (e.g., via click chemistry)Click Chemistry70-90>98
Overall (hypothetical sequential synthesis) Multi-step 35-65 >98

Characterization of the Final PROTAC

The final PROTAC should be thoroughly characterized to confirm its identity and purity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized PROTAC.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the PROTAC and the presence of all its components.

  • HPLC Analysis: Analytical reverse-phase HPLC is used to determine the purity of the final compound.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs. Its long PEG chain can impart favorable physicochemical properties, and the terminal carboxylic acid allows for straightforward conjugation to amine-containing ligands via robust amide coupling chemistry. The presence of the TCO group also opens up possibilities for bioorthogonal ligation strategies. The provided protocols offer a general guideline for the synthesis and purification of PROTACs using this linker, which can be adapted and optimized for specific target and E3 ligase ligands. Careful purification and thorough characterization are essential to ensure the quality and reliability of the final PROTAC for biological evaluation.

Application Notes and Protocols for TCO-PEG24-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the cytotoxic payload. TCO-PEG24-acid is a highly valuable heterobifunctional linker that facilitates the creation of stable and effective ADCs through bioorthogonal click chemistry. The trans-cyclooctene (TCO) group reacts with exceptional speed and selectivity with a tetrazine-modified payload in an inverse-electron-demand Diels-Alder cycloaddition. The 24-unit polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the carboxylic acid moiety allows for straightforward conjugation to amine-containing molecules after activation.

These application notes provide a comprehensive overview of the use of this compound in ADC development, including key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this field.

Data Presentation

The following tables summarize key quantitative data for an ADC constructed using a TCO-MMAE payload conjugated to a diabody via a PEG24 linker.

Table 1: Physicochemical and Stability Characteristics of a TCO-PEG24-MMAE Diabody-ADC

ParameterValueReference
Drug-to-Antibody Ratio (DAR)4[1]
In Vivo TCO Linker Deactivation Half-life~5.5 days[1]
Stock Stability (PBS, 4°C)No TCO isomerization or drug liberation observed in 6 months.[1]
Serum Stability (37°C, 24h)No drug release observed.[1]

Table 2: In Vitro Cytotoxicity of TCO-PEG24-MMAE Diabody-ADC

Cell LineTarget AntigenTreatmentEC50Reference
LS174TTAG72tc-ADC alone71 nM[1]
tc-ADC + 3 µM Tetrazine Activator185 pM[1]
MMAE alone-[1]
OVCAR-3TAG72tc-ADC alone29 nM[1]
tc-ADC + 3 µM Tetrazine Activator35 pM[1]
MMAE alone-[1]

Table 3: In Vivo Tumor Uptake of TCO-PEG24-MMAE Diabody-ADC

Xenograft ModelTarget Antigen ExpressionTime Post-InjectionTumor Uptake (%ID/g)Reference
LS174THigh2 days29[1]
OVCAR-3Lower2 days6[1]
HT-29Negative2 days0.8[1]

Experimental Protocols

Antibody Modification with TCO-PEG24-NHS Ester

This protocol describes the conjugation of this compound to an antibody after its activation to an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • PD-10 desalting columns or equivalent size-exclusion chromatography system

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare a 10 mM stock solution of the activated TCO-PEG24-NHS ester.

    • Allow the activation reaction to proceed for 1-2 hours at room temperature.

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in cold PBS (pH 7.2-7.5). Ensure the buffer is free of primary amines.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG24-NHS ester and byproducts by size-exclusion chromatography using a PD-10 desalting column equilibrated with PBS.

    • Collect the fractions containing the TCO-modified antibody.

  • Characterization:

    • Determine the concentration of the purified TCO-antibody conjugate using a protein concentration assay (e.g., BCA assay).

    • The degree of labeling (DOL), or the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry by comparing the molecular weight of the modified and unmodified antibody.

Conjugation of Tetrazine-Modified Payload to TCO-Antibody

This protocol outlines the bioorthogonal click chemistry reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.

Materials:

  • TCO-modified antibody

  • Tetrazine-modified cytotoxic payload (e.g., Tetrazine-MMAE)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-modified payload in a minimal amount of an organic solvent like DMSO and then dilute in PBS to the desired concentration.

    • In a reaction vessel, combine the TCO-modified antibody and the tetrazine-modified payload at a desired molar ratio (typically a slight excess of the tetrazine payload is used, e.g., 1:1.2 antibody-TCO groups to tetrazine).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically very fast.

  • Purification:

    • Purify the resulting ADC from excess payload and byproducts using size-exclusion chromatography (e.g., PD-10 column or a preparative SEC column) equilibrated with PBS.

  • Characterization:

    • Determine the final ADC concentration.

    • Characterize the drug-to-antibody ratio (DAR) and heterogeneity of the ADC using techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC or Mass Spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic potential of the ADC on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., LS174T, OVCAR-3)

  • Complete cell culture medium

  • ADC construct

  • Control antibody

  • Free cytotoxic payload

  • Tetrazine activator (if applicable for the release mechanism)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

    • If a tetrazine activator is required for payload release, it can be added simultaneously or at a later time point depending on the experimental design.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the EC50 value using a suitable software (e.g., GraphPad Prism).

ADC Characterization by Hydrophobic Interaction Chromatography (HIC)-HPLC

This protocol provides a general method for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Optional: Isopropanol can be added to Mobile Phase B to facilitate elution of highly hydrophobic species.

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HPLC Method:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different DAR species will elute as separate peaks, with higher DAR species having longer retention times due to increased hydrophobicity.

    • Integrate the peak areas for each DAR species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

Visualizations

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Functional Evaluation Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab Conjugation TCO_PEG24 This compound Activation Activation (EDC/NHS) TCO_PEG24->Activation Activation->Ab Conjugation ADC Antibody-Drug Conjugate TCO_Ab->ADC Click Reaction Tz_Payload Tetrazine-Payload Tz_Payload->ADC HIC HIC-HPLC (DAR) ADC->HIC MS Mass Spectrometry (DOL) ADC->MS InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

Caption: Workflow for the development of a this compound based ADC.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Cellular mechanism of action for a typical antibody-drug conjugate.

References

Application Notes and Protocols for TCO-PEG24-acid in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using TCO-PEG24-acid for live cell imaging applications. This reagent is a valuable tool for bioorthogonal labeling, enabling the specific and efficient visualization of biomolecules in their native cellular environment.

Introduction

This compound is a hydrophilic, long-chain polyethylene glycol (PEG) reagent functionalized with a trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO moiety participates in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-conjugated probe, a cornerstone of bioorthogonal "click" chemistry. This reaction's high efficiency and biocompatibility make it ideal for labeling and tracking biomolecules in living systems without disrupting normal cellular processes.[1] The 24-unit PEG spacer enhances aqueous solubility and minimizes steric hindrance, while the carboxylic acid group allows for covalent conjugation to primary amines on target molecules following activation.

Principle of TCO-Tetrazine Ligation

The core of this labeling strategy is the bioorthogonal reaction between the TCO group on the this compound-labeled biomolecule and a tetrazine-conjugated imaging probe (e.g., a fluorescent dye). This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[1] Upon reaction, a stable covalent bond is formed, allowing for the precise and robust labeling of the target molecule for subsequent imaging. Many tetrazine-fluorophore conjugates are fluorogenic, meaning their fluorescence significantly increases upon reaction with TCO, which helps to reduce background noise and improve the signal-to-noise ratio in imaging experiments.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for TCO-tetrazine based live cell imaging, providing an indication of the expected performance. Actual results may vary depending on the specific cell type, target molecule, and experimental conditions.

ParameterTypical ValueNotes
Labeling Efficiency 60-90%Efficiency can be influenced by the accessibility of the target amine, the concentration of reagents, and incubation times. The inclusion of a PEG spacer generally improves labeling efficiency.[6]
Reaction Kinetics (k₂) ~10³ - 10⁶ M⁻¹s⁻¹The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions, allowing for rapid labeling at low concentrations.[1]
Signal-to-Noise Ratio (SNR) HighFluorogenic tetrazine probes significantly enhance the SNR by minimizing background fluorescence from unreacted probes.[2][3] Optimal SNR is typically achieved with tetrazine concentrations around 2 µM in live-cell imaging.[7]
Cell Viability/Cytotoxicity High (>95%)TCO-PEG reagents are generally well-tolerated by cells. Most PEG oligomers are considered safe for cultured cells.[8][9] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Photostability Dependent on FluorophoreThe photostability of the signal is determined by the properties of the fluorescent dye conjugated to the tetrazine.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., a protein)

This protocol describes the activation of the carboxylic acid on this compound using EDC and sulfo-NHS, followed by conjugation to a primary amine on a biomolecule of interest.

Materials:

  • This compound

  • Biomolecule of interest (with primary amines, e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column

Procedure:

  • Prepare Biomolecule: Dissolve the biomolecule in Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activate this compound: a. Immediately before use, prepare a 10 mM solution of this compound in Activation Buffer. b. Prepare 100 mM solutions of EDC and sulfo-NHS in Activation Buffer. c. In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM sulfo-NHS. d. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation: a. Add the activated this compound solution to the biomolecule solution. A 10-20 fold molar excess of the activated this compound to the biomolecule is recommended as a starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS or another suitable storage buffer.

  • Characterization and Storage: Characterize the conjugation efficiency using appropriate methods (e.g., MALDI-TOF mass spectrometry). Store the TCO-labeled biomolecule at 4°C or -20°C.

Protocol 2: Live Cell Imaging with TCO-labeled Biomolecule and Tetrazine-Fluorophore

This protocol outlines the general procedure for labeling live cells with a TCO-conjugated biomolecule and a tetrazine-fluorophore.

Materials:

  • Live cells cultured in a suitable imaging vessel (e.g., glass-bottom dish)

  • TCO-labeled biomolecule of interest (from Protocol 1)

  • Tetrazine-fluorophore conjugate (cell-permeable or impermeable, depending on the target)

  • Cell culture medium

  • Imaging Buffer (e.g., phenol red-free medium or PBS with calcium and magnesium)

Procedure:

  • Cell Preparation: Seed cells on an imaging-compatible plate and grow to the desired confluency.

  • Labeling with TCO-Biomolecule: a. If the target is intracellular, introduce the TCO-labeled biomolecule into the cells using a suitable delivery method (e.g., transfection for genetically encoded tags, or a delivery agent). b. If the target is on the cell surface, dilute the TCO-labeled biomolecule in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar to nanomolar range). c. Replace the existing cell culture medium with the medium containing the TCO-labeled biomolecule. d. Incubate for 1-2 hours at 37°C in a CO₂ incubator. e. Wash the cells 2-3 times with pre-warmed cell culture medium to remove any unbound TCO-labeled biomolecule.

  • Labeling with Tetrazine-Fluorophore: a. Prepare a stock solution of the tetrazine-fluorophore in DMSO. b. Dilute the tetrazine-fluorophore stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM). c. Replace the medium with the tetrazine-fluorophore solution. d. Incubate for 15-60 minutes at 37°C. Incubation time will depend on the reaction kinetics and the desired labeling density. e. Wash the cells 2-3 times with pre-warmed Imaging Buffer.

  • Live Cell Imaging: a. Replace the wash buffer with fresh, pre-warmed Imaging Buffer. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore. c. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

Visualizations

Experimental Workflow

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_labeling Step 2: Live Cell Labeling TCO_acid This compound EDC_NHS EDC / sulfo-NHS Activation TCO_acid->EDC_NHS Biomolecule Amine-Biomolecule TCO_Biomolecule TCO-labeled Biomolecule Biomolecule->TCO_Biomolecule EDC_NHS->Biomolecule Conjugation Live_Cells Live Cells TCO_Biomolecule->Live_Cells Incubation Tetrazine_Fluorophore Tetrazine-Fluorophore Live_Cells->Tetrazine_Fluorophore Click Reaction Labeled_Cells Labeled Cells for Imaging Tetrazine_Fluorophore->Labeled_Cells

Caption: Workflow for labeling a biomolecule and live cells.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Trafficking

This diagram illustrates the use of this compound to label a cell surface Receptor Tyrosine Kinase (RTK) and track its internalization and subsequent trafficking following ligand binding.

rtk_trafficking cluster_cell_surface Cell Surface cluster_internalization Internalization & Trafficking RTK RTK-TCO Ligand Ligand RTK->Ligand Binding & Dimerization Tetrazine Tetrazine- Fluorophore RTK->Tetrazine Bioorthogonal Labeling Labeled_RTK Labeled RTK Ligand->Labeled_RTK Tetrazine->Labeled_RTK Endosome Early Endosome Labeled_RTK->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Recycling_Endosome->RTK Recycling to Surface

Caption: RTK labeling and trafficking pathway.

References

Application Notes and Protocols for Functionalizing Nanoparticles with TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of nanoparticles with TCO-PEG24-acid, a critical step for advanced drug delivery and molecular imaging applications utilizing bioorthogonal chemistry. The protocols and data presented herein are intended to serve as a foundational resource for the development of pre-targeted therapeutic and diagnostic agents.

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) linkers, known as PEGylation, is a widely adopted strategy to enhance the in vivo performance of nanomedicines.[1][2] PEGylation imparts a hydrophilic shield that can reduce protein adsorption (opsonization), minimize clearance by the mononuclear phagocyte system (MPS), and prolong systemic circulation time.[1][2][3] The incorporation of a trans-cyclooctene (TCO) moiety at the terminus of the PEG linker introduces a bioorthogonal handle. This allows for a highly specific and rapid reaction with a tetrazine-labeled molecule via the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[4] This pre-targeting approach, where the TCO-functionalized nanoparticle is administered first, followed by a smaller, fast-clearing tetrazine-conjugated therapeutic or imaging agent, offers significant advantages in reducing off-target toxicity and improving target-to-background ratios.[5]

This compound is a heterobifunctional linker featuring a TCO group for bioorthogonal ligation and a carboxylic acid for covalent attachment to amine-functionalized nanoparticles.[4] The PEG24 spacer provides a substantial hydrophilic chain to confer the benefits of PEGylation.

Quantitative Data Summary

The successful functionalization of nanoparticles with this compound can be monitored and quantified through various analytical techniques. The following tables summarize expected changes in key nanoparticle parameters post-functionalization.

Table 1: Physicochemical Properties of Nanoparticles Before and After this compound Functionalization

ParameterBefore Functionalization (Bare Nanoparticles)After Functionalization (NP-PEG24-TCO)Characterization Method
Hydrodynamic Diameter (nm) Varies with core material (e.g., 80 - 150 nm)Increase of 10 - 30 nmDynamic Light Scattering (DLS)
Zeta Potential (mV) Highly negative or positive (e.g., -30 mV to +30 mV)Shift towards neutrality (e.g., -10 mV to +10 mV)[6]Electrophoretic Light Scattering (ELS)
Surface TCO Density (groups/nm²) 00.1 - 2.0Titration, NMR, or reaction with a fluorescent tetrazine
Stability in Biological Media Prone to aggregation and protein adsorptionEnhanced colloidal stability and reduced protein binding[6]DLS time course in serum-containing media

Table 2: Representative Reaction Parameters for EDC/NHS Coupling of this compound to Amine-Functionalized Nanoparticles

ParameterValue
Nanoparticle Concentration 1 - 10 mg/mL in MES buffer
This compound Concentration 10 - 50 molar excess relative to surface amine groups
EDC Concentration 2 - 5 molar excess relative to this compound
NHS Concentration 2 - 5 molar excess relative to this compound
Activation Reaction Time 15 - 30 minutes at room temperature
Coupling Reaction Time 2 - 24 hours at room temperature
Quenching Agent Hydroxylamine or Tris buffer

Experimental Protocols

Materials
  • Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Hydroxylamine or Tris buffer

  • Amicon® Ultra centrifugal filter units (or similar for purification)

  • Deionized water

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Protocol for Functionalizing Amine-Nanoparticles with this compound

This protocol details the two-step EDC/NHS coupling chemistry to conjugate the carboxylic acid of this compound to primary amines on the nanoparticle surface.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare fresh solutions of EDC and NHS in MES buffer (pH 5.5-6.0) immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add the freshly prepared EDC and NHS solutions. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2 to 1:5:5.

    • Vortex the mixture gently and incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in MES buffer (pH 5.5-6.0) at a concentration of 1-10 mg/mL.

    • Add the activated this compound solution to the nanoparticle dispersion. The molar excess of the PEG linker relative to the estimated surface amine groups should be optimized, but a starting point of 10-50 fold excess is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS or a dilute base to facilitate the reaction between the NHS ester and the primary amines.

    • Allow the reaction to proceed for 2-24 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding hydroxylamine or Tris buffer to the reaction mixture and incubating for 30 minutes.

    • Purify the TCO-functionalized nanoparticles from excess reagents and byproducts. Centrifugal filtration is a common and effective method.

      • Transfer the reaction mixture to an appropriate molecular weight cutoff centrifugal filter unit.

      • Wash the nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4). Perform at least three wash cycles.

    • Resuspend the final purified TCO-functionalized nanoparticles in a buffer of choice for storage and downstream applications.

Characterization of TCO-Functionalized Nanoparticles
  • Hydrodynamic Size and Zeta Potential: Use Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to confirm successful PEGylation, evidenced by an increase in hydrodynamic diameter and a shift in zeta potential towards neutrality.[6]

  • Quantification of Surface TCO Groups:

    • Fluorometric Assay: React the TCO-nanoparticles with a molar excess of a fluorescently-labeled tetrazine. After removing the unreacted fluorescent probe, quantify the fluorescence of the nanoparticles and compare it to a standard curve of the fluorophore to determine the concentration of accessible TCO groups.

    • NMR Spectroscopy: For certain nanoparticle core materials and high functionalization densities, ¹H-NMR can be used to quantify the protons on the TCO moiety.

Diagrams

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Nanoparticles cluster_purification Step 3: Quenching & Purification TCO_PEG_Acid This compound EDC_NHS EDC + NHS in MES Buffer TCO_PEG_Acid->EDC_NHS Activated_Ester TCO-PEG24-NHS Ester EDC_NHS->Activated_Ester 15-30 min, RT Conjugation Reaction Mixture (pH 7.2-7.5) Activated_Ester->Conjugation Amine_NP Amine-Functionalized Nanoparticles Amine_NP->Conjugation TCO_NP TCO-Functionalized Nanoparticles Conjugation->TCO_NP 2-24 h, RT Quenching Quenching (Hydroxylamine/Tris) TCO_NP->Quenching Purification Centrifugal Filtration (3x Washes) Quenching->Purification Final_Product Purified NP-PEG24-TCO Purification->Final_Product

Caption: Experimental workflow for the functionalization of amine-nanoparticles with this compound.

pretargeting_workflow cluster_step1 Step 1: Administration & Targeting cluster_step2 Step 2: Bioorthogonal Reaction cluster_step3 Step 3: Effect & Clearance TCO_NP TCO-Functionalized Nanoparticle (Systemic Administration) Tumor_Site Accumulation at Target Site (e.g., Tumor via EPR effect) TCO_NP->Tumor_Site Clearance1 Clearance of Unbound Nanoparticles TCO_NP->Clearance1 IEDDA_Reaction In vivo IEDDA Reaction (TCO + Tetrazine) Tumor_Site->IEDDA_Reaction Tetrazine_Drug Tetrazine-Labeled Agent (Therapeutic or Imaging) Tetrazine_Drug->IEDDA_Reaction Clearance2 Rapid Clearance of Unbound Tetrazine Agent Tetrazine_Drug->Clearance2 Activated_Drug Activated Agent at Target Site IEDDA_Reaction->Activated_Drug Therapeutic_Effect Localized Therapeutic Effect or Imaging Signal Activated_Drug->Therapeutic_Effect

Caption: Logical workflow of a pre-targeting strategy using TCO-functionalized nanoparticles.

Stability and Storage

TCO moieties can undergo isomerization to the less reactive cis-cyclooctene (CCO) isomer, particularly in the presence of thiols or certain metal ions.[7] For long-term storage of TCO-functionalized nanoparticles, it is recommended to store them at -20°C in a buffer free of thiols. The stability of the TCO group on the nanoparticle surface under physiological conditions should be assessed for specific applications, for instance, by incubation in serum followed by reaction with a fluorescent tetrazine.

Conclusion

The functionalization of nanoparticles with this compound is a robust method for preparing advanced drug delivery and imaging vehicles. The protocols and data provided here offer a starting point for researchers to develop their own TCO-functionalized nanoparticle systems. Careful characterization at each step is crucial to ensure the desired physicochemical properties and bioorthogonal reactivity for successful pre-targeted applications.

References

Application Notes and Protocols: TCO-PEG24-Acid in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCO-PEG24-acid is a versatile tool in the field of tissue engineering and regenerative medicine. This polyethylene glycol (PEG) linker is functionalized with a terminal trans-cyclooctene (TCO) group and a carboxylic acid. The TCO moiety facilitates rapid and specific crosslinking with tetrazine (Tz)-functionalized polymers through a bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation. This reaction is exceptionally fast, proceeds under physiological conditions without the need for a catalyst, and produces no toxic byproducts, making it ideal for in-situ hydrogel formation and cell encapsulation.[1][2][3][4] The carboxylic acid end allows for the conjugation of biomolecules, such as peptides or growth factors, further enhancing the functionality of the resulting hydrogel scaffolds.

These hydrogels can be engineered to mimic the native extracellular matrix (ECM), providing physical support for cells and influencing their behavior, such as adhesion, proliferation, and differentiation.[2] The ability to dynamically stiffen the hydrogel network in the presence of living cells opens up possibilities for studying and directing cell fate in 3D environments.[1][5]

Key Applications

  • 3D Cell Culture and Encapsulation: The biocompatible nature of the TCO-tetrazine reaction allows for the encapsulation of cells with high viability, creating 3D culture models that better mimic the in vivo environment.[1]

  • Tunable Hydrogel Stiffness: The mechanical properties of the hydrogel can be precisely controlled and even modified in-situ to study the effects of matrix stiffness on cell behavior and to guide tissue regeneration.[1][5]

  • Controlled Drug and Growth Factor Delivery: The hydrogel matrix can serve as a reservoir for the sustained release of therapeutic agents to promote tissue repair.

  • Biofabrication of Complex Tissues: The rapid gelation kinetics are suitable for advanced biofabrication techniques to create structured tissues.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments utilizing TCO-functionalized molecules in hydrogel formation for tissue engineering applications.

Table 1: Mechanical Properties of TCO-Tetrazine Crosslinked Hydrogels

Hydrogel SystemInitial Storage Modulus (G')Storage Modulus (G') After In-situ StiffeningReference
HA-SH and POM-AT with HA-TCO180 ± 42 Pa520 ± 80 Pa[1]
HA-Tz and SMR-bisNb with HA-TCONot specifiedNearly two-fold increase[5]

Table 2: Cell Viability in TCO-Tetrazine Hydrogels

Cell TypeHydrogel SystemCulture DurationCell ViabilityReference
Human Mesenchymal Stem Cells (hMSCs)HA-SH and POM-AT with HA-TCO and RGD-TCO9 days~95%[1]
Passaged ChondrocytesHA-Tz, SMR-bisNb, and RGD-TCO42 daysHigh viability[5]

Table 3: Chondrogenic Gene Expression in Stiffened TCO-Tetrazine Hydrogels

GeneRegulation upon StiffeningCell TypeReference
COL2 (Collagen Type II)UpregulatedPassaged Chondrocytes[5]
ACAN (Aggrecan)UpregulatedPassaged Chondrocytes[5]
SOX9UpregulatedPassaged Chondrocytes[5]
COL1 (Collagen Type I)DownregulatedPassaged Chondrocytes[5]
ACTA2 (Alpha-Smooth Muscle Actin)DownregulatedPassaged Chondrocytes[5]
TNC (Tenascin C)DownregulatedPassaged Chondrocytes[5]

Experimental Protocols

Protocol 1: In-situ Stiffening of a Cell-Laden Hydrogel

This protocol describes the formation of a primary hydrogel network, encapsulation of cells, and subsequent in-situ stiffening using a TCO-functionalized hyaluronic acid (HA-TCO).

Materials:

  • Thiol-functionalized Hyaluronic Acid (HA-SH)

  • Polymer with acrylate and tetrazine groups (POM-AT)

  • TCO-functionalized Hyaluronic Acid (HA-TCO)

  • Human Mesenchymal Stem Cells (hMSCs)

  • Phosphate-buffered saline (PBS), pH 7.9

  • Cell culture medium

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve HA-SH in PBS (pH 7.9) to a final concentration of 20 mg/mL.

    • Dissolve POM-AT in PBS (pH 7.9) to a final concentration of 40 mg/mL.

  • Cell Encapsulation and Primary Hydrogel Formation:

    • Resuspend hMSCs in the HA-SH solution.

    • Mix the HA-SH/cell suspension with the POM-AT solution at a 1.5:1 molar ratio of thiol to acrylate.

    • Pipette the mixture into a suitable culture vessel (e.g., cell culture inserts) and incubate at 37°C for at least 6 hours to allow for initial gelation via Michael addition.

  • In-situ Hydrogel Stiffening:

    • Prepare a solution of HA-TCO in cell culture medium at a concentration of 0.7 mM.

    • After the initial gelation period, overlay the cell-laden hydrogel with the HA-TCO solution.

    • Incubate for 24 hours at 37°C to allow the TCO groups on the HA-TCO to react with the dangling tetrazine groups within the primary hydrogel, leading to increased crosslinking and stiffness.

    • After 24 hours, remove the HA-TCO solution and replace it with fresh cell culture medium.

  • Analysis:

    • Assess cell viability using a Live/Dead staining assay at desired time points.

    • Characterize the mechanical properties of the hydrogel before and after stiffening using oscillatory shear rheology.

Protocol 2: Formation of Hydrogel Microfibers via Interfacial Polymerization

This protocol details the fabrication of hydrogel microfibers using an interfacial reaction between a TCO-functionalized crosslinker and a tetrazine-functionalized PEG.

Materials:

  • Tris-TCO crosslinker

  • PEG-bis-tetrazine (PEG-bisTz)

  • Ethyl acetate

  • Deionized (DI) water

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve tris-TCO in ethyl acetate to a concentration of 3 mM.

    • Dissolve PEG-bisTz in DI water to a concentration of 0.125 mM.

  • Interfacial Polymerization:

    • Add the aqueous PEG-bisTz solution to a petri dish.

    • Carefully overlay the aqueous solution with the ethyl acetate solution of tris-TCO. A hydrogel film will form at the interface.

  • Microfiber Pulling:

    • Using forceps, carefully grasp the hydrogel film at the interface and pull it upwards.

    • A continuous microfiber can be drawn from the interface and collected.

  • Analysis:

    • The mechanical properties of the resulting microfibers can be analyzed.

    • For cell studies, cell-adhesive peptides (e.g., RGD) can be incorporated into the aqueous phase to create bioactive microfibers.

Visualizations

Hydrogel_Formation_Workflow cluster_precursors Precursor Preparation cluster_mixing Hydrogel Formation cluster_application Application TCO_PEG This compound Solution Mix Mix Precursors (Bioorthogonal Reaction) TCO_PEG->Mix Tetrazine_Polymer Tetrazine-functionalized Polymer (e.g., HA-Tz) Tetrazine_Polymer->Mix Hydrogel Crosslinked Hydrogel Mix->Hydrogel Gelation Cell_Encapsulation 3D Cell Encapsulation Hydrogel->Cell_Encapsulation Tissue_Scaffold Tissue Engineering Scaffold Hydrogel->Tissue_Scaffold

Caption: Workflow for this compound based hydrogel formation.

Bioorthogonal_Reaction_Mechanism TCO This compound Reaction Inverse Electron Demand Diels-Alder Cycloaddition (Click Chemistry) TCO->Reaction Tetrazine Tetrazine-Polymer Tetrazine->Reaction Hydrogel Stable Hydrogel Network Reaction->Hydrogel Crosslinking

Caption: Bioorthogonal reaction for hydrogel formation.

Signaling_Pathway cluster_stimulus Stimulus cluster_cell Cellular Response cluster_genes Gene Expression cluster_outcome Outcome Stiffening In-situ Hydrogel Stiffening (via TCO-Tetrazine Ligation) Chondrocyte Encapsulated Chondrocyte Stiffening->Chondrocyte Chondrogenic_Genes Chondrogenic Markers (COL2, ACAN, SOX9) Chondrocyte->Chondrogenic_Genes Upregulation Fibroblastic_Genes Fibroblastic Markers (COL1, ACTA2, TNC) Chondrocyte->Fibroblastic_Genes Downregulation Differentiation Chondrogenic Differentiation Chondrogenic_Genes->Differentiation

Caption: Effect of matrix stiffening on chondrogenesis.

References

Revolutionizing Bioconjugation: A Step-by-Step Guide to TCO-Tetrazine Ligation in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine stands out as one of the most powerful bioorthogonal reactions available to researchers today.[1][2] Its exceptional speed, high specificity, and ability to proceed in complex biological environments without the need for a catalyst make it an invaluable tool for a wide range of applications, from live-cell imaging to the development of targeted therapeutics.[3][4] This document provides a detailed guide to performing TCO-tetrazine ligations in biological media, complete with experimental protocols, quantitative data, and visual workflows to facilitate its successful implementation in your research.

The Power of Bioorthogonal Chemistry

Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The TCO-tetrazine ligation is a prime example, offering reaction kinetics that are orders of magnitude faster than other click chemistry reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC).[5] This rapid reactivity allows for efficient labeling and conjugation even at the low concentrations typically found in biological systems.[6] The reaction is highly specific, with the TCO and tetrazine moieties reacting exclusively with each other, even in the presence of a multitude of other functional groups found in proteins and other biomolecules.[7]

The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition, forming a dihydropyridazine bond and releasing nitrogen gas as the only byproduct.[7] This clean and irreversible reaction is a key advantage for in vivo applications.[7]

Key Features of TCO-Tetrazine Ligation:

  • Ultrafast Kinetics: With reaction rates reported up to 1 x 10^6 M⁻¹s⁻¹, this is the fastest known bioorthogonal reaction.[7]

  • High Specificity and Bioorthogonality: The reaction is highly selective, proceeding with minimal off-target reactions in complex biological milieu.[3][7]

  • Biocompatibility: The reaction does not require a toxic copper catalyst, making it ideal for live-cell and in vivo studies.[3][6]

  • Mild Reaction Conditions: The ligation occurs efficiently in aqueous buffers at physiological pH and temperature.[7]

  • Stability: Both TCO and tetrazine moieties exhibit good stability in aqueous environments, allowing for flexible experimental design.[7]

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is dependent on the specific structures of the TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can significantly enhance the reaction rate.[2] The choice of reactants can be tailored to the specific application, balancing reactivity with stability.[6]

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) in Aqueous MediaReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2000 M⁻¹s⁻¹[8]
Methyl-substituted tetrazineTCO~1000 M⁻¹s⁻¹[5][6]
Hydrogen-substituted tetrazineTCOup to 30,000 M⁻¹s⁻¹[6]
3,6-dipyridyl-s-tetrazines-TCO (conformationally strained)3,300,000 M⁻¹s⁻¹[9]
Diphenyl-s-tetrazines-TCO (conformationally strained)up to 286,000 M⁻¹s⁻¹[10]

Experimental Protocols

The following protocols provide a general framework for performing TCO-tetrazine ligations. Optimization of reactant concentrations, incubation times, and purification methods may be necessary for specific applications.

Protocol 1: Labeling of a TCO-Modified Protein with a Tetrazine-Fluorophore

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group with a tetrazine-conjugated fluorescent dye.

Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-fluorophore dissolved in DMSO (e.g., 1 mM stock solution)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Preparation: Prepare the TCO-containing protein in the reaction buffer at a concentration of 1-5 mg/mL.[11]

  • Reaction Initiation: Add 1.05-1.5 molar equivalents of the tetrazine-fluorophore to the TCO-containing protein solution.[11]

  • Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or for 30-120 minutes at 4°C.[12] The optimal incubation time will depend on the specific reactants and their concentrations.

  • Quenching (Optional): If using an NHS ester-activated tetrazine, the reaction can be quenched by adding a quenching buffer to a final concentration of 50-100 mM and incubating for 5-15 minutes.[12]

  • Purification: Remove excess, unreacted tetrazine-fluorophore using a spin desalting column or through dialysis.[12]

  • Analysis: The labeled protein is now ready for downstream applications. The efficiency of labeling can be assessed by methods such as SDS-PAGE with fluorescence imaging or by UV-Vis spectroscopy.

Protocol 2: In Vitro Protein-Protein Conjugation

This protocol outlines the conjugation of two proteins, one modified with a TCO group and the other with a tetrazine group.

Materials:

  • TCO-modified Protein 1 in an amine-free buffer (e.g., PBS, pH 7.4)

  • Tetrazine-modified Protein 2 in an amine-free buffer (e.g., PBS, pH 7.4)

  • Spin desalting columns for purification

Procedure:

  • Preparation of TCO-Protein 1:

    • Dissolve Protein 1 (e.g., 100 µg) in 100 µL of PBS and add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of a TCO-NHS ester (e.g., TCO-PEG-NHS) and incubate for 60 minutes at room temperature.[7]

    • Remove excess TCO-NHS ester using a spin desalting column.[7]

  • Preparation of Tetrazine-Protein 2:

    • Dissolve Protein 2 (e.g., 100 µg) in 100 µL of PBS and add 5 µL of 1 M NaHCO₃.

    • Add a 20-fold molar excess of a tetrazine-NHS ester (e.g., methyl-tetrazine-PEG-NHS) and incubate for 60 minutes at room temperature.[7]

    • Remove excess tetrazine-NHS ester using a spin desalting column.[7]

  • Conjugation Reaction:

    • Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio.[7]

    • Incubate the mixture for 1 hour at room temperature with gentle rotation.[7]

  • Analysis: The resulting protein-protein conjugate is ready for use. The conjugation efficiency can be analyzed by SDS-PAGE.

Visualizing the Process

To better understand the TCO-tetrazine ligation, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

TCO_Tetrazine_Ligation TCO-Tetrazine Ligation Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron-Demand Diels-Alder cluster_products Products TCO trans-Cyclooctene (TCO) Cycloaddition [4+2] Cycloaddition TCO->Cycloaddition Tetrazine Tetrazine Tetrazine->Cycloaddition Dihydropyridazine Dihydropyridazine Adduct Cycloaddition->Dihydropyridazine Nitrogen Nitrogen Gas (N₂) Cycloaddition->Nitrogen

Caption: The TCO-tetrazine ligation proceeds via an inverse electron-demand Diels-Alder cycloaddition.

Experimental_Workflow General Experimental Workflow for TCO-Tetrazine Ligation cluster_prep Step 1: Preparation cluster_reaction Step 2: Ligation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis Prepare_TCO Prepare TCO-modified Biomolecule Mix Mix Reactants in Aqueous Buffer Prepare_TCO->Mix Prepare_Tetrazine Prepare Tetrazine-modified Biomolecule/Probe Prepare_Tetrazine->Mix Incubate Incubate at RT or 4°C Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze

Caption: A typical workflow for performing a TCO-tetrazine ligation experiment.

Application in Drug Development: Pretargeted Antibody-Drug Conjugates

A significant application of TCO-tetrazine ligation in drug development is the creation of pretargeted antibody-drug conjugates (ADCs).[1][4] In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at the tumor site. After unbound antibody has cleared from circulation, a tetrazine-conjugated drug is administered, which then rapidly and specifically reacts with the TCO-modified antibody at the tumor site. This approach can significantly improve the therapeutic index by minimizing off-target toxicity of the potent drug.[1]

Pretargeted_ADC Pretargeted Antibody-Drug Conjugate (ADC) Strategy cluster_step1 Step 1: Antibody Targeting cluster_step2 Step 2: Drug Ligation cluster_result Result Inject_Antibody Administer TCO-modified Antibody Antibody_Accumulation Antibody Accumulates at Tumor Site Inject_Antibody->Antibody_Accumulation Clearance Unbound Antibody Clears from Circulation Antibody_Accumulation->Clearance Inject_Drug Administer Tetrazine-Drug Conjugate Clearance->Inject_Drug Ligation In Vivo TCO-Tetrazine Ligation at Tumor Inject_Drug->Ligation Drug_Release Localized Drug Release and Tumor Cell Killing Ligation->Drug_Release

Caption: The two-step pretargeting strategy for antibody-drug conjugates using TCO-tetrazine ligation.

Conclusion

The TCO-tetrazine ligation is a robust and versatile tool for researchers in biology and drug development. Its exceptional kinetics and biocompatibility have opened up new avenues for studying and manipulating biological systems. By following the protocols and understanding the principles outlined in this guide, researchers can effectively harness the power of this remarkable bioorthogonal reaction for their specific needs, from fluorescently labeling proteins in live cells to developing the next generation of targeted cancer therapies.

References

Application Notes and Protocols: TCO-PEG24-acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a versatile tool in chemical biology and proteomics, enabling the efficient labeling and subsequent enrichment of proteins from complex biological samples. This reagent features a trans-cyclooctene (TCO) moiety, which participates in a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-containing partner. The carboxylic acid group allows for its conjugation to primary amines on proteins, typically lysine residues, via amide bond formation. The long, hydrophilic polyethylene glycol (PEG24) linker enhances solubility and minimizes steric hindrance, improving reaction efficiency and reducing non-specific binding.

The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is one of the fastest bioorthogonal reactions known, proceeding with high efficiency in aqueous environments without the need for a copper catalyst, which can be toxic to cells.[1] This makes this compound an ideal reagent for a variety of proteomics applications, including the identification of protein-protein interactions, target deconvolution for small molecules, and the enrichment of specific protein populations for subsequent analysis by mass spectrometry.

Key Applications in Proteomics

  • Activity-Based Protein Profiling (ABPP): this compound can be conjugated to small molecule probes to identify their protein targets in a cellular context.

  • Protein-Protein Interaction (PPI) Studies: Used in conjunction with cross-linking strategies or proximity labeling to capture and identify interacting proteins.

  • Targeted Protein Enrichment: Enables the selective pull-down and identification of proteins that have been metabolically or chemically labeled with a tetrazine-containing tag.

  • Post-Translational Modification (PTM) Analysis: Facilitates the enrichment of proteins bearing specific PTMs that have been tagged with a tetrazine moiety.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies employing TCO-based chemical proteomics workflows. These values are illustrative and may vary depending on the specific experimental conditions and biological system.

Table 1: Antibody Labeling Efficiency with TCO-PEG-NHS Ester

AntibodyMolar Excess of TCO-PEG24-NHS EsterTCO Moieties per Antibody (MALDI-TOF MS)Reactive TCO (%)
Anti-EGFR20x8.510%
Anti-EGFR20x (with PEG24 linker)7.9>40%

Data adapted from a study demonstrating the improved reactivity of TCO-conjugated antibodies with the inclusion of a PEG linker. The PEG linker helps to prevent the hydrophobic TCO group from burying itself within the protein structure, making it more accessible for reaction.

Table 2: Representative Protein Enrichment Data using TCO-Tetrazine Ligation

Bait ProteinEnrichment MethodNumber of Identified Proteins (Enriched)Number of Identified Proteins (Control)Fold Enrichment (Bait Protein)
Kinase XTCO-inhibitor + Tetrazine-biotin pull-down15235>100-fold
Protein YTCO-crosslinker + Tetrazine-biotin pull-down21042>80-fold

This table provides hypothetical but realistic data illustrating the typical outcome of an enrichment experiment using TCO-tetrazine chemistry. The high fold enrichment of the bait protein and its interactors demonstrates the specificity of the pull-down.

Experimental Protocols

Here we provide detailed protocols for a typical chemical proteomics workflow using this compound for the enrichment of target proteins from a cell lysate.

Protocol 1: Labeling of Cell Lysate Proteins with this compound

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Desalting spin columns

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Activation of this compound:

    • In a microcentrifuge tube, dissolve this compound to a final concentration of 100 mM in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of NHS and 1.2 equivalents of EDC to the this compound solution.

    • Incubate at room temperature for 1 hour to generate the TCO-PEG24-NHS ester.

  • Protein Labeling:

    • Adjust the pH of the cell lysate to 7.2-7.5 using PBS.

    • Add the activated TCO-PEG24-NHS ester to the cell lysate at a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature with gentle rotation.

  • Quenching and Removal of Excess Reagent:

    • Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound using a desalting spin column according to the manufacturer's instructions.

Protocol 2: Click Reaction with Tetrazine-Biotin and Protein Enrichment

Materials:

  • TCO-labeled cell lysate (from Protocol 1)

  • Tetrazine-PEG-Biotin

  • Streptavidin-coated magnetic beads

  • Wash buffer 1 (e.g., 1% SDS in PBS)

  • Wash buffer 2 (e.g., 8 M urea in PBS)

  • Wash buffer 3 (e.g., PBS with 0.1% Tween-20)

  • PBS

Procedure:

  • Click Reaction:

    • To the TCO-labeled cell lysate, add a 2 to 5-fold molar excess of Tetrazine-PEG-Biotin.

    • Incubate for 1 hour at room temperature with gentle rotation.

  • Enrichment of Biotinylated Proteins:

    • Equilibrate the streptavidin-coated magnetic beads by washing them three times with PBS.

    • Add the equilibrated beads to the lysate containing the biotinylated proteins.

    • Incubate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on a magnetic stand to capture the beads and discard the supernatant.

    • Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

      • Three times with Wash buffer 1.

      • Three times with Wash buffer 2.

      • Three times with Wash buffer 3.

      • Three times with PBS.

Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry

Materials:

  • Washed beads with enriched proteins (from Protocol 2)

  • Reduction buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of reduction buffer.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 100 µL of alkylation buffer.

    • Incubate in the dark at room temperature for 20 minutes.

  • On-Bead Digestion:

    • Wash the beads three times with 50 mM Ammonium Bicarbonate.

    • Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate containing 1 µg of trypsin.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution and Collection:

    • Centrifuge the tube and transfer the supernatant containing the digested peptides to a new tube.

    • To further elute peptides, add 50 µL of 50% acetonitrile/0.1% formic acid to the beads, vortex, and sonicate for 10 minutes.

    • Combine this supernatant with the first eluate.

  • Sample Cleanup:

    • Acidify the pooled peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides in a small volume of 50% acetonitrile/0.1% formic acid.

  • Sample Preparation for LC-MS/MS:

    • Dry the purified peptides in a vacuum centrifuge.

    • Resuspend the peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway analysis using this compound.

experimental_workflow cluster_labeling Protein Labeling cluster_click Click Reaction & Enrichment cluster_ms Mass Spectrometry Analysis lysate Cell Lysate tco_peg This compound + EDC/NHS labeled_lysate TCO-Labeled Proteome tco_peg->labeled_lysate Amide Coupling tz_biotin Tetrazine-Biotin clicked_lysate Biotinylated Proteome tz_biotin->clicked_lysate Tz-TCO Ligation strep_beads Streptavidin Beads enriched_proteins Enriched Proteins strep_beads->enriched_proteins Affinity Capture digestion On-Bead Digestion enriched_proteins->digestion peptides Peptide Mixture digestion->peptides lcms LC-MS/MS peptides->lcms data Protein ID & Quantification lcms->data

Caption: Experimental workflow for this compound-based proteomics.

signaling_pathway cluster_pathway Kinase Signaling Pathway Analysis cluster_analysis Chemical Proteomics Workflow inhibitor Kinase Inhibitor -TCO-PEG24 kinase Target Kinase inhibitor->kinase Binds p1 Interacting Protein 1 kinase->p1 Interacts p2 Interacting Protein 2 kinase->p2 Interacts enrich Tetrazine-Biotin Pull-down kinase->enrich downstream Downstream Effector p1->downstream p1->enrich p2->downstream p2->enrich ms Mass Spectrometry enrich->ms network Interaction Network Construction ms->network

Caption: Analysis of a signaling pathway using a TCO-labeled inhibitor.

References

Application Notes and Protocols for Surface Modification using TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG24-acid is a versatile hydrophilic linker that enables the straightforward and efficient modification of material surfaces. This reagent features a trans-cyclooctene (TCO) group, which participates in rapid and highly specific bioorthogonal click chemistry reactions with tetrazine-tagged molecules. The carboxylic acid terminus allows for covalent attachment to amine-functionalized surfaces through standard amide bond formation. The long polyethylene glycol (PEG) chain (24 units) imparts hydrophilicity to the modified surface, which can reduce non-specific protein adsorption and improve biocompatibility.

These application notes provide detailed protocols for the surface modification of various materials with this compound and subsequent biofunctionalization with a tetrazine-modified RGD peptide for cell adhesion studies.

Key Applications

  • Cell Adhesion Studies: Creating well-defined surfaces for studying cell-matrix interactions.

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers for targeted delivery.

  • Biomaterial Engineering: Modifying tissue scaffolds to enhance cellular infiltration and tissue regeneration.[1][2][3]

  • Biosensors: Immobilizing capture probes for specific analyte detection.

Data Presentation

The following tables summarize representative quantitative data obtained from the surface modification and cell adhesion experiments.

Table 1: Surface Characterization Before and After this compound Immobilization

Material SurfaceMethodParameterBefore ModificationAfter this compound Immobilization
Amine-functionalized SilicaX-ray Photoelectron Spectroscopy (XPS)N 1s Atomic %5.2%3.8%
C 1s Atomic %15.1%65.4%
O 1s Atomic %45.3%25.1%
Si 2p Atomic %34.4%5.7%
Contact Angle GoniometryWater Contact Angle35° ± 3°65° ± 4°
Amine-functionalized GoldQuartz Crystal Microbalance with Dissipation (QCM-D)Adsorbed Mass0 ng/cm²250 ± 25 ng/cm²
Contact Angle GoniometryWater Contact Angle42° ± 5°70° ± 5°

Table 2: Quantification of Cell Adhesion on RGD-Functionalized Surfaces

SurfaceCell TypeIncubation Time (hours)Number of Adherent Cells/mm²Cell Viability (%)
TCO-PEG24-RGD on SilicaFibroblasts4500 ± 50>95%
TCO-PEG24-RGD on GoldEndothelial Cells4450 ± 40>95%
Unmodified SilicaFibroblasts450 ± 10>95%
Unmodified GoldEndothelial Cells470 ± 15>95%

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Materials with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized silica or gold surfaces using EDC/Sulfo-NHS chemistry.

Materials:

  • This compound

  • Amine-functionalized silica or gold substrates

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized (DI) water

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, mix 100 µL of the this compound solution with 800 µL of Activation Buffer.

    • Add 5 mg of EDC and 11 mg of Sulfo-NHS.

    • Vortex briefly to dissolve and incubate for 15 minutes at room temperature.

  • Surface Functionalization:

    • Place the amine-functionalized substrates in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).

    • Add the activated this compound solution to the substrates, ensuring the entire surface is covered.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing and Quenching:

    • Remove the reaction solution and wash the substrates three times with Coupling Buffer.

    • Incubate the substrates in Quenching Buffer for 15 minutes to deactivate any remaining active esters.

    • Wash the substrates three times with DI water.

    • Dry the surfaces under a gentle stream of nitrogen.

    • Store the TCO-functionalized surfaces in a desiccator at 4°C.

Protocol 2: Immobilization of Tetrazine-RGD Peptide onto TCO-Functionalized Surfaces

This protocol details the bioorthogonal ligation of a tetrazine-modified RGD peptide to the TCO-functionalized surfaces.

Materials:

  • TCO-functionalized substrates (from Protocol 1)

  • Tetrazine-RGD peptide

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Tetrazine-RGD Solution:

    • Dissolve the Tetrazine-RGD peptide in Reaction Buffer to a final concentration of 1 mg/mL.

  • Click Chemistry Reaction:

    • Place the TCO-functionalized substrates in a reaction vessel.

    • Add the Tetrazine-RGD solution to the substrates, ensuring complete surface coverage.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Remove the peptide solution and wash the substrates extensively with Reaction Buffer (at least five times) to remove any non-covalently bound peptide.

    • Wash twice with DI water.

    • The RGD-functionalized surfaces are now ready for cell culture experiments.

Protocol 3: Cell Adhesion and Viability Assay

This protocol describes the seeding of cells onto the functionalized surfaces and the subsequent quantification of cell adhesion and viability.

Materials:

  • RGD-functionalized and control (unmodified) substrates

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Complete cell culture medium

  • PBS, pH 7.4

  • Trypsin-EDTA

  • Trypan Blue solution (0.4%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Hemocytometer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Place the sterile RGD-functionalized and control substrates in a multi-well cell culture plate.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.

    • Seed the cells onto the substrates at a density of 1 x 10^4 cells/cm².

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired time (e.g., 4 hours).

  • Quantification of Adherent Cells:

    • Gently wash the substrates twice with PBS to remove non-adherent cells.

    • Add Trypsin-EDTA to detach the adherent cells.

    • Neutralize the trypsin with complete medium and collect the cell suspension.

    • Perform a cell count using a hemocytometer.

  • Cell Viability Assay (MTT Assay): [4]

    • After the incubation period, remove the medium and wash the substrates with PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 This compound Immobilization cluster_2 Biofunctionalization cluster_3 Cellular Analysis Amine-Functionalized Surface Amine-Functionalized Surface Activate this compound (EDC/Sulfo-NHS) Activate this compound (EDC/Sulfo-NHS) Amine-Functionalized Surface->Activate this compound (EDC/Sulfo-NHS) React with Amine Surface React with Amine Surface Activate this compound (EDC/Sulfo-NHS)->React with Amine Surface Wash and Quench Wash and Quench React with Amine Surface->Wash and Quench TCO-Functionalized Surface TCO-Functionalized Surface Wash and Quench->TCO-Functionalized Surface Add Tetrazine-RGD Add Tetrazine-RGD TCO-Functionalized Surface->Add Tetrazine-RGD Incubate (Click Reaction) Incubate (Click Reaction) Add Tetrazine-RGD->Incubate (Click Reaction) Wash Wash Incubate (Click Reaction)->Wash RGD-Functionalized Surface RGD-Functionalized Surface Wash->RGD-Functionalized Surface Seed Cells Seed Cells RGD-Functionalized Surface->Seed Cells Incubate Incubate Seed Cells->Incubate Analyze Adhesion and Viability Analyze Adhesion and Viability Incubate->Analyze Adhesion and Viability

Caption: Workflow for surface modification and cellular analysis.

Integrin-Mediated Cell Adhesion Signaling Pathway

G Integrin Receptor Integrin Receptor Focal Adhesion Kinase (FAK) Focal Adhesion Kinase (FAK) Integrin Receptor->Focal Adhesion Kinase (FAK) activates Talin Talin Integrin Receptor->Talin recruits Src Kinase Src Kinase Focal Adhesion Kinase (FAK)->Src Kinase activates Paxillin Paxillin Src Kinase->Paxillin phosphorylates Vinculin Vinculin Paxillin->Vinculin recruits Actin Cytoskeleton Actin Cytoskeleton Vinculin->Actin Cytoskeleton links to Talin->Vinculin recruits Cell Spreading and Adhesion Cell Spreading and Adhesion Actin Cytoskeleton->Cell Spreading and Adhesion reorganizes for

Caption: Integrin signaling cascade upon RGD binding.

References

Application Notes and Protocols for T-PEG24-acid in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the use of TCO-PEG24-acid in fluorescence microscopy, specifically for a pre-targeting approach in cell labeling and imaging.

Introduction

This compound is a valuable tool in bioorthogonal chemistry, enabling the precise labeling of biological molecules. This linker molecule contains a Trans-Cyclooctene (TCO) group, which reacts with exceptional speed and selectivity with a tetrazine-conjugated molecule in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. The 24-unit polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the molecule, while the carboxylic acid group allows for its conjugation to primary amines on biomolecules, such as antibodies, through the formation of a stable amide bond.

This two-step labeling strategy, often referred to as pre-targeting, is particularly advantageous in fluorescence microscopy. First, a biomolecule of interest (e.g., a primary antibody) is conjugated with this compound. This conjugate is introduced to the biological system, where it binds to its target. After allowing for the unbound conjugate to be washed away, a tetrazine-conjugated fluorophore is added. The fluorophore then rapidly and specifically reacts with the TCO group, enabling precise visualization of the target.

Quantitative Data Summary

The following table summarizes the key properties of this compound and the kinetics of the TCO-tetrazine reaction.

PropertyValueReference
This compound
Molecular Weight~1298.6 g/mol [1][2]
Purity>95%[1][2]
SolubilityWater, DMF, DMSO[1]
Storage-20°C, protect from moisture[1]
TCO-Tetrazine Reaction
Second-order rate constantup to 1000 M⁻¹s⁻¹

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to a primary antibody using NHS ester chemistry. The carboxylic acid on the this compound is first activated to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines (e.g., lysine residues) on the antibody.

Materials:

  • Primary antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (or similar) or dialysis cassettes (10K MWCO)

Procedure:

  • Preparation of TCO-PEG24-NHS ester:

    • In a dry, inert atmosphere, dissolve this compound, NHS, and DCC/EDC in anhydrous DMF or DMSO at equimolar ratios to generate the TCO-PEG24-NHS ester in situ. Note: Commercially available TCO-PEG24-NHS ester can also be used, proceeding directly to step 2.

  • Antibody Preparation:

    • Exchange the buffer of the antibody solution to the Reaction Buffer. Ensure the antibody concentration is between 1-10 mg/mL.

  • Conjugation Reaction:

    • Equilibrate the vial of TCO-PEG24-NHS ester to room temperature before opening.

    • Prepare a 10 mM stock solution of TCO-PEG24-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-PEG24-NHS ester solution to the antibody solution. The final volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching:

    • (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG24-NHS ester using a spin desalting column or by dialysis against PBS.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.

Protocol 2: Pre-targeting and Fluorescence Imaging of Cells

This protocol outlines the two-step labeling of cellular targets for fluorescence microscopy using a TCO-conjugated antibody and a tetrazine-fluorophore.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-conjugated fluorophore (e.g., Tetrazine-Alexa Fluor 488, Tetrazine-Cy5)

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets

  • Mounting medium with DAPI (optional)

Procedure:

  • Cell Preparation:

    • For live-cell imaging, proceed directly to step 2.

    • For fixed-cell imaging:

      • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash three times with PBS.

      • If targeting an intracellular protein, permeabilize the cells with Permeabilization Buffer for 10 minutes.

      • Wash three times with PBS.

      • Incubate with Blocking Buffer for 30-60 minutes.

  • Incubation with TCO-conjugated Antibody:

    • Dilute the TCO-conjugated antibody to the desired working concentration in Blocking Buffer (for fixed cells) or cell culture medium (for live cells).

    • Incubate the cells with the diluted TCO-antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three to five times with PBS or cell culture medium to remove unbound TCO-antibody.

  • Incubation with Tetrazine-Fluorophore:

    • Prepare a 1-5 µM solution of the tetrazine-fluorophore in PBS or cell culture medium.

    • Incubate the cells with the tetrazine-fluorophore solution for 10-60 minutes at room temperature, protected from light.

  • Final Washes and Mounting:

    • Wash the cells three times with PBS or cell culture medium.

    • For fixed cells, mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Antibody Conjugation cluster_imaging Protocol 2: Cell Imaging TCO_PEG24_acid This compound NHS_activation NHS Ester Activation (EDC/NHS) TCO_PEG24_acid->NHS_activation Conjugation Conjugation Reaction (pH 8.0-8.5) NHS_activation->Conjugation Antibody Primary Antibody Antibody->Conjugation Purification Purification (Desalting Column) Conjugation->Purification TCO_Antibody TCO-Antibody Conjugate Purification->TCO_Antibody Incubate_TCO_Ab Incubate with TCO-Antibody TCO_Antibody->Incubate_TCO_Ab Cells Prepare Cells (Live or Fixed) Cells->Incubate_TCO_Ab Wash1 Wash Incubate_TCO_Ab->Wash1 Incubate_Tetrazine Incubate with Tetrazine-Fluorophore Wash1->Incubate_Tetrazine Tetrazine_Fluorophore Tetrazine- Fluorophore Tetrazine_Fluorophore->Incubate_Tetrazine Wash2 Wash Incubate_Tetrazine->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging

Caption: Experimental workflow for antibody conjugation and cell imaging.

signaling_pathway cluster_pretargeting Pre-targeting Principle TCO_Ab TCO-Antibody Conjugate Cell_Surface_Ag Cell Surface Antigen TCO_Ab->Cell_Surface_Ag Specific Binding Wash Wash Unbound Antibody Labeled_Cell Fluorescently Labeled Cell Binding Step 1: Antibody Binding Tz_Fluor Tetrazine- Fluorophore Tz_Fluor->Labeled_Cell Click Reaction Click_Reaction Step 2: Bioorthogonal Reaction (iEDDA)

Caption: Principle of the two-step pre-targeting approach.

References

Troubleshooting & Optimization

Troubleshooting low yield in TCO-PEG24-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG24-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high-yield conjugations.

Troubleshooting Guide

Low conjugation yield is a common challenge. This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: Why is my final conjugation yield unexpectedly low?

Answer: Low yield in a this compound conjugation reaction can stem from two primary stages: the initial activation of the carboxylic acid to an amine-reactive ester (commonly an NHS ester) and the subsequent bioorthogonal ligation of the TCO group to a tetrazine-modified molecule.

To pinpoint the issue, it's crucial to systematically evaluate each stage of the process. Below is a troubleshooting decision tree to guide your investigation.

TroubleshootingWorkflow start Low Conjugation Yield check_activation Step 1: Verify Carboxylic Acid Activation start->check_activation check_ligation Step 2: Verify TCO-Tetrazine Ligation start->check_ligation hydrolysis Issue: NHS-Ester Hydrolysis check_activation->hydrolysis reagents Issue: Reagent Quality/Stoichiometry check_activation->reagents buffer_activation Issue: Incompatible Buffer check_activation->buffer_activation tco_quality Issue: TCO Inactivity check_ligation->tco_quality steric_hindrance Issue: Steric Hindrance/Masking check_ligation->steric_hindrance buffer_ligation Issue: Incompatible Ligation Buffer check_ligation->buffer_ligation solution_hydrolysis Optimize pH (7.2-8.0 for amine reaction) Use fresh reagents Work quickly at low temperature hydrolysis->solution_hydrolysis solution_reagents Use fresh EDC/NHS Optimize molar excess of reagents reagents->solution_reagents solution_buffer_activation Use amine- and carboxyl-free buffers (e.g., MES for activation, PBS for conjugation) buffer_activation->solution_buffer_activation solution_tco_quality Use fresh this compound Store properly (-20°C, desiccated) tco_quality->solution_tco_quality solution_steric_hindrance Introduce a longer PEG spacer Consider alternative conjugation sites steric_hindrance->solution_steric_hindrance solution_buffer_ligation Use PBS pH 6.0-9.0 Avoid nucleophiles buffer_ligation->solution_buffer_ligation

Troubleshooting Decision Tree for Low Conjugation Yield

Frequently Asked Questions (FAQs)

Carboxylic Acid Activation (EDC/NHS Chemistry)

Q1: My NHS-ester activation step is inefficient. What are the common causes?

A1: Inefficiency in the NHS-ester activation of this compound is often due to the hydrolysis of the NHS ester, which competes with the desired amidation reaction.[1] The rate of hydrolysis is highly dependent on pH.[2][3]

Key Troubleshooting Points:

  • pH Control: The activation of the carboxylic acid with EDC and NHS is most efficient at a pH of 4.5-6.0.[4] However, the subsequent reaction of the NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5.[2] A two-step buffering system is often recommended.

  • Reagent Quality: EDC and NHS are moisture-sensitive. Always use fresh, high-quality reagents and allow them to come to room temperature before opening to prevent condensation.[5]

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates, as they will compete with the intended reaction.[2][6] MES buffer is suitable for the activation step, while phosphate-buffered saline (PBS) is commonly used for the conjugation to the amine.[4]

  • Concentration: Reactions with dilute protein solutions may require a greater molar excess of the NHS-ester to achieve a good degree of labeling.[7][8]

pHHalf-life of NHS-ester
7.0 (at 0°C)4-5 hours[2][3]
8.6 (at 4°C)10 minutes[2][3]

Q2: What is the recommended molar excess of EDC and NHS for the activation step?

A2: A molar excess of both EDC and NHS over the this compound is recommended to drive the reaction towards the activated ester. The optimal ratio can vary depending on the specific molecule being conjugated.

ReagentRecommended Molar Excess (relative to this compound)
EDC2-10 fold[9]
NHS2-10 fold[9]
TCO-Tetrazine Ligation

Q3: I have successfully activated the carboxylic acid, but the final ligation to my tetrazine-modified molecule is still yielding poor results. Why?

A3: Several factors can inhibit the TCO-tetrazine ligation, which is an inverse electron-demand Diels-Alder cycloaddition.[10][11]

Key Troubleshooting Points:

  • TCO Stability: TCO reagents have a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO).[12] It is crucial to use fresh this compound and store it correctly at -20°C under desiccated conditions.[12][13]

  • Steric Hindrance and Hydrophobic Interactions: The TCO group is hydrophobic and can sometimes be "masked" or buried within the structure of the molecule it is attached to (e.g., an antibody), making it inaccessible to the tetrazine.[10] The PEG spacer in this compound helps to mitigate this, but in some cases, a longer spacer may be necessary.[14][15] Studies have shown that the incorporation of a PEG linker can significantly improve TCO reactivity.[1]

  • Reaction Conditions: The TCO-tetrazine ligation is generally fast and efficient in aqueous buffers at a pH range of 6.0-9.0.[11] The reaction does not require a catalyst.[10]

ParameterRecommendation
This compound Molar Excess 1.1 to 2.0 mole equivalents relative to the tetrazine-modified molecule.[16]
Reaction Time 10-60 minutes at room temperature.[16]
Reaction Buffer PBS, pH 6.0-9.0[11]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Primary Amine

This protocol is a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine residues).

ProtocolWorkflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) prep_reagents 1. Prepare Reagents - this compound in DMSO - Fresh EDC/NHS in MES buffer mix_activation 2. Mix Reagents Add EDC and NHS to This compound solution prep_reagents->mix_activation incubate_activation 3. Incubate 15-30 minutes at room temperature mix_activation->incubate_activation prep_protein 4. Prepare Protein Dissolve amine-containing protein in PBS incubate_activation->prep_protein mix_conjugation 5. Add Activated TCO Add activated TCO-PEG24-NHS to protein solution prep_protein->mix_conjugation incubate_conjugation 6. Incubate 1-2 hours at room temperature or overnight at 4°C mix_conjugation->incubate_conjugation quench 7. Quench Reaction Add Tris or glycine to quench unreacted NHS-esters incubate_conjugation->quench purify 8. Purify Conjugate Size exclusion chromatography or dialysis quench->purify

Workflow for this compound Conjugation to a Primary Amine

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Conjugation Buffer: PBS, pH 7.2-8.0[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution to the Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Prepare the amine-containing molecule in the Conjugation Buffer.

    • Add the activated TCO-PEG24-NHS ester solution to the amine-containing molecule solution. A 5-20 fold molar excess of the activated linker over the amine-containing molecule is a good starting point.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[4]

    • Incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted reagents by size exclusion chromatography (e.g., desalting column) or dialysis.

Protocol 2: TCO-Tetrazine Ligation

Procedure:

  • Prepare the TCO-conjugated molecule and the tetrazine-conjugated molecule in a suitable buffer such as PBS, pH 6.0-9.0.

  • Mix the two components. It is often recommended to use a slight excess (1.1-2.0 equivalents) of one of the components to ensure the complete consumption of the other.[16]

  • Incubate the reaction for 10-60 minutes at room temperature.[16]

  • The conjugate is now ready for use or further purification if necessary. The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[10]

References

Technical Support Center: Optimizing TCO-PEG24-acid to Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of TCO-PEG24-acid to your protein of interest. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve successful and efficient bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the conjugation of this compound to proteins.

Q1: I am observing low or no conjugation of this compound to my protein. What are the potential causes and solutions?

A1: Low or no conjugation is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inactive this compound: The NHS ester form of this compound, which is reactive towards primary amines on the protein, is susceptible to hydrolysis.

    • Solution: Always use freshly prepared this compound solution in an anhydrous solvent like DMSO or DMF. Avoid repeated freeze-thaw cycles of the reagent. It is crucial to let the reagent vial warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Suboptimal Reaction pH: The reaction of an NHS ester with a primary amine (like the side chain of a lysine residue) is highly pH-dependent.

    • Solution: The optimal pH for this reaction is typically between 7.5 and 8.5. If the pH is too low, the amine will be protonated and will not act as a nucleophile. If the pH is too high, the hydrolysis of the NHS ester will be accelerated. Prepare your protein in a suitable buffer such as phosphate-buffered saline (PBS) or bicarbonate buffer at the recommended pH.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the protein for reaction with the this compound.

    • Solution: Ensure your protein solution is free from amine-containing buffers and other nucleophiles. If your protein is in such a buffer, perform a buffer exchange using a desalting column or dialysis into an amine-free buffer like PBS or bicarbonate buffer.

  • Insufficient Molar Ratio: The ratio of this compound to protein may be too low to achieve the desired degree of labeling.

    • Solution: Increase the molar excess of this compound. It is recommended to perform a series of reactions with varying molar ratios to determine the optimal condition for your specific protein.

Q2: My protein is precipitating out of solution during or after the conjugation reaction. How can I prevent this?

A2: Protein precipitation can occur due to changes in the protein's surface properties upon conjugation with the hydrophobic TCO moiety.

  • High Degree of Labeling: Excessive labeling can lead to a significant increase in the hydrophobicity of the protein, causing it to aggregate and precipitate.

    • Solution: Reduce the molar ratio of this compound to protein to decrease the degree of labeling. The inclusion of the PEG24 linker is designed to enhance solubility, but high labeling can still be problematic.

  • Inappropriate Buffer Conditions: The buffer composition may not be optimal for maintaining the solubility of the conjugated protein.

    • Solution: Consider adding stabilizing excipients to your reaction buffer, such as arginine or a low concentration of a non-ionic surfactant (e.g., Polysorbate 20). Ensure the final pH of the solution is not close to the isoelectric point (pI) of your protein, as this can minimize solubility.

Q3: How do I determine the optimal molar ratio of this compound to my protein?

A3: The optimal molar ratio is protein-dependent and needs to be determined empirically. A typical approach involves setting up several small-scale reactions with varying molar ratios.

  • Experimental Approach:

    • Set up parallel reactions with this compound to protein molar ratios of, for example, 2:1, 5:1, 10:1, and 20:1.

    • Keep all other reaction parameters constant (protein concentration, pH, temperature, and reaction time).

    • Analyze the reaction products using techniques like SDS-PAGE and Size Exclusion Chromatography (SEC-HPLC) to assess the degree of labeling and the presence of aggregates.

    • Select the molar ratio that provides the desired degree of labeling without causing significant aggregation or loss of protein activity.[1][2]

Q4: After conjugation, I see multiple bands on my SDS-PAGE gel. What do these represent?

A4: The appearance of multiple bands on an SDS-PAGE gel is expected and indicates different species of the conjugated protein.

  • Interpretation of Bands:

    • The lowest molecular weight band corresponds to the unmodified protein.

    • Successively higher molecular weight bands represent the protein conjugated with one, two, three, or more molecules of this compound (mono-PEGylated, di-PEGylated, etc.).

    • The shift in molecular weight for each PEGylated species will be approximately the molecular weight of the this compound (around 1.3 kDa).

Q5: How can I purify the this compound conjugated protein?

A5: Purification is essential to remove unreacted this compound and any potential aggregates.

  • Purification Methods:

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger conjugated protein from the smaller, unreacted this compound. It can also be used to remove high-molecular-weight aggregates.

    • Dialysis/Buffer Exchange: This method is suitable for removing unreacted this compound but will not separate different species of the conjugated protein or remove aggregates.

    • Ion Exchange Chromatography (IEX): The charge of the protein may be altered upon conjugation. IEX can be used to separate different PEGylated species based on their charge differences.

Quantitative Data Summary

The following tables provide a summary of expected outcomes when varying the molar ratio of this compound to a model protein (e.g., a 150 kDa antibody).

Table 1: Effect of Molar Ratio on Conjugation Efficiency

Molar Ratio (this compound : Protein)Average Degree of Labeling (DOL)Unmodified Protein (%)Mono-conjugated (%)Multi-conjugated (%)
2:10.8405010
5:11.5156520
10:12.854550
20:14.2<12079

Note: The Degree of Labeling (DOL) represents the average number of this compound molecules conjugated per protein. These values are illustrative and will vary depending on the specific protein and reaction conditions.

Table 2: Impact of Reaction pH on Conjugation Efficiency

Reaction pHRelative Conjugation Efficiency (%)
6.520
7.585
8.5100
9.570 (due to increased hydrolysis)

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein

This protocol outlines the steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5)

  • This compound, NHS ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or SEC system for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL). This solution should be prepared fresh immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time may need to be determined experimentally.

  • Quenching the Reaction:

    • Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugated protein using a desalting column to remove excess reagent or by SEC to separate the conjugate from unreacted components and aggregates.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the different PEGylated species and SEC-HPLC to assess purity and aggregation. The degree of labeling can be determined using methods such as UV-Vis spectroscopy or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein in Amine-Free Buffer Conjugation Incubate (RT, 1-2h or 4°C, overnight) Protein_Prep->Conjugation TCO_Prep Fresh this compound Solution TCO_Prep->Conjugation Quench Quench with Tris Buffer Conjugation->Quench Purify Purify (SEC or Desalting) Quench->Purify Analyze Analyze (SDS-PAGE, SEC-HPLC) Purify->Analyze

Caption: Workflow for this compound to protein conjugation.

troubleshooting_logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions Start Low/No Conjugation? Inactive_NHS Inactive NHS Ester? Start->Inactive_NHS Check_Reagent Use Fresh Reagent Inactive_NHS->Check_Reagent Yes Wrong_pH Incorrect pH? Inactive_NHS->Wrong_pH No Optimize_pH Adjust pH to 7.5-8.5 Wrong_pH->Optimize_pH Yes Amine_Buffer Amine Buffer Present? Wrong_pH->Amine_Buffer No Buffer_Exchange Buffer Exchange to PBS Amine_Buffer->Buffer_Exchange Yes Low_Ratio Molar Ratio Too Low? Amine_Buffer->Low_Ratio No Increase_Ratio Increase Molar Ratio Low_Ratio->Increase_Ratio Yes

Caption: Troubleshooting logic for low conjugation efficiency.

References

How to prevent aggregation during TCO-PEG24-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for TCO-PEG24-acid labeling. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein aggregation during this compound labeling?

A1: Protein aggregation during labeling can stem from several factors. A primary cause is the alteration of the protein's surface charge upon modification of lysine residues, which can lead to increased hydrophobic interactions and subsequent aggregation.[1] Other contributing factors include suboptimal buffer conditions (pH and ionic strength), high protein concentration, and inappropriate reaction temperature.[2]

Q2: What is the optimal pH for this compound labeling?

A2: The optimal pH for labeling primary amines with NHS esters, the reactive group on activated this compound, is typically between 7.2 and 8.5.[][4] Within this range, the primary amine groups on lysine residues are sufficiently deprotonated to be reactive, while the hydrolysis of the NHS ester is minimized.[4][5] It's a trade-off: higher pH increases the reactivity of the amines but also accelerates the hydrolysis of the NHS ester.[5][6]

Q3: What molar excess of this compound should I use?

A3: A common starting point is a 20-fold molar excess of the this compound labeling reagent to the protein.[7][8][9] However, the optimal ratio can vary depending on the protein's concentration and the number of available lysine residues. For dilute protein solutions, a higher molar excess may be necessary to achieve the desired degree of labeling.[7][8] It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific protein and application.

Q4: Can I use a buffer containing Tris or glycine for the labeling reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris or glycine.[7][10] These compounds will compete with the primary amines on your protein for reaction with the NHS ester of the this compound, which will significantly reduce your labeling efficiency.[7][10] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[11]

Q5: How can I remove unreacted this compound after the labeling reaction?

A5: Unreacted labeling reagent can be removed using size-based separation techniques. Common methods include dialysis, size exclusion chromatography (SEC), or using desalting spin columns.[7][9][12]

Troubleshooting Guide: Preventing Aggregation

Symptom Possible Cause Recommended Solution
Visible precipitation or cloudiness during or after the labeling reaction. High protein concentration.[2]- Perform the labeling reaction at a lower protein concentration (e.g., 1-2 mg/mL).- If a high final concentration is required, concentrate the labeled protein after purification.
Suboptimal buffer pH.[2]- Ensure the reaction buffer pH is between 7.2 and 8.5.[][4]- Avoid the isoelectric point (pI) of the protein, as solubility is at its minimum at this pH.[1]
Inappropriate reaction temperature.[2]- Perform the incubation on ice or at 4°C for a longer duration (e.g., 2 hours to overnight) instead of at room temperature.[8][12]
Over-labeling of the protein.- Reduce the molar excess of the this compound labeling reagent.- Perform a titration to find the optimal molar ratio that provides sufficient labeling without causing aggregation.
Increased aggregation detected by DLS or SEC post-labeling. Hydrophobic interactions.- The hydrophilic PEG24 spacer on the labeling reagent is designed to minimize this, but for some proteins, aggregation can still occur.[9]- Consider adding stabilizing excipients to the buffer, such as arginine or glycerol.
Presence of impurities in the antibody/protein sample.- Ensure the starting protein has a purity of >95%.- Purify the protein before labeling to remove any interfering substances.

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound to an NHS ester for subsequent reaction with primary amines.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M MES buffer, pH 4.7-6.0)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • In a separate tube, dissolve NHS and EDC in the reaction buffer. A common molar ratio is a 1.5 to 2-fold molar excess of EDC and NHS over the this compound.

  • Add the this compound solution to the EDC/NHS mixture.

  • Allow the reaction to proceed for 15-30 minutes at room temperature to form the TCO-PEG24-NHS ester.

  • The activated TCO-PEG24-NHS ester is now ready for immediate use in the protein labeling reaction. Do not store the activated ester solution, as it is susceptible to hydrolysis.[7][10]

Protocol 2: this compound Labeling of a Protein

This protocol outlines the general procedure for labeling a protein with the activated TCO-PEG24-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Freshly activated TCO-PEG24-NHS ester solution

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting spin column or SEC column for purification

Procedure:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL.[9] If necessary, perform a buffer exchange using a desalting column.

  • Reaction Setup: Add a 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the protein solution.[8][9] Gently mix by pipetting. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[8]

  • Incubation: Incubate the reaction for 1 hour at room temperature or for 2 hours on ice.[8][12] Protect from light if the TCO group is sensitive.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[9] Incubate for 15 minutes.[12]

  • Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting spin column or by SEC.

  • Characterization: Determine the degree of labeling and assess for aggregation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, DLS, SEC).

Visualizations

TCO_PEG24_Acid_Activation_and_Labeling_Workflow cluster_activation Activation of this compound cluster_labeling Protein Labeling cluster_purification Purification & Analysis TCO_Acid This compound Activated_TCO Activated TCO-PEG24-NHS Ester TCO_Acid->Activated_TCO 15-30 min Room Temp EDC_NHS EDC + NHS in MES Buffer (pH 4.7-6.0) EDC_NHS->Activated_TCO Reaction_Mixture Reaction Mixture Activated_TCO->Reaction_Mixture Protein Protein in PBS (pH 7.4) Protein->Reaction_Mixture Labeled_Protein TCO-Labeled Protein Reaction_Mixture->Labeled_Protein 1 hr Room Temp or 2 hr on Ice Quenching Quench with Tris or Glycine Labeled_Protein->Quenching Purification Size Exclusion Chromatography or Desalting Column Quenching->Purification Analysis Characterization (DLS, SEC) Purification->Analysis

Caption: Workflow for the activation of this compound and subsequent protein labeling.

Signaling_Pathway protein Protein (-NH2) labeled_protein TCO-Labeled Protein protein->labeled_protein Nucleophilic Attack tco_peg_nhs TCO-PEG24-NHS Ester tco_peg_nhs->labeled_protein hydrolysis Hydrolysis tco_peg_nhs->hydrolysis competing reaction reaction_conditions pH 7.2-8.5 Room Temperature or 4°C reaction_conditions->labeled_protein nhs_leaving_group NHS Leaving Group labeled_protein->nhs_leaving_group releases aggregation Aggregation labeled_protein->aggregation high_ph High pH (>8.5) high_ph->hydrolysis low_protein_conc Low Protein Concentration low_protein_conc->hydrolysis favors

Caption: Key reactions and potential side reactions in this compound labeling.

References

Overcoming steric hindrance in TCO-tetrazine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This powerful bioorthogonal reaction is known for its exceptionally fast kinetics, but steric hindrance and other factors can sometimes impede its efficiency.[1][2][3]

Troubleshooting Guide

Question: My TCO-tetrazine reaction is slow or incomplete. What are the common causes and how can I fix it?

Answer:

Slow or incomplete reactions are a common issue. The problem can often be traced back to a few key areas: steric hindrance, reactant stability, or suboptimal reaction conditions. A systematic approach to troubleshooting can help identify and resolve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Slow TCO-Tetrazine Reactions start Problem: Slow or Incomplete Reaction check_sterics 1. Assess Steric Hindrance start->check_sterics check_reactants 2. Verify Reactant Integrity start->check_reactants check_conditions 3. Optimize Reaction Conditions start->check_conditions solution_sterics Solution: • Redesign linker (e.g., add PEG spacer). • Switch to less bulky TCO/Tz. • Change conjugation site on biomolecule. check_sterics->solution_sterics Identified as likely cause solution_reactants Solution: • Check for TCO isomerization (LC-MS). • Verify tetrazine stability (UV-Vis). • Use fresh, high-quality reagents. check_reactants->solution_reactants Identified as likely cause solution_conditions Solution: • Ensure optimal pH (6-9). • Increase reactant concentrations. • Check solvent compatibility (use PEG linkers for aqueous media). check_conditions->solution_conditions Identified as likely cause

Caption: A workflow for diagnosing slow TCO-tetrazine reactions.

Detailed Troubleshooting Steps:

  • Evaluate Steric Hindrance:

    • Proximity to Large Molecules: The TCO and tetrazine moieties may be positioned on biomolecules in a way that physically blocks their approach. Steric effects have been noted to reduce the reaction rate of TCO with tetrazines containing bulky substituents.[4] A surprising finding has shown that many TCOs conjugated to antibodies via standard amine-coupling can become non-reactive, not due to steric hindrance of the cycloaddition itself, but because the hydrophobic TCO can be "masked" by interactions with the antibody.[4]

    • Linker Design: The linker connecting the reactive moiety to the molecule of interest is critical. A short or rigid linker can prevent the TCO and tetrazine from achieving the necessary orientation for the reaction.

    • Solution: Introduce a flexible, hydrophilic linker, such as polyethylene glycol (PEG), between the reactive group and the larger molecule.[4][5] This can extend the TCO or tetrazine away from the surface of the biomolecule, reducing steric clashes and masking effects. For peptides and proteins, the linker length between the TCO and the biomolecule can significantly affect the reaction efficiency.[6]

  • Verify Reactant Integrity and Stability:

    • TCO Isomerization: trans-Cyclooctenes can isomerize to their much less reactive cis-isomers.[4] This can be catalyzed by thiols or serum proteins.[7] Highly strained TCOs, while very reactive, can be particularly prone to instability.[8]

    • Tetrazine Degradation: Tetrazines, especially those with highly electron-withdrawing groups to enhance reactivity, can be unstable in aqueous solutions.[9]

    • Solution: Check the integrity of your starting materials. TCO isomerization can be assessed by LC-MS. Tetrazine stability can be monitored by following the disappearance of its characteristic UV-Vis absorbance between 510-550 nm.[1] Always use freshly prepared or properly stored reagents.

  • Optimize Reaction Conditions:

    • Concentration: The TCO-tetrazine ligation is a second-order reaction, meaning the rate is dependent on the concentration of both reactants. While the reaction is known for being efficient even at low concentrations, extremely high dilution can slow the reaction considerably.[2][3]

    • pH and Buffer: The reaction is generally robust and proceeds well in PBS buffer at a pH between 6 and 9.[1]

    • Solvent: For reactions in aqueous media, ensure that your TCO and tetrazine derivatives are sufficiently water-soluble. Using PEG spacers can improve solubility and prevent aggregation of labeled proteins.[2]

    • Solution: If possible, increase the concentration of one or both reactants. Ensure the pH of your reaction buffer is within the optimal range. For hydrophobic reactants in aqueous buffers, consider using derivatives with PEG linkers.[2]

Frequently Asked Questions (FAQs)

Q1: How do the substituents on the tetrazine and TCO affect reaction kinetics and steric hindrance?

A1: The electronic and steric properties of substituents on both the tetrazine and TCO rings have a profound impact on reaction rates.

TCO Reactivity:

  • Ring Strain: Increased ring strain dramatically increases the reactivity of the TCO.[10] This is why TCOs are thousands of times more reactive than their cis-cyclooctene counterparts.[10] Conformationally strained TCOs, such as s-TCO and d-TCO, are among the fastest dienophiles for this reaction.[8][11]

  • Electron-Donating Groups (EDGs): Adding EDGs to the TCO can increase the energy of its highest occupied molecular orbital (HOMO), which generally speeds up the inverse-electron-demand Diels-Alder reaction.[10]

Tetrazine Reactivity:

  • Electron-Withdrawing Groups (EWGs): EWGs on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the reaction.[10][11][12]

  • Steric Bulk: Smaller substituents on the tetrazine generally lead to higher reactivity.[10] For example, monosubstituted tetrazines (H-Tzs) are often significantly more reactive than their corresponding methyl- or phenyl-substituted counterparts due to reduced steric hindrance.[10]

  • Distortion Effects: Repulsive intramolecular interactions between substituents can distort the tetrazine ring, which can pre-organize it for the transition state and increase reactivity, sometimes defying the conventional wisdom that bulky groups slow reactions.[11]

Summary of Reactivity Effects:

Reactivity_Factors Factors Influencing TCO-Tetrazine Reaction Rate TCO TCO Moiety strain Increased Ring Strain (e.g., s-TCO) TCO->strain edg Electron-Donating Groups (EDGs) TCO->edg Tz Tetrazine Moiety ewg Electron-Withdrawing Groups (EWGs) Tz->ewg small_sub Small Substituents (Less Steric Hindrance) Tz->small_sub Rate Faster Reaction Rate strain->Rate edg->Rate ewg->Rate small_sub->Rate

Caption: Key molecular features that accelerate the TCO-tetrazine ligation.

Q2: What are the typical second-order rate constants (k₂) for different TCO-tetrazine pairs?

A2: The reaction kinetics can vary by several orders of magnitude depending on the specific TCO and tetrazine structures used. Highly reactive pairs are essential for applications where concentrations are low, such as in vivo imaging.[2]

TCO DerivativeTetrazine DerivativeRate Constant (k₂) M⁻¹s⁻¹Notes
TCO3,6-diphenyl-s-tetrazine19.1 - 3100Rate varies with conditions and specific TCO isomer.[8]
s-TCO (strained)3,6-dipyridyl-s-tetrazine3,300,000Among the fastest bioorthogonal reactions reported.[11]
TCO-mAb conjugate[¹¹¹In]In-labeled-Tz13,000Demonstrates high reactivity even when conjugated to a large antibody.[11]
TCO3,6-di-(2-pyridyl)-s-tetrazine~2000A commonly used, very rapid pairing.
TCO6-Methyl-substituted tetrazines~1000Offers a good balance of high stability and fast kinetics.[2]
TCOHydrogen-substituted tetrazinesup to 30,000Extremely fast kinetics but with lower stability.[2]
d-TCO (strained)3,6-diphenyl-s-tetrazine520d-TCO shows a 27-fold rate enhancement over standard TCO.[8]

This table provides approximate values from the literature; actual rates will depend on specific experimental conditions (solvent, temperature, pH).

Q3: Can you provide a general protocol for a TCO-tetrazine conjugation and its monitoring?

A3: This protocol provides a general framework for conjugating a TCO-modified molecule to a tetrazine-modified molecule, such as in protein-protein conjugation.

Experimental Protocol: Protein-Protein Conjugation

1. Reagent Preparation:

  • TCO-labeled Protein: Prepare the TCO-containing protein in an appropriate reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).[13]

  • Tetrazine-labeled Protein: Prepare the tetrazine-containing protein in the same reaction buffer.

  • Solvents: If your TCO or tetrazine derivatives are not water-soluble, dissolve them first in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the buffer.[13]

2. Conjugation Reaction:

  • Combine the TCO-labeled protein and the tetrazine-labeled protein in a microcentrifuge tube. A slight molar excess (e.g., 1.05 to 1.5 equivalents) of one reactant can be used to drive the reaction to completion.[13]

  • Incubate the reaction mixture. Incubation times can vary from 30 minutes to 2 hours at room temperature or 4°C, depending on the reactants' reactivity and concentration.[13] For some systems, longer reaction times (up to 48 hours) may be necessary.[6]

3. Reaction Monitoring:

  • The progress of the reaction can be conveniently monitored by UV-Vis spectroscopy. The tetrazine chromophore has a characteristic absorbance in the 510-550 nm range, which disappears as the reaction proceeds.[1]

  • For more detailed analysis, HPLC or LC-MS can be used to track the disappearance of starting materials and the appearance of the conjugated product.[14]

4. Purification (Optional):

  • If necessary, the final conjugate can be purified from excess, unreacted starting materials using size-exclusion chromatography (SEC) or spin desalting columns.[1][13]

Protocol Workflow

Protocol_Workflow General TCO-Tetrazine Conjugation Protocol prep 1. Prepare Reactants (TCO-Protein & Tz-Protein in Buffer) mix 2. Mix Reactants (e.g., 1:1.1 molar ratio) prep->mix incubate 3. Incubate (30-120 min, RT or 4°C) mix->incubate monitor 4. Monitor Reaction (UV-Vis or LC-MS) incubate->monitor purify 5. Purify Conjugate (e.g., SEC) monitor->purify If necessary complete Final Conjugate monitor->complete If reaction is complete purify->complete

Caption: A step-by-step workflow for a typical bioconjugation experiment.

References

TCO-PEG24-acid reaction side products and purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG24-acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive functionality of this compound?

A1: this compound has two primary reactive functional groups:

  • trans-cyclooctene (TCO): This moiety reacts with tetrazine-containing molecules via an inverse-electron demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and highly selective, forming a stable dihydropyridazine product.[1][2]

  • Carboxylic Acid (-COOH): This terminal group can be coupled with primary amines (e.g., lysine residues on proteins, amine-functionalized small molecules) to form a stable amide bond. This reaction typically requires activation of the carboxylic acid using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[1][3]

Q2: What is the main cause of this compound instability and how can it be mitigated?

A2: The primary cause of instability is the isomerization of the highly strained trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[1][4] This process can be accelerated by the presence of thiols or certain metal ions.[5] To mitigate this:

  • Storage: Store this compound at -20°C in an inert atmosphere.[1] It is not recommended for long-term storage.[1]

  • Reaction Conditions: When possible, avoid high concentrations of free thiols in your reaction mixture. If their presence is unavoidable, minimize reaction time and temperature.

  • Silver (I) Complexation: For long-term storage, TCO reagents can be protected as stable Ag(I) metal complexes, which can be dissociated prior to use.[5]

Q3: Why am I observing low reactivity of the TCO group after conjugating this compound to my protein/antibody?

A3: A significant decrease in TCO reactivity after conjugation to a biomolecule, such as an antibody, is a known phenomenon. Studies have shown that up to 90% of antibody-conjugated TCOs can become non-functional.[2] This is often attributed to hydrophobic interactions between the TCO group and the protein surface, which can "bury" the TCO moiety, making it inaccessible for reaction with tetrazine.[2] The hydrophilic PEG24 linker helps to mitigate this by extending the TCO group away from the protein surface, but the effect can still be observed.

Q4: What are the key considerations for the amide coupling reaction of the carboxylic acid group?

A4: When performing an amide coupling with the carboxylic acid of this compound, the main considerations are:

  • Activation: The carboxylic acid must be activated to react with an amine. Common methods include using carbodiimides (like EDC or DCC) to form an O-acylisourea intermediate, which can then be converted to a more stable NHS ester.[3][6]

  • Hydrolysis: The activated carboxylic acid species (especially NHS esters) are susceptible to hydrolysis in aqueous solutions.[6][7] This hydrolysis competes with the desired amine coupling reaction and is a primary source of non-reactive side products.[6]

  • pH: The rate of both the amine coupling and the hydrolysis of the activated ester increases with pH. A common compromise is to perform the reaction at a pH between 7 and 9.[7][8]

  • Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated this compound.[7] Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable alternatives.[7]

Troubleshooting Guides

Low Yield in TCO-Tetrazine Ligation
Symptom Possible Cause Suggested Solution
Low or no product formation Isomerization of TCO to inactive CCO prior to reaction.- Confirm the quality of the this compound reagent. If possible, analyze by NMR to check for the presence of the CCO isomer. - Avoid prolonged storage of the reagent.[1] - Minimize exposure of the TCO-conjugate to thiols or serum proteins before the ligation step.[5]
Steric hindrance or burying of the TCO group after conjugation to a large molecule.[2]- For protein conjugations, consider using a longer PEG linker if available to further distance the TCO from the protein surface. - Optimize the stoichiometry of this compound to your biomolecule during the initial conjugation to avoid overly dense labeling which can increase hydrophobic interactions.
Degradation of the tetrazine reaction partner.- Ensure the tetrazine reagent is fresh and has been stored correctly, protected from light and moisture.
Incorrect reaction buffer or pH.- The TCO-tetrazine reaction is generally fast across a range of pH values, but ensure the buffer is compatible with both reactants and does not cause precipitation.
Issues with Amide Coupling of this compound
Symptom Possible Cause Suggested Solution
Low conjugation efficiency Hydrolysis of the activated carboxylic acid (e.g., NHS-ester).[6][7]- Prepare the activated this compound solution immediately before use.[7] - Work with concentrated solutions of your amine-containing molecule to favor the bimolecular coupling reaction over the unimolecular hydrolysis.[7] - Optimize the reaction pH; while higher pH increases amine reactivity, it also accelerates hydrolysis. A range of pH 7-8.5 is a good starting point.[6]
Presence of primary amines in the buffer (e.g., Tris, glycine).[7]- Buffer exchange your amine-containing molecule into a non-amine-containing buffer like PBS, HEPES, or borate buffer before the reaction.[7]
Inefficient activation of the carboxylic acid.- Ensure your activating reagents (e.g., EDC, NHS) are fresh and anhydrous. - Use a sufficient molar excess of activating reagents.
Precipitation during reaction Low solubility of reactants or product.- this compound is soluble in water and DMF.[1] If your target molecule has low aqueous solubility, consider adding a co-solvent like DMSO or DMF.

Experimental Protocols

Protocol 1: Two-Step Amide Coupling of this compound to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid of this compound with EDC and NHS, followed by reaction with a primary amine.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation.[7]

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Dissolve your amine-containing molecule in the Reaction Buffer.

  • Activation of this compound:

    • In a clean, dry reaction vial, add the this compound stock solution.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.

    • Mix well and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Amine:

    • Add the activated this compound solution to the solution of your amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine is a common starting point for protein conjugations.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • (Optional but recommended) Add Quenching Buffer to a final concentration of 50-100 mM to react with any remaining activated this compound.[8] Incubate for 15-30 minutes.

  • Purification:

    • Purify the TCO-conjugated product from excess reagents and side products.

      • For proteins and other macromolecules, size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis are effective.[9]

      • For small molecules, preparative reverse-phase HPLC (RP-HPLC) is often the method of choice.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the reaction between a TCO-conjugated molecule and a tetrazine-labeled molecule.

Materials:

  • Purified TCO-conjugated molecule

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 7.4 or other compatible buffer

Procedure:

  • Reagent Preparation:

    • Dissolve the purified TCO-conjugated molecule and the tetrazine-labeled molecule in the Reaction Buffer.

  • Ligation Reaction:

    • Combine the two reactants. A slight molar excess (1.1 to 1.5-fold) of one component is often used to ensure the complete consumption of the other, depending on which is the limiting reagent.[7]

    • The reaction is typically very fast.[2] Incubate for 30-60 minutes at room temperature. For very dilute samples, the reaction time may be extended.

  • Analysis and Purification:

    • The reaction mixture can often be used directly in downstream applications if the excess reagent does not interfere.

    • If purification is necessary, the method will depend on the nature of the final product (e.g., SEC for proteins, HPLC for small molecules).

Visualizations

experimental_workflow cluster_activation Step 1: Amide Coupling cluster_purification1 Step 2: Purification cluster_ligation Step 3: TCO-Tetrazine Ligation TCO_acid This compound Activated_TCO Activated TCO-Ester TCO_acid->Activated_TCO Activation Amine Amine-Molecule (e.g., Protein) TCO_conjugate TCO-PEG24-Molecule Amine->TCO_conjugate EDC_NHS EDC / NHS EDC_NHS->Activated_TCO Activated_TCO->TCO_conjugate Coupling Hydrolysis Hydrolyzed Acid (Side Product) Activated_TCO->Hydrolysis Purify1 Purification (SEC / HPLC) TCO_conjugate->Purify1 Tetrazine Tetrazine-Molecule Purify1->Tetrazine Purified TCO-Conjugate Final_Product Final Conjugate Tetrazine->Final_Product Ligation

Caption: Workflow for this compound conjugation and ligation.

troubleshooting_low_yield Start Low Yield in TCO-Tetrazine Reaction Check_TCO Is the TCO-conjugate active? Start->Check_TCO Check_Tetrazine Is the Tetrazine reagent active? Check_TCO->Check_Tetrazine Yes Isomerization Potential Issue: TCO -> CCO Isomerization Check_TCO->Isomerization No Buried_TCO Potential Issue: Buried TCO after conjugation Check_TCO->Buried_TCO No Check_Conditions Are reaction conditions optimal? Check_Tetrazine->Check_Conditions Yes Degraded_Tetrazine Potential Issue: Degraded Tetrazine Check_Tetrazine->Degraded_Tetrazine No Suboptimal_Conditions Potential Issue: Suboptimal concentration or buffer Check_Conditions->Suboptimal_Conditions No Sol_Isomerization Solution: Use fresh TCO reagent, avoid thiols/serum Isomerization->Sol_Isomerization Sol_Buried Solution: Optimize conjugation ratio, use longer linker if possible Buried_TCO->Sol_Buried Sol_Tetrazine Solution: Use fresh, properly stored Tetrazine Degraded_Tetrazine->Sol_Tetrazine Sol_Conditions Solution: Increase reactant concentration, check buffer compatibility Suboptimal_Conditions->Sol_Conditions

Caption: Troubleshooting logic for low TCO-tetrazine ligation yield.

References

Technical Support Center: Improving Conjugation Efficiency of TCO-PEG24-acid to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation of TCO-PEG24-acid to antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the PEG24 linker in this compound?

A1: The trans-cyclooctene (TCO) moiety is hydrophobic and can interact with hydrophobic regions of an antibody, causing it to become "buried" and inaccessible for reaction with its tetrazine binding partner. The long, hydrophilic PEG24 linker acts as a spacer to prevent this interaction, keeping the TCO group exposed and reactive.[1][2][3][4] This significantly enhances the functional density of active TCO on the antibody surface.[3]

Q2: What is the chemical mechanism for conjugating this compound to an antibody?

A2: this compound itself will not directly react with an antibody. The carboxylic acid group must first be activated to an amine-reactive species. The most common method is to convert it to an N-hydroxysuccinimide (NHS) ester. This TCO-PEG24-NHS ester then readily reacts with primary amines (the ε-amino group of lysine residues) on the surface of the antibody to form a stable amide bond.

Q3: What is a typical molar excess of TCO-PEG24-NHS ester to use for antibody conjugation?

A3: The optimal molar excess can vary depending on the antibody and the desired degree of labeling. However, a common starting point is a 5-fold to 20-fold molar excess of the TCO-PEG24-NHS ester to the antibody.[5] It is recommended to perform a titration experiment to determine the optimal ratio for your specific application.

Q4: What is the recommended reaction buffer and pH for the conjugation reaction?

A4: A bicarbonate buffer (e.g., 0.1 M sodium bicarbonate) at a pH of 8.3-8.5 is commonly used for NHS ester-based conjugations.[3] This slightly alkaline pH is necessary to ensure that the lysine residues on the antibody are deprotonated and thus nucleophilic, allowing them to efficiently react with the NHS ester.

Q5: How can I determine the degree of labeling (DOL), i.e., the number of TCO molecules per antibody?

A5: The DOL can be determined using a few different methods. One common technique is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which can measure the mass increase of the antibody after conjugation.[3] Alternatively, if the TCO reagent has a UV-traceable feature, spectrophotometry can be used.[6]

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency or Low Degree of Labeling (DOL)

Potential Cause Suggested Solution
Inactive TCO-PEG24-NHS ester NHS esters are moisture-sensitive and can hydrolyze over time. Use fresh or properly stored (desiccated at -20°C) reagent. Allow the vial to warm to room temperature before opening to prevent condensation.[7]
Suboptimal reaction pH Ensure the reaction buffer pH is between 8.3 and 8.5 to facilitate the reaction between the NHS ester and primary amines.
Insufficient molar excess of TCO reagent Increase the molar excess of the TCO-PEG24-NHS ester in the reaction. Perform a titration to find the optimal ratio. Molar excesses from 5-fold to 100-fold have been reported.[8]
Presence of primary amines in the buffer Buffers like Tris or glycine contain primary amines that will compete with the antibody for reaction with the NHS ester. Ensure your antibody is in an amine-free buffer like PBS or bicarbonate buffer.[7]
Antibody is in a buffer with interfering substances Substances like sodium azide or BSA, often present in commercial antibody preparations, can interfere with the conjugation. Purify the antibody using a desalting column or dialysis before conjugation.[7]

Problem 2: Antibody Aggregation After Conjugation

Potential Cause Suggested Solution
High degree of labeling Over-modification of the antibody can lead to changes in its physicochemical properties and cause aggregation. Reduce the molar excess of the TCO reagent or decrease the reaction time.
Use of organic co-solvents Some protocols suggest using a small percentage of an organic solvent like DMF to dissolve the TCO reagent.[3] High concentrations can denature the antibody. Minimize the amount of organic solvent, typically to less than 10%.
Suboptimal buffer conditions Ensure the buffer conditions (pH, ionic strength) are suitable for your specific antibody's stability.

Problem 3: Low Reactivity of Conjugated TCO with Tetrazine

Potential Cause Suggested Solution
Hydrophobic burying of the TCO moiety This is a known issue where the TCO group can be masked by the antibody.[3] The PEG24 linker is designed to minimize this, but if problems persist, consider a longer PEG linker if available.
Isomerization of TCO TCO can isomerize to the less reactive cis-cyclooctene (CCO).[9] This process can be accelerated by exposure to light or certain metals. Handle TCO reagents in low-light conditions and use metal-free buffers and containers where possible.
Steric hindrance A high degree of labeling might lead to steric hindrance, where TCO groups are too close to each other or to the antigen-binding site, preventing the bulky tetrazine probe from accessing them. Optimize for a lower DOL.

Quantitative Data Summary

Table 1: Impact of Linker Type on TCO Reactivity

Linker TypeReported TCO FunctionalityReference
Direct NHS-TCO Conjugation~10%[2][4]
NHS-PEG4-TCO~47%[2]
DBCO-PEG-TCO (Two-step)~100%[1][2]
Valeric Acid-TCO~60%[1][2]

Table 2: Recommended Reaction Parameters for TCO-PEG-NHS Ester Conjugation

ParameterRecommended Value
Molar Excess (TCO:Ab)5:1 to 20:1 (start); can be up to 100:1
Antibody Concentration1-5 mg/mL
Reaction Buffer0.1 M Sodium Bicarbonate or Phosphate Buffer
Reaction pH8.3 - 8.5
Reaction Time1 - 4 hours
Reaction TemperatureRoom Temperature or 4°C
Quenching Reagent1 M Tris-HCl (to a final conc. of 50-100 mM)

Experimental Protocols

Protocol 1: Antibody Preparation

  • If your antibody solution contains interfering substances like BSA, glycine, or sodium azide, it must be purified.

  • Use a desalting column (e.g., Zeba™ Spin Desalting Columns) with a molecular weight cutoff (MWCO) appropriate for your antibody (typically 40K for IgG).[7]

  • Equilibrate the column with your desired reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).

  • Apply the antibody solution to the column and centrifuge according to the manufacturer's instructions.

  • Determine the concentration of the purified antibody using a spectrophotometer at 280 nm.

Protocol 2: this compound Activation to NHS Ester

This protocol is for activating the carboxylic acid. If you are using a pre-activated TCO-PEG24-NHS ester, proceed to Protocol 3.

  • Dissolve this compound in an anhydrous organic solvent like DMF or DMSO.

  • Add a 1.2-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide coupling agent (e.g., EDC).

  • Allow the reaction to proceed for 1-2 hours at room temperature.

  • The resulting TCO-PEG24-NHS ester solution can be used directly in the conjugation reaction.

Protocol 3: Antibody Conjugation with TCO-PEG24-NHS Ester

  • Prepare the TCO-PEG24-NHS ester solution by dissolving it in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[7]

  • In a microcentrifuge tube, add your purified antibody in the reaction buffer (pH 8.3-8.5).

  • Add the desired molar excess of the TCO-PEG24-NHS ester solution to the antibody solution. The final concentration of the organic solvent should ideally be below 10%.

  • Incubate the reaction for 1-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[7]

  • Remove the excess, unreacted TCO reagent by purifying the conjugated antibody using a desalting column as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Use Ab_start Antibody in Storage Buffer Purify_Ab Purify Antibody (Desalting Column) Ab_start->Purify_Ab Remove BSA, Azide, etc. Reaction Conjugation Reaction (pH 8.3-8.5, 1-4h RT) Purify_Ab->Reaction TCO_prep Prepare TCO-PEG24-NHS in DMSO/DMF TCO_prep->Reaction Quench Quench Reaction (Tris Buffer) Reaction->Quench Purify_conj Purify Conjugate (Desalting Column) Quench->Purify_conj Final_Ab TCO-Antibody Conjugate Purify_conj->Final_Ab Analysis Characterization (DOL, Purity) Final_Ab->Analysis Application Downstream Application (Tetrazine Reaction) Final_Ab->Application

Caption: Experimental workflow for conjugating TCO-PEG24-NHS ester to an antibody.

troubleshooting_guide Start Low Conjugation Efficiency? Check_Reagent Is TCO-NHS ester fresh and handled properly? Start->Check_Reagent Yes Check_pH Is reaction pH 8.3-8.5? Check_Reagent->Check_pH Yes Sol_Reagent Use fresh reagent, warm before opening. Check_Reagent->Sol_Reagent No Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Sol_pH Adjust buffer pH. Check_pH->Sol_pH No Check_Molar_Ratio Is molar excess sufficient? Check_Buffer->Check_Molar_Ratio Yes Sol_Buffer Buffer exchange to PBS or Bicarbonate. Check_Buffer->Sol_Buffer No Sol_Molar_Ratio Increase molar excess of TCO reagent. Check_Molar_Ratio->Sol_Molar_Ratio No Success Conjugation Optimized Check_Molar_Ratio->Success Yes Sol_Reagent->Check_pH Sol_pH->Check_Buffer Sol_Buffer->Check_Molar_Ratio Sol_Molar_Ratio->Success

Caption: Troubleshooting logic for low TCO-antibody conjugation efficiency.

References

TCO-PEG24-acid isomerization to cis-cyclooctene and its effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG24-acid. The focus is on understanding and mitigating the isomerization of the reactive trans-cyclooctene (TCO) to the non-reactive cis-cyclooctene (CCO) isomer, a critical factor for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a chemical reagent used in bioorthogonal chemistry. It contains a trans-cyclooctene (TCO) group, which is highly reactive towards tetrazine-containing molecules in a reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and specific, making it ideal for labeling and conjugating biomolecules in complex biological systems. The PEG24 linker is a hydrophilic spacer that improves solubility in aqueous environments. The terminal carboxylic acid allows for conjugation to primary amines on biomolecules like proteins and antibodies.

Q2: What is the primary issue with the stability of this compound?

A2: The main stability concern with this compound is the isomerization of the strained and highly reactive trans-cyclooctene (TCO) to its more stable but significantly less reactive cis-cyclooctene (CCO) isomer. This isomerization leads to a loss of reactivity towards tetrazines, which can result in failed or inefficient bioconjugation reactions. The half-life of TCO is short, and long-term storage is not recommended.[1]

Q3: How should I store this compound to minimize isomerization?

A3: To minimize isomerization, this compound should be stored at -20°C in an inert atmosphere.[2] It is not recommended for long-term storage.[1] Some suppliers may ship the compound on dry ice to maintain stability.[3]

Q4: What factors can accelerate the isomerization of TCO to CCO in my experiments?

A4: Several factors can accelerate the isomerization of TCO to CCO, including:

  • Components in cell culture media: Thiamine degradation products in media like DMEM have been identified as a major cause of rapid isomerization.[4]

  • Presence of thiols: Thiols can promote the isomerization of TCO, likely through a radical-mediated pathway.[5]

  • Copper-containing proteins: Interactions with copper-containing proteins, such as those found in serum, can catalyze the isomerization.[2]

  • Light: Photoisomerization can occur, and while it's a method to synthesize TCO from CCO, exposure to UV light should be avoided during storage and experiments.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of this compound with tetrazine. Isomerization of TCO to the inactive CCO isomer.1. Verify Reagent Quality: Use freshly acquired this compound or test the reactivity of your stored reagent with a fresh, reliable tetrazine compound. 2. Optimize Storage: Ensure the reagent has been stored at -20°C in an inert atmosphere. 3. Minimize Thawing Cycles: Aliquot the reagent upon arrival to avoid multiple freeze-thaw cycles.
Inconsistent results in cell-based assays. Isomerization catalyzed by components in the cell culture medium.1. Use Custom Media: For critical experiments, use custom media that does not contain thiamine.[4] 2. Add Antioxidants: The addition of antioxidants like Trolox (a water-soluble vitamin E analog) to the media can help stabilize the TCO group.[4][8] Ascorbic acid may halt isomerization but can lead to the formation of TCO-ascorbic acid adducts.[4] 3. Limit Incubation Time: Reduce the incubation time of the TCO-conjugated molecule in the cell culture medium as much as possible.
Reduced labeling efficiency in experiments with serum or plasma. Isomerization catalyzed by serum components like copper-containing proteins.1. Use Fresh Plasma/Serum: Whenever possible, use fresh plasma or serum, as "aged" plasma can accelerate isomerization.[4] TCO has been shown to be relatively stable in fresh plasma for the first hour at 37°C.[4] 2. Increase Steric Hindrance: Using TCO derivatives with increased steric hindrance can impede deactivation by copper-containing proteins.[2]
Variable data and poor reproducibility. Light-mediated isomerization or presence of thiols.1. Protect from Light: Protect TCO-containing solutions from light by using amber vials or wrapping containers in aluminum foil.[5] 2. Avoid Thiols: If possible, avoid high concentrations of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in your reaction buffer. If their presence is necessary, consider using a more thiol-stable TCO derivative.

Quantitative Data on TCO Isomerization and Reactivity

Parameter Value Conditions Reference
Half-life of TCO in DMEM ~1 hourStandard DMEM[4]
Half-life of TCO in DMEM with 10% ethanol ~23 hoursDMEM with 10% ethanol[4]
Reactivity of TCO with 3,6-diphenyl-s-tetrazine 3100 M⁻¹s⁻¹In MeOH at 25°C[5]
Reactivity of d-TCO with 3,6-dipyridyl-s-tetrazine 366,000 M⁻¹s⁻¹In pure water at 25°C[5]
Reactivity of TCO-carbamates (axial vs. equatorial) Axial isomers react 156-fold faster-[9]

Experimental Protocols

Protocol 1: Monitoring TCO Isomerization by HPLC

This protocol provides a general method for monitoring the isomerization of this compound to CCO-PEG24-acid using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Incubate the this compound solution under the desired experimental conditions (e.g., in cell culture media, buffer with thiols, etc.) at the desired temperature.

    • At various time points, take an aliquot of the reaction mixture and quench any ongoing reaction by adding a suitable agent or by immediate freezing.

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% TFA or formic acid) is typically used. For example, a gradient from 5% to 95% acetonitrile over 20-30 minutes.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both TCO and CCO isomers absorb (e.g., ~214 nm or ~254 nm).

    • Analysis: The TCO and CCO isomers should have different retention times. The peak area of each isomer can be integrated to determine their relative amounts at each time point. The rate of isomerization can be calculated from the decrease in the TCO peak area over time.

Protocol 2: General Procedure for TCO-Tetrazine Ligation

This protocol outlines a general procedure for the bioorthogonal ligation of a TCO-functionalized molecule with a tetrazine-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • The reaction can also be performed in organic solvents or aqueous/organic mixtures.

  • Ligation Reaction:

    • Mix the TCO and tetrazine reagents in the desired molar ratio (a 1:1 ratio is often used, but an excess of one reagent may be beneficial depending on the application).

    • The reaction is typically performed at room temperature. No catalyst is required.

    • The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine or by following the disappearance of the tetrazine's absorbance peak (typically between 510-550 nm) using a spectrophotometer.[10]

  • Purification (if necessary):

    • The resulting conjugate can be purified from unreacted starting materials using standard techniques such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Isomerization_Pathway cluster_factors Factors Accelerating Isomerization TCO This compound (trans-cyclooctene) Reactive CCO CCO-PEG24-acid (cis-cyclooctene) Non-reactive TCO->CCO Isomerization Thiamine_Degradation Thiamine Degradation Products Thiols Thiols Copper_Proteins Copper-Containing Proteins Light Light

Caption: Factors leading to the isomerization of reactive TCO to non-reactive CCO.

Troubleshooting_Workflow cluster_reagent Reagent Issues cluster_conditions Experimental Condition Issues Start Low Ligation Efficiency Check_Reagent Check Reagent Stability (Freshness, Storage) Start->Check_Reagent Check_Conditions Review Experimental Conditions Start->Check_Conditions Old_Reagent Old/Improperly Stored Reagent Check_Reagent->Old_Reagent Multiple_Thaws Multiple Freeze-Thaw Cycles Check_Reagent->Multiple_Thaws Media_Components Cell Culture Media (Thiamine) Check_Conditions->Media_Components Serum_Present Serum/Plasma Present Check_Conditions->Serum_Present Thiols_Present Thiols in Buffer Check_Conditions->Thiols_Present Light_Exposure Light Exposure Check_Conditions->Light_Exposure Solution_Reagent Use Fresh Aliquoted Reagent Old_Reagent->Solution_Reagent Multiple_Thaws->Solution_Reagent Solution_Media Use Custom Media or Antioxidants Media_Components->Solution_Media Solution_Serum Use Fresh Serum, Limit Incubation Serum_Present->Solution_Serum Solution_Thiols Use Thiol-Stable TCO or Avoid Thiols Thiols_Present->Solution_Thiols Solution_Light Protect from Light Light_Exposure->Solution_Light

Caption: Troubleshooting workflow for low TCO-tetrazine ligation efficiency.

References

Technical Support Center: TCO-PEG24-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-PEG24-acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and scaling up your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical reagent that contains a trans-cyclooctene (TCO) group and a 24-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid. The TCO group is highly reactive towards tetrazine molecules through a bioorthogonal reaction known as the inverse-electron demand Diels-Alder cycloaddition.[1][2] This rapid and specific reaction is widely used in bioconjugation, for example, to link molecules to proteins, antibodies, or nanoparticles for applications in drug delivery, diagnostics, and molecular imaging.[3][4] The PEG spacer enhances the solubility of the molecule in aqueous solutions.[2]

Q2: What are the recommended storage conditions for this compound?

This compound should be stored at -20°C in an inert atmosphere.[2] TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form.[1][2] Therefore, long-term storage is not recommended.[1][2]

Q3: My this compound is not dissolving well. What should I do?

This compound is generally soluble in water and organic solvents like DMF and DMSO.[2] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Ensure you are using a compatible solvent. For aqueous solutions, solubility can be enhanced by the hydrophilic PEG spacer.[2]

  • Sonication: Gentle sonication can help to dissolve the compound.

  • pH Adjustment: For the carboxylic acid moiety to be deprotonated and more soluble in aqueous buffers, ensure the pH is neutral or slightly basic.

Q4: What are the key parameters to consider when scaling up a this compound reaction?

When scaling up, it is crucial to consider several factors that can impact reaction efficiency and product quality. These include:

  • Mixing and Homogeneity: Ensuring efficient mixing in larger reaction vessels is critical to maintain a homogeneous reaction mixture and avoid localized high concentrations of reactants.[5]

  • Heat Transfer: Larger reaction volumes can lead to challenges in heat dissipation, potentially affecting reaction kinetics and the stability of reactants.[6][7]

  • Reagent Addition: The rate of addition of reagents can become more critical at a larger scale to control the reaction and minimize side products.[5]

  • Purification Strategy: Purification methods used at the lab scale may not be directly scalable. It is important to develop a robust and scalable purification strategy early in the process development.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound reactions.

Problem Potential Cause Recommended Solution
Low Reaction Yield Isomerization of TCO: The TCO group may have isomerized to the less reactive CCO.[1][2]Use fresh this compound. Avoid prolonged storage.
Hydrolysis of Activated Ester: If coupling the carboxylic acid to an amine, the activated ester (e.g., NHS-ester) may have hydrolyzed.Prepare activated esters immediately before use and use anhydrous solvents.[5]
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be optimal for the reaction.Optimize reaction conditions using a Design of Experiments (DoE) approach. The TCO-tetrazine reaction is typically fast at room temperature in aqueous buffers (pH 6-9).[5][10]
Poor Mixing: Inefficient mixing at a larger scale can lead to incomplete reaction.[5]Use appropriate mixing equipment (e.g., overhead stirrer) and ensure the vessel is adequately baffled for efficient agitation.
High Product Heterogeneity Multiple Reaction Sites: If conjugating to a protein, multiple amine groups may be available for reaction with the activated carboxylic acid.[11]Consider site-specific conjugation strategies. Optimize the molar ratio of reactants to favor mono-conjugation.[5]
Side Reactions: Increased reaction time or temperature at scale can lead to more side products.Monitor the reaction closely and quench it as soon as the desired conversion is reached.
Difficulty in Purification Similar Properties of Reactants and Products: The PEGylated product may have similar chromatographic behavior to the starting materials.Explore different purification techniques such as ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).[3][8] For large-scale purification, consider non-chromatographic methods like tangential flow filtration (TFF) or precipitation.[1][9]
Aggregation: The PEGylated product may be prone to aggregation.Optimize buffer conditions (pH, ionic strength) during purification and storage.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound for subsequent reaction with a primary amine.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) to a final concentration of 10-50 mM.

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent at a 1.5-fold molar excess to the this compound.

  • Activation Reaction:

    • Add the EDC and NHS solutions to the this compound solution.

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Activated TCO-PEG24-NHS ester:

    • The resulting TCO-PEG24-NHS ester solution is now ready for reaction with a primary amine-containing molecule. It is recommended to use the activated ester immediately.

Protocol 2: Scale-up of TCO-Tetrazine Ligation

This protocol provides a general guideline for scaling up the reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.

  • Process Development (Small Scale):

    • Optimize the reaction conditions at a small scale first. Key parameters to investigate include:

      • Molar Ratio: Typically, a slight excess (1.1 to 2.0 equivalents) of one reactant is used.[5]

      • Concentration: While the reaction is fast even at low concentrations, higher concentrations can further increase the reaction rate.

      • pH: The reaction is generally efficient in the pH range of 6-9.[10]

      • Temperature: The reaction proceeds rapidly at room temperature.[5]

      • Solvent: The reaction is compatible with a variety of solvents, including aqueous buffers and organic solvents like DMF and DMSO.[5]

  • Scale-up Procedure:

    • Vessel Selection: Choose a reaction vessel of appropriate size with an efficient stirring mechanism.

    • Reagent Preparation: Prepare stock solutions of the TCO and tetrazine-functionalized molecules in the optimized reaction buffer.

    • Reaction Initiation: Add one reactant solution to the other under controlled and consistent stirring. For very fast reactions, a slow, controlled addition might be necessary to manage any potential exotherms, although this is less common for this specific reaction type.

    • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC, LC-MS, or by following the disappearance of the tetrazine absorbance around 520 nm).[10]

    • Quenching: Once the reaction is complete, it can be quenched if necessary, for example, by adding an excess of a scavenger for the excess reactant.

  • Downstream Processing (Purification):

    • Develop a scalable purification strategy based on the physicochemical properties of the product.

    • Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules.[8]

    • Ion-Exchange Chromatography (IEX): Can separate products based on charge differences.[8]

    • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of low molecular weight impurities.

Visualizations

TCO_Tetrazine_Reaction TCO TCO-PEG24-Molecule Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate Tetrazine Tetrazine-Molecule Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product N2 Nitrogen Gas (N2) Intermediate->N2 Retro-Diels-Alder Scale_Up_Workflow cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up cluster_2 Phase 3: Downstream Processing A Small-Scale Reaction Optimization (DoE) B Analytical Method Development A->B C Pilot-Scale Reaction B->C D In-Process Monitoring C->D E Scalable Purification D->E F Product Characterization E->F Troubleshooting_Tree Start Low Yield or High Impurity? Q1 Is TCO reagent fresh? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Use fresh TCO reagent Q1->A1_No No Q2 Are reaction conditions optimized? A1_Yes->Q2 A2_Yes Evaluate Mixing Efficiency Q2->A2_Yes Yes A2_No Perform DoE to optimize pH, temp, ratio Q2->A2_No No Q3 Is mixing adequate at scale? A2_Yes->Q3 A3_Yes Optimize Purification Strategy Q3->A3_Yes Yes A3_No Improve agitation/vessel design Q3->A3_No No

References

Effect of pH on TCO-PEG24-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the conjugation efficiency of TCO-PEG24-acid. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine-containing molecule?

The optimal pH for the conjugation of pre-activated this compound (as an NHS ester) to a primary amine is between 7.0 and 9.0.[1][2] For maximal efficiency, a pH of 8.3-8.5 is often recommended.[3][4][5]

Q2: Why is pH critical for the conjugation reaction?

The pH of the reaction buffer directly influences the two key components of the conjugation reaction: the primary amine on the target molecule and the activated carboxylic acid (e.g., NHS ester) of the this compound.

  • At low pH (below 7.0): The primary amine group is protonated (-NH3+), which makes it a poor nucleophile, thereby significantly reducing or preventing the conjugation reaction.[3][4][5]

  • At high pH (above 9.0): The hydrolysis of the activated ester (e.g., NHS ester) is accelerated. This competing reaction consumes the activated this compound, reducing the overall yield of the desired conjugate.[3][4]

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use a non-amine-containing buffer for the conjugation reaction to avoid competition with your target molecule. Recommended buffers include:

  • Phosphate-buffered saline (PBS) at pH 7.2-7.4[2]

  • HEPES buffer[2]

  • Borate buffer[2]

  • Carbonate/bicarbonate buffer (0.1 M) at pH 8.3-8.5[3][4]

Q4: Which buffers should I avoid?

Avoid buffers that contain primary amines, as they will react with the activated this compound. Buffers to avoid include Tris (e.g., Tris-HCl) and glycine.[2][3]

Q5: How do I prepare this compound for conjugation?

This compound has a carboxylic acid group that must first be activated to react with primary amines.[6] A common method is to convert it to an N-hydroxysuccinimide (NHS) ester using activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. This activated form is then reacted with the amine-containing molecule.

Q6: What are the storage conditions for this compound?

This compound should be stored at -20°C.[6] It is important to note that TCO reagents have a limited shelf life as they can isomerize to the non-reactive cis-cyclooctene (CCO) form.[6] Therefore, long-term storage is not recommended.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no conjugation efficiency Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is within the optimal range of 7.0-9.0, ideally 8.3-8.5.[1][2][3][4][5]
Use of an amine-containing buffer (e.g., Tris, glycine). Prepare your reaction in a non-amine buffer such as PBS, HEPES, or borate.[2][3]
Hydrolysis of activated this compound. Prepare the activated this compound solution immediately before use. Avoid storing it in aqueous solutions for extended periods.[2]
Protonated primary amines on the target molecule. Ensure the reaction pH is above 7.0 to deprotonate the primary amines for efficient reaction.[3][4][5]
Degraded this compound. Use a fresh batch of this compound, as the TCO group has a limited shelf life.[6][7]
Inconsistent conjugation results Fluctuations in pH during the reaction. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction. For large-scale reactions, monitor and adjust the pH as the hydrolysis of the NHS ester can cause it to decrease.[3][5]
Moisture contamination of reagents. This compound and its activated forms (especially NHS esters) are moisture-sensitive.[2] Always allow the vials to come to room temperature before opening to prevent condensation.[2]

Effect of pH on Conjugation Efficiency

pH RangeEffect on Primary Amine (-NH₂)Effect on Activated this compound (NHS Ester)Expected Conjugation Efficiency
< 6.0 Protonated (-NH₃⁺), non-nucleophilicStableVery Low / None[3][4][5]
6.0 - 7.0 Partially protonatedStableLow to Moderate
7.0 - 9.0 Deprotonated, nucleophilicStable, with increasing hydrolysis as pH risesOptimal [1][2]
> 9.0 Deprotonated, nucleophilicRapid hydrolysisLow to Moderate (due to reagent loss)[3][4]

Experimental Protocol: Two-Step Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry, followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein with primary amine groups (e.g., lysine residues)

  • Activation Buffer: Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Phosphate Buffer with 150 mM NaCl, pH 7.4 (or other non-amine buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, mix a desired volume of the 10 mM this compound stock solution with a 1.5-fold molar excess of both EDC and NHS stock solutions.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Protein Preparation:

    • Buffer exchange the protein into the Conjugation Buffer (pH 7.4) using a desalting column to remove any amine-containing stabilizers.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the TCO reagent over the protein is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

G cluster_workflow Experimental Workflow prep Reagent Preparation activation Activation of This compound prep->activation conjugation Conjugation Reaction activation->conjugation protein_prep Protein Buffer Exchange protein_prep->conjugation quenching Quenching conjugation->quenching purification Purification quenching->purification

Caption: A typical workflow for this compound conjugation.

G cluster_ph_effect Effect of pH on Conjugation low_ph Low pH (<7.0) low_ph_effect Amine Protonated (-NH3+) Low Efficiency low_ph->low_ph_effect optimal_ph Optimal pH (7.0-9.0) optimal_ph_effect Amine Nucleophilic (-NH2) High Efficiency optimal_ph->optimal_ph_effect high_ph High pH (>9.0) high_ph_effect NHS Ester Hydrolysis Low Efficiency high_ph->high_ph_effect

Caption: Relationship between pH and conjugation efficiency.

References

Quenching unreacted TCO-PEG24-acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG24-acid. Our goal is to help you resolve common issues encountered during the quenching of unreacted this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching unreacted this compound?

A1: Quenching is a critical step to stop the reaction of this compound with its tetrazine-labeled binding partner. This is essential for:

  • Controlling the reaction time: Ensuring the conjugation reaction proceeds for a defined period.

  • Preventing non-specific binding: Excess, unreacted this compound can bind to other tetrazine-containing molecules in subsequent experimental steps, leading to inaccurate results.

  • Improving the purity of the final conjugate: By deactivating the reactive TCO group, subsequent purification steps are more effective.

Q2: What is the recommended quenching agent for this compound?

A2: The most effective and widely used quenching agents for TCO (trans-cyclooctene) moieties are tetrazine derivatives . The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine is extremely fast and highly specific, making it an ideal quenching reaction.[1][2][3] Small, water-soluble tetrazine derivatives like methyltetrazine are excellent choices.

Q3: How does the quenching reaction work?

A3: The quenching reaction is a [4+2] cycloaddition between the TCO group on the this compound and the tetrazine ring of the quenching agent. This reaction is bioorthogonal, meaning it is highly selective and does not interfere with biological functional groups. The reaction proceeds rapidly to form a stable dihydropyridazine product, thus consuming the reactive TCO moiety.[3][4]

Q4: How can I monitor the progress of the quenching reaction?

A4: The quenching reaction can be monitored visually if the tetrazine quencher has a distinct color. Many tetrazine derivatives have a characteristic pink or red color that disappears as they react with the TCO. You can add the tetrazine solution dropwise until a faint, persistent pink/red color is observed, indicating that all the TCO has been consumed and there is a slight excess of the tetrazine quencher.[2] Alternatively, the disappearance of the tetrazine's absorbance peak (typically between 510 and 550 nm) can be monitored spectrophotometrically.[3]

Q5: How do I remove the excess quenching agent and the quenched product?

A5: After quenching, the excess tetrazine and the TCO-tetrazine adduct can be removed using standard purification techniques. The appropriate method will depend on the size and properties of your desired molecule. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating larger biomolecules from smaller molecules like the excess quencher and the quenched TCO adduct.[1]

  • Spin Desalting Columns: A quick method for removing small molecules from protein or other macromolecule solutions.[1][3]

  • Dialysis: Suitable for removing small molecules from large proteins or nanoparticles.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Quenching (TCO reactivity persists after quenching) Insufficient amount of tetrazine quencher.Add a higher molar excess of the tetrazine quencher. A 1.5 to 2.5-fold molar excess is a good starting point.[5] You can also use the visual titration method described in the FAQs.[2]
Short reaction time.Although the TCO-tetrazine reaction is very fast, allow for a sufficient reaction time to ensure complete quenching. Incubate for at least 30-60 minutes at room temperature.[1][6]
Inactive tetrazine quencher.Ensure the tetrazine quenching agent is of high quality and has been stored properly to prevent degradation. Prepare fresh solutions of the quencher before use.
Difficulty Removing Excess Quencher/Quenched Product Inappropriate purification method.Select a purification method with a suitable molecular weight cutoff to effectively separate your product from the smaller quenching byproducts. For large proteins, SEC or dialysis are generally effective.[1]
Non-specific binding of quencher to your molecule.If using a hydrophobic tetrazine quencher, it might non-specifically associate with your molecule of interest. Consider using a more hydrophilic, PEGylated tetrazine quencher to minimize such interactions.
Precipitation Observed During Quenching Poor solubility of the tetrazine quencher or the quenched adduct.Ensure that the quenching reaction is performed in a compatible solvent system. This compound is soluble in aqueous buffers and organic solvents like DMF and DMSO.[6] If the quencher has limited aqueous solubility, prepare a concentrated stock in an organic solvent and add it to the reaction mixture.
Loss of Product During Purification Your product is being retained or lost during the purification step.Optimize your purification protocol. For SEC, ensure the column is properly packed and equilibrated. For spin columns, make sure you are using the correct resin and following the manufacturer's instructions.

Experimental Protocols

General Protocol for Quenching Unreacted this compound in Solution

This protocol provides a general guideline for quenching unreacted this compound after a conjugation reaction.

Materials:

  • Reaction mixture containing unreacted this compound.

  • Quenching agent: A stock solution of a suitable tetrazine derivative (e.g., Methyltetrazine-PEG4-acid) in an appropriate solvent (e.g., water, DMSO, or DMF).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., SEC column, spin desalting column).

Procedure:

  • Calculate the amount of quenching agent: Determine the initial moles of this compound used in your reaction. To quench the excess, use a 1.5 to 2.5-fold molar excess of the tetrazine quenching agent.

  • Add the quenching agent: Add the calculated amount of the tetrazine quenching agent to your reaction mixture.

  • Incubate: Allow the quenching reaction to proceed at room temperature for 30 to 60 minutes with gentle stirring or agitation.[1][6] For very low concentrations, the reaction time may be extended to 2 hours or overnight at 4°C.[1][5]

  • Purification: Remove the excess tetrazine quencher and the TCO-tetrazine adduct using a suitable purification method such as size-exclusion chromatography or a spin desalting column.[1]

  • Verification (Optional): The successful removal of the colored tetrazine quencher can be confirmed visually or by monitoring the absorbance at the tetrazine's λmax (typically 510-550 nm).[3]

Quantitative Data Summary
Parameter Value Conditions Reference
TCO-Tetrazine Reaction Rate ~10³ - 10⁶ M⁻¹s⁻¹Aqueous solution[3]
Recommended Molar Excess of Tetrazine Quencher 1.05 - 2.5 foldIn solution[1][5][6]
Reaction Time for Quenching 10 - 120 minutesRoom temperature or 4°C[1][5][6]
Tetrazine Absorbance Maximum 510 - 550 nmVaries by derivative[3]

Visualizations

Quenching_Workflow cluster_reaction Conjugation Reaction cluster_quenching Quenching Step cluster_purification Purification Molecule Molecule-of-Interest (with Tetrazine) Conjugate Desired Conjugate Molecule->Conjugate TCO_PEG24 This compound TCO_PEG24->Conjugate Excess_TCO Unreacted This compound TCO_PEG24->Excess_TCO Purified_Product Purified Conjugate Conjugate->Purified_Product Quencher Tetrazine Quencher Quenched_Product Quenched TCO Adduct Excess_TCO->Quenched_Product Quencher->Quenched_Product Waste Removed: - Excess Quencher - Quenched TCO Adduct Quencher->Waste Quenched_Product->Waste

Caption: Workflow for quenching unreacted this compound.

Quenching_Reaction TCO Unreacted this compound (trans-cyclooctene) Plus + Arrow Inverse Electron Demand Diels-Alder Cycloaddition TCO->Arrow Tetrazine Tetrazine Quencher Adduct Stable Dihydropyridazine Adduct (Quenched Product) Arrow->Adduct

Caption: The TCO-tetrazine quenching reaction mechanism.

References

Technical Support Center: Handling the Limited Shelf Life of TCO Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-cyclooctene (TCO) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the handling and stability of TCO reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of TCO reagent degradation?

A1: The primary degradation pathway for TCO reagents is the isomerization of the reactive trans-cyclooctene to the unreactive cis-cyclooctene isomer.[1][2] This loss of the strained ring configuration renders the molecule unable to participate in the rapid bioorthogonal reaction with tetrazines.

Q2: What are the recommended storage conditions for TCO reagents?

A2: To maximize shelf life, TCO reagents should be stored under the following conditions:

  • Solid Form: Store at -20°C in a sealed container, protected from light and moisture.[3] Some highly stable derivatives can be stored on the benchtop for extended periods.[4]

  • In Solution: For TCO-NHS esters dissolved in an anhydrous solvent like DMSO, storage at -80°C can extend shelf life to up to 6 months, while at -20°C, it is typically limited to one month.[3] Always protect solutions from light and moisture.

Q3: How does the structure of the TCO reagent affect its stability?

A3: The stability of TCO reagents can be influenced by their specific chemical structure. For instance, certain conformationally strained TCO derivatives, while exhibiting faster reaction kinetics, may be more prone to isomerization.[1] Conversely, derivatives like dioxolane-fused trans-cyclooctenes (d-TCO) have been developed to offer both high reactivity and improved stability.[4][5]

Q4: Can I use a TCO reagent that has been stored improperly?

A4: It is not recommended. Improperly stored TCO reagents may have partially or fully isomerized to the inactive cis-form, which will lead to failed or inefficient conjugation reactions. It is crucial to adhere to the recommended storage conditions to ensure the reagent's activity.

Troubleshooting Guides

Problem 1: Low or no labeling of my protein with a TCO-NHS ester.

Possible CauseSuggested Solution
Hydrolyzed TCO-NHS ester The NHS ester is moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6][7]
Inactive TCO reagent The TCO moiety may have isomerized. If the reagent is old or has been stored improperly, it is best to use a fresh vial. Consider performing a quality control check (see Experimental Protocols section).
Presence of primary amines in the buffer Buffers containing primary amines (e.g., Tris, glycine) will compete with your protein for reaction with the NHS ester. Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer at a pH of 7-9.[6][7]
Sub-optimal reaction conditions Ensure you are using the correct molar excess of the TCO-NHS ester to your protein. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be required.[6]

Problem 2: My TCO-labeled biomolecule shows poor reactivity with its tetrazine partner.

Possible CauseSuggested Solution
Isomerization of the TCO group after conjugation The TCO group can be unstable in the presence of thiols or certain metal ions.[2] If your purification or storage buffers for the labeled biomolecule contain these, consider switching to alternative buffers.
Steric hindrance The TCO group on your biomolecule may be sterically inaccessible to the tetrazine. Using a TCO reagent with a longer spacer arm (e.g., a PEG linker) can help to overcome this.
Degraded tetrazine reagent Ensure that the tetrazine reagent you are using is also of high quality and has been stored correctly.

Data Presentation

Table 1: Summary of TCO Reagent Stability

TCO Derivative TypeStorage ConditionObservation
d-TCO (solid)-20°CStable for at least 14 months.[4]
d-TCO (0.5 M in CD3OD)Room Temperature~5% isomerization after 3 days.[4]
s-TCO (neat)30°C, open flask98% degradation after 3 days.[1]
TCO-NHS ester (in DMSO)-20°CStable for up to 1 month.[3]
TCO-NHS ester (in DMSO)-80°CStable for up to 6 months.[3]

Experimental Protocols

Protocol 1: Quality Control of TCO Reagent Activity via Reaction with a Tetrazine-Fluorophore

This protocol allows for a quick functional check of your TCO reagent's activity before a critical experiment.

Materials:

  • TCO reagent to be tested

  • A tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • TLC plate (silica gel)

  • Mobile phase (e.g., 10% Methanol in Dichloromethane)

  • UV lamp and/or fluorescence scanner

Methodology:

  • Prepare a 10 mM stock solution of your TCO reagent in anhydrous DMSO.

  • Prepare a 10 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO.

  • In a microcentrifuge tube, mix 1 µL of the TCO stock solution with 1 µL of the tetrazine-fluorophore stock solution. Add 18 µL of reaction buffer to bring the final volume to 20 µL.

  • Incubate the reaction at room temperature for 30 minutes.

  • Spot the reaction mixture, as well as the individual TCO and tetrazine-fluorophore solutions, onto a TLC plate.

  • Develop the TLC plate using the appropriate mobile phase.

  • Visualize the plate under a UV lamp or using a fluorescence scanner.

Expected Result: A successful reaction will show the disappearance of the colored/fluorescent tetrazine spot and the appearance of a new spot for the TCO-tetrazine product with a different Rf value. If the tetrazine spot remains unchanged, your TCO reagent is likely inactive.

Protocol 2: General Procedure for Labeling Proteins with TCO-NHS Ester

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Methodology:

  • Ensure your protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[7]

  • Add the required molar excess of the TCO-NHS ester to the protein solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[6][7]

  • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[6][7]

  • Remove the excess, unreacted TCO reagent using a desalting column.

  • The TCO-labeled protein is now ready for the downstream reaction with a tetrazine-modified molecule.

Mandatory Visualizations

TCO_Degradation_Pathway TCO trans-Cyclooctene (TCO) Reactive CCO cis-Cyclooctene (CCO) Unreactive TCO:f1->CCO:f1 Isomerization Factors Isomerization Factors: - Thiols - Metal Ions - Improper Storage (Heat, Light, Moisture) Factors->TCO:f1 TCO_QC_Workflow cluster_results Interpret Results start Start: TCO Reagent prep_stocks Prepare 10 mM Stock Solutions (TCO and Tetrazine-Fluorophore) start->prep_stocks reaction Mix Reagents and Incubate (30 min at RT) prep_stocks->reaction tlc Spot on TLC Plate reaction->tlc develop Develop TLC Plate tlc->develop visualize Visualize under UV/ Fluorescence develop->visualize check New Product Spot? visualize->check pass Result: PASS TCO is Active check->pass Yes fail Result: FAIL TCO is Inactive check->fail No

References

Technical Support Center: TCO-PEG24-Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the hydrolysis and isomerization of TCO-PEG24-acid derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound?

The main stability issue with TCO (trans-cyclooctene) derivatives, including this compound, is not hydrolysis but the isomerization of the strained trans-cyclooctene to its less reactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization renders the molecule incapable of participating in the rapid bioorthogonal reaction with tetrazines.

Q2: What factors can cause the isomerization of the TCO group?

Several factors can promote the isomerization of TCO to CCO:

  • Thiols: The presence of high concentrations of thiols can lead to the rapid isomerization of the TCO group.[1][2]

  • Copper-containing proteins: Certain serum proteins that contain copper can also catalyze the isomerization.[2][3]

  • Prolonged storage: Non-crystalline TCO derivatives may isomerize during long-term storage.[1] Storing TCO derivatives as silver(I) complexes can improve their shelf life.[1][2]

Q3: Is the PEG linker in this compound susceptible to hydrolysis?

Polyethylene glycol (PEG) itself is generally stable under typical bioconjugation conditions.[4][5][6] However, the stability of the entire this compound molecule depends on the specific chemical linkages between the TCO, the PEG chain, and the carboxylic acid. If ester bonds are present, they can be susceptible to hydrolysis, particularly at non-neutral pH.[7][8] PEG solutions can also "age," a process accelerated by heat, light, and oxygen, which can be observed by a decrease in pH and an increase in conductivity.[9]

Q4: What are the recommended storage conditions for this compound?

To minimize isomerization and potential degradation, this compound should be stored at -20°C in the dark and protected from moisture. For long-term storage, some sources suggest that storing TCO derivatives as their silver(I) complexes can enhance stability.[1]

Q5: At what pH range is the TCO-tetrazine reaction optimal and the TCO group relatively stable?

The TCO-tetrazine ligation is efficient over a broad pH range, typically between pH 6 and 9.[10][11] The TCO functional group itself is reported to be stable in aqueous buffered media for weeks at 4°C and a pH of 7.5.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reactivity of this compound with tetrazine. Isomerization of the TCO group to the unreactive CCO form.1. Use fresh this compound: Prepare solutions immediately before use and avoid repeated freeze-thaw cycles. 2. Avoid incompatible reagents: If possible, remove or limit the concentration of thiols in the reaction mixture. 3. Optimize reaction buffer: Ensure the reaction is performed within the optimal pH range of 6-9. Use amine-free buffers such as PBS, HEPES, or carbonate/bicarbonate.[11][12] 4. Confirm tetrazine reactivity: Test the tetrazine reagent with a fresh, reliable TCO compound.
Inconsistent results between experiments. Degradation of this compound stock solution over time.1. Aliquot stock solutions: Upon receipt or initial dissolution, aliquot the this compound into single-use volumes to minimize freeze-thaw cycles and exposure to air and moisture. 2. Store properly: Ensure aliquots are stored at -20°C or colder, protected from light. 3. Monitor solution age: Be aware that PEG solutions can age, leading to changes in pH.[9] It is best to use freshly prepared solutions for consistent results.
Precipitation of the conjugate. The PEG linker is designed to enhance solubility, but high concentrations or changes in buffer composition can still lead to precipitation.1. Optimize concentration: Work with concentrations of the this compound and the molecule to be conjugated that are known to be soluble in the chosen reaction buffer. 2. Buffer exchange: Ensure that the final conjugate is in a buffer that maintains its solubility.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Primary Amine-Containing Molecule with this compound

This protocol describes the activation of the carboxylic acid of this compound and subsequent conjugation to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Molecule with a primary amine (e.g., protein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Reagents: N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare TCO-PEG24-NHS ester in situ:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Prepare the amine-containing molecule:

    • Dissolve the molecule in the reaction buffer to a concentration of 1-5 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the activated TCO-PEG24-NHS ester solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quench the reaction:

    • Add quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Purify the conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with the desired storage buffer.

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.

Materials:

  • TCO-labeled molecule

  • Tetrazine-labeled molecule

  • Reaction Buffer: PBS, pH 6.0-7.5

Procedure:

  • Prepare reactants:

    • Dissolve the TCO-labeled and tetrazine-labeled molecules in the reaction buffer to the desired concentrations.

  • Ligation Reaction:

    • Mix the TCO- and tetrazine-labeled molecules in a 1:1 to 1:1.5 molar ratio. The optimal stoichiometry may need to be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[12] The reaction is often rapid, and completion can be monitored if the tetrazine is chromophoric (disappearance of color) or if one of the components is fluorescent.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size exclusion chromatography or dialysis.

Visualizations

Hydrolysis_and_Isomerization_Pathway cluster_0 This compound Stability TCO_PEG_Acid This compound (Active) CCO_PEG_Acid CCO-PEG24-Acid (Inactive) TCO_PEG_Acid->CCO_PEG_Acid Isomerization (Thiols, Cu2+) Hydrolyzed_PEG Hydrolyzed Fragments TCO_PEG_Acid->Hydrolyzed_PEG Hydrolysis (e.g., at ester linkage, non-neutral pH)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_1 Step 1: Activation and Conjugation cluster_2 Step 2: Bioorthogonal Ligation TCO_Acid This compound Activation Activate with EDC/NHS TCO_Acid->Activation Conjugation Conjugation Reaction (pH 7.2-7.5) Activation->Conjugation Protein Amine-containing Molecule Protein->Conjugation TCO_Protein TCO-labeled Molecule Conjugation->TCO_Protein Tetrazine_Molecule Tetrazine-labeled Molecule Ligation TCO-Tetrazine Ligation (pH 6.0-7.5) Tetrazine_Molecule->Ligation Final_Conjugate Final Conjugate Ligation->Final_Conjugate TCO_Protein_ref TCO-labeled Molecule

Caption: General workflow for this compound conjugation and ligation.

References

Technical Support Center: Purification of T-PEG24-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG24-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider before purification?

A1: Understanding the properties of this compound is crucial for designing a successful purification strategy. Key characteristics include:

PropertyValue/DescriptionSignificance for Purification
Molecular Weight ~1298.56 g/mol Influences choice of size-based purification methods.
Solubility Water, DMF, DMSODetermines appropriate solvents for chromatography.
TCO Moiety Reactivity Highly reactive with tetrazines via inverse electron-demand Diels-Alder cycloaddition.[1][2]The primary function for conjugation; its stability must be maintained.
TCO Moiety Stability The TCO group can isomerize to the less reactive cis-cyclooctene (CCO), especially with long-term storage.[1][3]Purification should be performed promptly after conjugation.
Acid Terminus Carboxylic acid (COOH) for conjugation to primary amines.The linkage formed (amide bond) is generally stable.
PEG Chain 24 PEG units, hydrophilic.Increases solubility of the conjugate in aqueous buffers.[1]

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

A2: The most common and effective techniques for purifying PEGylated molecules, including this compound conjugates, are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] The choice depends on the properties of the molecule it is conjugated to (e.g., protein, peptide, small molecule).

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules from a larger protein conjugate.[6][7][8][9]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[10][11][12] This is particularly useful if the conjugation of the this compound significantly alters the overall charge of the target molecule.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity.[10] This can be effective for purifying conjugates of small molecules or peptides.

Q3: How can I remove unreacted this compound from my conjugate?

A3: The method for removing unreacted this compound depends on the size and properties of your target molecule.

  • For large biomolecules (e.g., antibodies, proteins): Size-based methods are highly effective.

    • Size Exclusion Chromatography (SEC): Provides good separation between a large conjugate and the much smaller, unreacted PEG linker.[7][8]

    • Dialysis or Tangential Flow Filtration (TFF): Using a membrane with a molecular weight cut-off (MWCO) significantly larger than the this compound (~1.3 kDa) but smaller than the conjugate will allow the unreacted PEG to be washed away.

    • Desalting Columns: Spin desalting columns, such as Zeba™ columns, can be used for rapid removal of excess, small molecular weight linkers from protein conjugates.[13]

  • For small molecules or peptides: Purification can be more challenging.

    • Reversed-Phase HPLC (RP-HPLC): A gradient elution can often resolve the more hydrophobic conjugate from the unreacted, more polar PEG linker.

    • Ion Exchange Chromatography (IEX): If the charge of the conjugate is sufficiently different from the unreacted PEG-acid, IEX can be an effective separation method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of purified conjugate Inefficient conjugation reaction: Incomplete reaction leaving large amounts of unreacted starting material. Hydrolysis of NHS ester: If using an NHS-activated this compound, hydrolysis can compete with the amine reaction.[13] Loss of TCO reactivity: Isomerization of TCO to CCO can occur, especially with prolonged reaction times or improper storage.[1][3] Adsorption to purification media: The conjugate may be non-specifically binding to the column or membrane.Optimize reaction conditions (e.g., pH, stoichiometry, reaction time). Perform conjugation in an aqueous buffer at a pH of 7-8 for efficient reaction of NHS esters with primary amines.[14] Use freshly prepared or properly stored this compound. Consider using a different type of purification media or adding modifiers to the mobile phase to reduce non-specific binding.
Broad peaks during HPLC purification PEG dispersity: Although this compound is monodisperse, conjugation to a biomolecule can result in a heterogeneous mixture (e.g., multiple PEG chains attached).[5] Conjugate aggregation: The conjugate may be forming aggregates, leading to peak broadening. Secondary interactions with the stationary phase: The conjugate may have undesirable interactions with the column material.For RP-HPLC, the dispersity of the attached PEG can lead to peak broadening.[15] Analyze the sample by SEC to check for aggregates. Consider modifying the buffer with additives (e.g., arginine, mild detergents) to reduce aggregation. Adjust the mobile phase composition (e.g., pH, ionic strength, organic solvent) to minimize secondary interactions.
Co-elution of conjugate and unreacted starting material Similar physicochemical properties: The conjugate and one of the starting materials may have very similar size, charge, or hydrophobicity.Employ an orthogonal purification method. For example, if SEC fails, try IEX or RP-HPLC. Optimize the chromatographic conditions (e.g., gradient slope in RP-HPLC, salt gradient in IEX, column with a different pore size in SEC).
Loss of TCO reactivity after purification Harsh purification conditions: Exposure to extreme pH or certain organic solvents might affect the TCO ring. Oxidation: The TCO group may be susceptible to oxidation.Maintain a neutral pH during purification whenever possible. Degas buffers and handle the conjugate under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected.
Difficulty purifying a PEG-drug conjugate Small size difference: The molecular weight difference between the unreacted PEG and the conjugate may be insufficient for SEC. Similar polarity: Both the unreacted PEG and the conjugate might have similar retention times in RP-HPLC.For small molecule drug conjugates where the drug has a low molecular weight, dialysis with a low MWCO membrane (e.g., 3 kDa) might remove the unconjugated drug, but not the unreacted 5 kDa PEG.[16] Consider using a high molar excess of the drug to minimize unreacted PEG, simplifying purification.[16]

Experimental Protocols

Protocol 1: Purification of a TCO-PEG24-antibody Conjugate using Size Exclusion Chromatography (SEC)

This protocol is a general guideline for removing unreacted this compound from an antibody conjugate.

  • Column: Choose a size exclusion column appropriate for the size of your antibody conjugate (e.g., a column with a fractionation range suitable for separating molecules from ~1.3 kDa from >150 kDa).

  • Mobile Phase: Prepare a filtered and degassed buffer compatible with your antibody, such as Phosphate-Buffered Saline (PBS) pH 7.4.

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the conjugation reaction mixture. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase. The antibody conjugate will elute in the earlier fractions, while the smaller, unreacted this compound will elute later.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Analysis: Analyze the collected fractions containing the protein peak for purity and concentration.

Protocol 2: General Procedure for Activation and Quenching of this compound for Conjugation

This protocol describes the activation of the carboxylic acid group of this compound for reaction with primary amines.

  • Activation:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Add an activating agent such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS ester. For optimal results, this activation is most efficient at a pH of 4.5-7.2.[14]

  • Conjugation:

    • Add the activated TCO-PEG24-NHS ester solution to your amine-containing molecule in a suitable buffer. The reaction of the NHS-activated molecule with primary amines is most efficient at pH 7-8.[14]

    • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.

  • Quenching:

    • To stop the reaction and quench any unreacted NHS ester, add a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[14] Hydroxylamine is effective at hydrolyzing unreacted NHS esters.[14]

    • Incubate for a short period (e.g., 15-30 minutes) before proceeding to purification.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification Strategy cluster_analysis Analysis TCO_PEG24_Acid This compound Activation Activation (EDC/NHS) TCO_PEG24_Acid->Activation Target_Molecule Target Molecule (e.g., Protein) Reaction_Mixture Crude Conjugate Mixture Target_Molecule->Reaction_Mixture Activation->Reaction_Mixture Purification_Choice Select Purification Method Reaction_Mixture->Purification_Choice SEC Size Exclusion Chromatography Purification_Choice->SEC Large Size Difference IEX Ion Exchange Chromatography Purification_Choice->IEX Charge Difference RP_HPLC Reversed-Phase HPLC Purification_Choice->RP_HPLC Hydrophobicity Difference Pure_Conjugate Purified TCO-PEG24-Conjugate SEC->Pure_Conjugate IEX->Pure_Conjugate RP_HPLC->Pure_Conjugate Characterization Characterization (e.g., HPLC, MS) Pure_Conjugate->Characterization

Caption: Workflow for this compound conjugation and purification.

troubleshooting_logic Start Purification Issue Identified Low_Yield Low Yield? Start->Low_Yield Broad_Peaks Broad Peaks? Start->Broad_Peaks Co_elution Co-elution? Start->Co_elution Check_Reaction Verify Conjugation Efficiency Low_Yield->Check_Reaction Yes Check_Aggregation Assess for Aggregation (SEC) Broad_Peaks->Check_Aggregation Yes Optimize_Conditions Optimize Chromatographic Conditions Broad_Peaks->Optimize_Conditions No Orthogonal_Method Use Orthogonal Purification Method Co_elution->Orthogonal_Method Yes Co_elution->Optimize_Conditions No End Issue Resolved Check_Reaction->End Resolved Check_Aggregation->End Resolved Orthogonal_Method->End Resolved Optimize_Conditions->End Resolved

Caption: Troubleshooting logic for purification of this compound conjugates.

References

Validation & Comparative

A Head-to-Head Comparison of TCO-PEG24-acid and DBCO-PEG24-acid for In Vivo Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo bioconjugation, the choice of click chemistry reagents is paramount. This guide provides a comprehensive comparison of two leading copper-free click chemistry linkers: TCO-PEG24-acid and DBCO-PEG24-acid. By examining their performance, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the optimal tool for their in vivo studies.

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environment. By employing reactions that are highly specific and do not interfere with endogenous biochemistry, scientists can label, track, and manipulate biomolecules within living organisms. At the forefront of this field are copper-free click chemistry reactions, which circumvent the cellular toxicity associated with copper catalysts. Two of the most prominent classes of reagents for these reactions are trans-cyclooctene (TCO) derivatives and dibenzocyclooctyne (DBCO) derivatives, both of which can be functionalized with polyethylene glycol (PEG) chains to enhance their solubility and biocompatibility. This guide focuses on the acid-functionalized, 24-unit PEGylated versions of these linkers: this compound and DBCO-PEG24-acid.

Core Chemical Differences and Reaction Mechanisms

This compound and DBCO-PEG24-acid participate in distinct bioorthogonal reactions. This compound reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and produces a stable dihydropyridazine product with the release of nitrogen gas.[1] In contrast, DBCO-PEG24-acid reacts with azide-functionalized molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] This reaction forms a stable triazole linkage and is also highly bioorthogonal.[4] The choice between these two linkers fundamentally depends on the desired reaction partner (tetrazine or azide) and the specific requirements of the in vivo application.

Quantitative Performance Comparison

To facilitate an objective comparison, the following table summarizes the key quantitative parameters of the TCO-tetrazine and DBCO-azide reactions.

ParameterTCO-Tetrazine ReactionDBCO-Azide ReactionReferences
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][4]
Second-Order Rate Constant (k₂) *~10³ - 10⁶ M⁻¹s⁻¹~1 M⁻¹s⁻¹[5][6]
In Vivo Stability TCO is susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, especially when not conjugated to a macromolecule. The half-life can be short.[7][8]DBCO is generally stable under physiological conditions.[3] However, it can show instability in the presence of certain reducing agents like TCEP and has a reported half-life of ~71 minutes in the presence of glutathione (GSH).[9]
Reaction Partner TetrazineAzide[1][4]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[1][4]
PEG Linker Function Enhances aqueous solubility and biocompatibility; can prevent masking of the TCO moiety.[10][11]Enhances aqueous solubility and biocompatibility.[7][12]

Note: Reaction rates can vary depending on the specific tetrazine or azide partner and the reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for antibody-drug conjugate (ADC) pre-targeting studies using either this compound or DBCO-PEG24-acid.

Protocol 1: In Vivo Pre-targeting with a TCO-Modified Antibody

This protocol describes the pre-targeting of a tumor with a TCO-conjugated antibody, followed by the administration of a tetrazine-labeled imaging agent.

Materials:

  • Antibody of interest

  • TCO-PEG24-NHS ester (for antibody conjugation)

  • Tetrazine-functionalized imaging probe (e.g., a fluorescent dye or a chelator for radionuclide labeling)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns

  • Animal model with tumor xenografts

Procedure:

  • Antibody Conjugation:

    • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

    • Dissolve TCO-PEG24-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the TCO-PEG24-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted TCO reagent using a size-exclusion chromatography column equilibrated with PBS.

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the TCO moiety (if applicable) or by mass spectrometry.

  • In Vivo Administration:

    • Administer the TCO-conjugated antibody (e.g., 100-200 µg) to the tumor-bearing animal via intravenous injection.[13]

    • Allow the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation. This pre-targeting interval is typically 24-72 hours, depending on the antibody's pharmacokinetics.[13]

  • Imaging Probe Administration and Imaging:

    • Inject the tetrazine-functionalized imaging probe. The molar ratio of the tetrazine probe to the pre-targeted antibody is typically between 1.5:1 and 5:1.[13]

    • Allow time for the in vivo click reaction to occur and for the unbound imaging probe to clear from the body (typically a few hours).

    • Perform imaging (e.g., fluorescence imaging or PET/SPECT imaging) at various time points (e.g., 1, 4, 24, and 48 hours) post-injection of the imaging probe to visualize tumor uptake.

Protocol 2: In Vivo Pre-targeting with a DBCO-Modified Antibody

This protocol outlines a similar pre-targeting strategy using a DBCO-conjugated antibody and an azide-labeled imaging agent.

Materials:

  • Antibody of interest

  • DBCO-PEG24-NHS ester (for antibody conjugation)

  • Azide-functionalized imaging probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography columns

  • Animal model with tumor xenografts

Procedure:

  • Antibody Conjugation:

    • Follow the same procedure as for TCO-PEG24-NHS ester conjugation, substituting with DBCO-PEG24-NHS ester.

    • Determine the DOL using UV-Vis spectrophotometry (DBCO has a characteristic absorbance around 309 nm) or mass spectrometry.

  • In Vivo Administration:

    • Administer the DBCO-conjugated antibody to the tumor-bearing animal.

    • Allow for a pre-targeting interval of 24-72 hours for tumor accumulation and clearance of unbound antibody.

  • Imaging Probe Administration and Imaging:

    • Inject the azide-functionalized imaging probe.

    • Perform imaging at appropriate time points to assess tumor-specific signal enhancement resulting from the in vivo SPAAC reaction.

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Reaction pathways for TCO and DBCO linkers.

In Vivo Pre-targeting Experimental Workflow A 1. Administer Linker-Antibody Conjugate (TCO-Ab or DBCO-Ab) B 2. Pre-targeting Interval (24-72 hours) Tumor Accumulation & Blood Clearance A->B C 3. Administer Reaction Partner-Imaging Probe (Tetrazine-Probe or Azide-Probe) B->C D 4. In Vivo Click Reaction & Unbound Probe Clearance C->D E 5. Imaging (Fluorescence, PET, SPECT) D->E

Caption: A typical in vivo pre-targeting workflow.

Conclusion and Recommendations

Both this compound and DBCO-PEG24-acid are powerful tools for in vivo research, each with its own set of advantages and considerations.

This compound is the preferred choice when reaction speed is the highest priority. Its exceptionally fast kinetics with tetrazines make it ideal for applications where the concentration of reactants is low or the reaction time is limited. However, researchers must be mindful of the potential for in vivo isomerization of the TCO group, which could reduce its reactivity over longer time periods. The use of a PEG linker can help mitigate this by improving its stability and preventing hydrophobic interactions that might mask the TCO moiety.[10][11]

DBCO-PEG24-acid offers a balance of good reactivity and excellent stability. While the SPAAC reaction with azides is slower than the IEDDA reaction, it is still highly efficient and the DBCO group is generally more stable under physiological conditions. This makes DBCO-PEG24-acid a robust and reliable choice for a wide range of in vivo applications, particularly those requiring longer incubation times.

Ultimately, the selection between this compound and DBCO-PEG24-acid should be guided by the specific experimental design, including the nature of the biomolecule to be labeled, the desired reaction partner, and the required reaction kinetics and stability for the intended in vivo application. This guide provides the foundational knowledge and data to make an informed decision, paving the way for successful and impactful in vivo studies.

References

Unraveling Reaction Kinetics: TCO-PEG24-acid in the Landscape of Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency and speed of bioconjugation reactions are paramount. This guide provides an objective comparison of the reaction kinetics of TCO-PEG24-acid, a key player in the field of bioorthogonal chemistry, with other prominent click chemistry techniques. Supported by experimental data, this analysis aims to inform the selection of the most appropriate conjugation strategy for specific research applications.

At the heart of this compound's functionality is the inverse-electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine. This reaction is renowned for its exceptionally fast kinetics, often cited as the most rapid bioorthogonal reaction currently available.[1][2] This guide will compare the performance of this "third-generation" click chemistry with its predecessors: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Comparison of Reaction Kinetics

The efficacy of a click chemistry reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, allowing for efficient conjugation at lower reactant concentrations and in shorter timeframes. The following table summarizes the reported second-order rate constants for the IEDDA reaction (representative of this compound) and other major click chemistry reactions.

Click Chemistry ReactionReactive PartnersSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Inverse-Electron Demand Diels-Alder (IEDDA) trans-Cyclooctene (TCO) + Tetrazine 1 - 10⁶ [3][4]Extremely fast, catalyst-free, bioorthogonal.[1][2]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO, BCN) + Azide10⁻³ - 1[5][6]Copper-free, bioorthogonal, moderate kinetics.[2][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide10 - 10⁴[3]Fast, high-yielding, requires copper catalyst which can be cytotoxic.[2]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for comparing different click chemistry platforms. Below are detailed methodologies for key experiments used to measure second-order rate constants.

UV-Vis Spectrophotometry for IEDDA (TCO-Tetrazine) Kinetics

This method leverages the characteristic visible absorbance of the tetrazine moiety, which disappears upon reaction with TCO.

  • Principle: The rate of disappearance of the tetrazine chromophore is monitored over time and is directly proportional to the reaction rate.

  • Instrumentation: UV-Vis Spectrophotometer. For very fast reactions, a stopped-flow apparatus is required.[7][8]

  • Procedure:

    • Prepare stock solutions of the TCO-containing compound (e.g., this compound) and the tetrazine derivative in a suitable solvent (e.g., PBS, acetonitrile).[9]

    • Determine the molar extinction coefficient (ε) of the tetrazine at its λmax (typically around 520-540 nm) by measuring the absorbance of a series of known concentrations.[6]

    • For the kinetic run, mix equimolar concentrations of the TCO and tetrazine reagents in a cuvette. For pseudo-first-order kinetics, use a large excess of one reactant.

    • Immediately begin recording the absorbance at the tetrazine's λmax at regular time intervals.

    • Convert absorbance values to concentration using the Beer-Lambert law (A = εcl).

    • Plot the reciprocal of the tetrazine concentration (1/[Tz]) versus time. For a second-order reaction, this plot will be linear.

    • The slope of this line is the second-order rate constant, k₂.[10]

NMR Spectroscopy for SPAAC Kinetics

NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product.

  • Principle: The change in the concentration of reactants and products over time is determined by integrating their characteristic signals in the ¹H NMR spectrum.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Procedure:

    • Prepare solutions of the cyclooctyne and azide in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) of known concentrations.[5][7]

    • Include an internal standard with a known, constant concentration for accurate quantification.

    • Initiate the reaction by mixing the reactants in an NMR tube at a controlled temperature.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to a unique proton on one of the reactants and a unique proton on the product.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.

    • Plot the appropriate function of concentration versus time (e.g., ln[reactant] for pseudo-first-order) to determine the rate constant from the slope of the resulting linear plot.[11]

Fluorescence Quenching Assay for CuAAC Kinetics

This assay utilizes a fluorophore-quencher pair to monitor the progress of the CuAAC reaction.

  • Principle: A fluorogenic azide (e.g., a coumarin azide) and a quencher-modified alkyne are used. The click reaction brings the fluorophore and quencher into close proximity, resulting in a decrease in fluorescence intensity that is proportional to the reaction rate.[12][13]

  • Instrumentation: Fluorescence Plate Reader or Spectrofluorometer.

  • Procedure:

    • Prepare stock solutions of the fluorogenic azide, quencher-alkyne, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) in an appropriate buffer (e.g., Tris-HCl).[14][15]

    • In a multi-well plate, combine the fluorogenic azide and quencher-alkyne.

    • Initiate the reaction by adding the copper catalyst solution (pre-mixed CuSO₄, ligand, and sodium ascorbate).

    • Immediately begin monitoring the decrease in fluorescence intensity at the fluorophore's emission wavelength over time.

    • The initial rate of the reaction can be determined from the initial slope of the fluorescence versus time plot.

    • By varying the concentrations of the reactants, the second-order rate constant can be calculated.[13]

Visualizing the Chemistry and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

G General Workflow for Kinetic Analysis of Click Reactions cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reagents Prepare Reactant Stock Solutions mix Mix Reactants to Initiate Reaction prep_reagents->mix prep_instrument Set Up Analytical Instrument prep_instrument->mix monitor Monitor Reaction Progress Over Time mix->monitor convert Convert Raw Data to Concentration monitor->convert plot Plot Concentration vs. Time convert->plot calculate Calculate Second-Order Rate Constant (k₂) plot->calculate

Workflow for determining reaction kinetics.

G Conceptual Application in Targeted Drug Delivery cluster_targeting Targeting Moiety cluster_payload Therapeutic Payload cluster_conjugation In Vivo Bioorthogonal Ligation antibody Antibody tco_peg This compound antibody->tco_peg conjugation conjugate Antibody-Drug Conjugate tco_peg->conjugate IEDDA Reaction drug Drug tetrazine Tetrazine drug->tetrazine conjugation tetrazine->conjugate cell Target Cell conjugate->cell Binding & Internalization

References

A Comparative Guide to the Validation of TCO-PEG24-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry and alternative methods for the validation of TCO-PEG24-acid conjugation to biomolecules. Detailed experimental protocols and workflows are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Introduction to this compound Conjugation

This compound is a bifunctional linker molecule widely used in bioconjugation, a key process in the development of targeted therapeutics, diagnostics, and research tools.[1] The trans-cyclooctene (TCO) group participates in rapid and highly specific "click chemistry" reactions with tetrazine partners, a type of bioorthogonal ligation that proceeds efficiently under mild, aqueous conditions.[2] The PEG24 (polyethylene glycol) spacer enhances the solubility and reduces aggregation of the resulting conjugate.[3] The terminal carboxylic acid allows for the covalent attachment of the linker to primary amine groups on biomolecules, such as the lysine residues of proteins, typically through the formation of an active N-hydroxysuccinimide (NHS) ester.[2]

Accurate validation of the conjugation process is critical to ensure the quality, efficacy, and safety of the final bioconjugate. This involves confirming the successful covalent attachment of the TCO-PEG24 linker to the target molecule and characterizing the resulting product. Mass spectrometry is a powerful and widely used technique for this purpose, offering high-resolution and detailed structural information.[4] However, a variety of alternative and complementary methods are also available, each with its own advantages and limitations.

Comparison of Validation Methods

The choice of validation method depends on several factors, including the nature of the biomolecule, the desired level of detail, available instrumentation, and the stage of the research or development process. The following table provides a comparison of mass spectrometry with other common analytical techniques for the validation of this compound conjugation.

MethodInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) Precise molecular weight of the conjugate, determination of conjugation efficiency (degree of labeling), confirmation of covalent bond formation, and identification of conjugation sites (with MS/MS).[4][5]High accuracy and resolution, provides detailed structural information, can analyze complex mixtures.[6]Higher cost of instrumentation and maintenance, requires specialized expertise for data analysis, potential for ion suppression effects.
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of conjugated from unconjugated species, and estimation of conjugation efficiency based on peak area. Types include Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Ion-Exchange (IEX-HPLC).[7][8]Widely available, high throughput, quantitative, and can be coupled with other detectors (e.g., MS).[9]Provides indirect evidence of conjugation, resolution may be insufficient for complex mixtures, and method development can be time-consuming.[10]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visual confirmation of an increase in molecular weight upon conjugation.[11]Simple, inexpensive, and provides a quick qualitative assessment of conjugation.Low resolution, not quantitative, and PEGylated proteins can exhibit anomalous migration, leading to smeared bands.[10][12]
Native Polyacrylamide Gel Electrophoresis (Native PAGE) Separation based on size, shape, and charge, which can be more effective for analyzing PEGylated proteins than SDS-PAGE.[10][13]Avoids the interaction between PEG and SDS that can cause band smearing in SDS-PAGE, providing better resolution for PEGylated conjugates.[10]Less common than SDS-PAGE and may require more optimization.
UV-Vis Spectroscopy Confirmation of conjugation if the TCO-PEG24 linker or the target molecule has a unique chromophore, and can be used for concentration determination.[14][15]Simple, rapid, and non-destructive.[16]Provides only indirect evidence of conjugation, susceptible to interference from other absorbing species, and may not be sensitive enough for low levels of conjugation.
Functional Assays (e.g., ELISA, binding assays) Confirms that the biological activity of the conjugated biomolecule is retained after modification.[17][18]Directly measures the functional consequence of conjugation, which is often the most critical parameter.[17]Does not provide direct structural information about the conjugate and requires the development of a specific assay for each application.

Experimental Protocols

Activation of this compound

The carboxylic acid group of this compound must first be activated to react with primary amines on the target biomolecule. A common method is the formation of an NHS ester.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Stirring apparatus

Protocol:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • The resulting solution containing the TCO-PEG24-NHS ester can be used directly in the conjugation reaction or purified for storage.

Conjugation of TCO-PEG24-NHS Ester to a Protein

This protocol describes the conjugation of the activated TCO-PEG24-NHS ester to a protein containing accessible lysine residues.

Materials:

  • Protein solution in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • TCO-PEG24-NHS ester solution (from step 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Protocol:

  • Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an appropriate buffer.

  • Add a 10- to 20-fold molar excess of the TCO-PEG24-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess, unreacted TCO-PEG24 linker and byproducts by size-exclusion chromatography or dialysis.

  • Measure the concentration of the purified conjugate using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

Validation by Mass Spectrometry (MALDI-TOF)

This protocol outlines the analysis of the TCO-PEG24-protein conjugate using MALDI-TOF mass spectrometry.

Materials:

  • Purified TCO-PEG24-protein conjugate

  • Unmodified protein (as a control)

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% trifluoroacetic acid)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Protocol:

  • Mix the purified conjugate solution with the MALDI matrix solution in a 1:1 ratio.

  • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry completely (co-crystallization).

  • Repeat step 2 for the unmodified protein control.

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectra for both the unmodified and conjugated protein.

  • Compare the spectra. A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached TCO-PEG24 linker(s) (MW of this compound is approximately 1298.56 Da). The presence of multiple peaks with mass differences corresponding to the linker indicates varying degrees of labeling.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the conjugation and validation of this compound.

Conjugation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_validation Step 4: Validation TCO_Acid This compound TCO_NHS TCO-PEG24-NHS Ester TCO_Acid->TCO_NHS Activation EDC_NHS EDC / NHS EDC_NHS->TCO_NHS Conjugate_Mix Reaction Mixture TCO_NHS->Conjugate_Mix Protein Amine-containing Biomolecule Protein->Conjugate_Mix Purified_Conjugate Purified Conjugate Conjugate_Mix->Purified_Conjugate Size-Exclusion Chromatography Analysis Analysis Purified_Conjugate->Analysis

Caption: General experimental workflow for this compound conjugation and validation.

Validation_Methods cluster_structural Structural Characterization cluster_functional Functional Characterization Purified_Conjugate Purified TCO-PEG24 Conjugate Mass_Spec Mass Spectrometry Purified_Conjugate->Mass_Spec Precise Mass HPLC HPLC Purified_Conjugate->HPLC Purity PAGE PAGE Purified_Conjugate->PAGE Size Shift Functional_Assay Functional Assay (e.g., ELISA) Purified_Conjugate->Functional_Assay Activity

Caption: Overview of analytical methods for validating TCO-PEG24 conjugates.

References

Comparative Analysis of TCO-PEG24-acid Biocompatibility and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug development and bioconjugation, the choice of a linker molecule is critical to the overall efficacy and safety of the resulting therapeutic. TCO-PEG24-acid, a polyethylene glycol (PEG)-based linker containing a trans-cyclooctene (TCO) group, is increasingly utilized for its role in bioorthogonal click chemistry. This guide provides a comparative overview of the biocompatibility and cytotoxicity of this compound, benchmarked against other commonly used PEGylated linkers. Due to the limited availability of direct cytotoxicity data for this compound in publicly accessible literature, this guide draws upon the well-established biocompatibility of PEG linkers in general and compares it with experimental data for alternative PEGylated linkers.

Expected Biocompatibility of this compound

Polyethylene glycol (PEG) linkers are widely recognized for their excellent biocompatibility, water solubility, and low toxicity.[1] These properties make them ideal for in vivo applications by reducing aggregation, minimizing immunogenicity, and extending the circulation half-life of conjugated molecules.[2][] The TCO moiety is a reactive group used in copper-free click chemistry, which itself is favored in biological systems due to the absence of cytotoxic copper catalysts.[2][4] Therefore, this compound is anticipated to exhibit high biocompatibility and low cytotoxicity, consistent with other PEGylated molecules.

Comparison with Alternative PEGylated Linkers

To provide a quantitative comparison, this section summarizes experimental data from studies on various PEGylated molecules and alternative linkers. These alternatives include linkers with different functional groups such as N-hydroxysuccinimide (NHS) esters, maleimides, and dibenzocyclooctyne (DBCO) groups, as well as variations in PEG chain length.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxicity data for various PEGylated compounds as reported in the literature. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, incubation times, and assay methods can vary between studies.

Table 1: Effect of PEG Linker Length on Cytotoxicity

Compound/SystemCell Line(s)AssayKey FindingsReference(s)
PEGylated Carbonic Anhydrase InhibitorsHT-29, MDA-MB231, SKOV-3MTTCell killing efficiency decreased with increasing PEG linker length. Shorter PEG linkers (1K and 2K) were most efficient.[5]
Affibody-Drug Conjugates (ZHER2-PEG-MMAE)NCI-N87, PC-3Live/Dead Viability/Cytotoxicity AssayInsertion of 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by 4.5-fold and 22-fold, respectively, compared to a non-PEGylated conjugate.[6]
Folate-Linked PEGylated LiposomesKB cellsNot specifiedNo significant difference in cellular uptake was observed in vitro with varying PEG-linker lengths (2 kDa to 10 kDa).[7]
Antibody-functionalized nanocarriersDC2.4, BMDCs, splenocytic cDC1Not specifiedShorter PEG linker (0.65 kDa) showed the best targeting in DC2.4 cells, while a longer PEG linker (5 kDa) was required for specific accumulation in primary dendritic cells.[8]

Table 2: Cytotoxicity of PEGylated Nanoparticles

Nanoparticle SystemCell Line(s)Assay(s)Concentration RangeKey FindingsReference(s)
PEG-coated Gold Nanoparticles (PEG-AuNPs)MG-63Flow cytometry (Annexin V/PI)10, 50, 100 µg/mLCellular viability exceeded 90% at all concentrations, with minimal apoptosis or necrosis observed.[9][10]
PEG-coated Iron Oxide Nanoparticles (MAG.PEG)vGPCR (Kaposi's sarcoma model)Crystal violet, MTS, Neutral red1–150 µg/mLNo alterations in cell proliferation and viability were observed at concentrations up to 50 µg/mL.[11]
Thiolated and PEGylated Organosilica NanoparticlesHeLa, HaCaT, HepG2, THP-1MTTUp to 400 µg/mLNanoparticles were generally safe at low concentrations (10 µg/mL to 200–400 µg/mL) for short-term exposure.[12]

Experimental Protocols for Biocompatibility and Cytotoxicity Assays

The following are detailed methodologies for key experiments commonly used to assess the biocompatibility and cytotoxicity of biomaterials and linker molecules.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or alternative linkers) and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100).

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 10-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[16] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain necrotic and late apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound as described previously.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described biocompatibility and cytotoxicity assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells 24h Incubation add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h Incubation incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Cell Viability Assay Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compound (Include Lysis Control) seed_cells->treat_cells 24h Incubation collect_supernatant Collect Supernatant treat_cells->collect_supernatant 24-72h Incubation add_ldh_reagent Add LDH Reaction Mix collect_supernatant->add_ldh_reagent incubate_ldh Incubate (10-30 min) add_ldh_reagent->incubate_ldh read_absorbance Read Absorbance (490 nm) incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

LDH Cytotoxicity Assay Workflow

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells 24h Incubation harvest_cells Harvest Cells treat_cells->harvest_cells 24-72h Incubation wash_cells Wash with PBS harvest_cells->wash_cells stain_cells Stain with Annexin V & PI wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry 15 min Incubation quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Annexin V/PI Apoptosis Assay Workflow

References

A Comparative Analysis of Trans-cyclooctene (TCO) and Other Bioorthogonal Handles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules like glycans, proteins, and lipids in real-time within living cells.[1] The core principle involves a two-step process: first, a biomolecule is tagged with a "bioorthogonal handle," a functional group not naturally found in biological systems.[2] Second, a probe molecule carrying a complementary reactive group is introduced, which selectively reacts with the handle, allowing for visualization or isolation of the target biomolecule.[1][2] Key requirements for a bioorthogonal reaction include high selectivity, biological inertness of the reactants and products, rapid reaction kinetics even at low concentrations, and stability under physiological conditions (aqueous environment, neutral pH, and 37°C).[2][3][4]

This guide provides a comparative analysis of trans-cyclooctene (TCO), a prominent bioorthogonal handle, with other commonly used alternatives, supported by quantitative data and experimental insights.

The Rise of TCO in Bioorthogonal Chemistry

Trans-cyclooctenes (TCOs) are highly strained alkenes that have become central to bioorthogonal chemistry due to their exceptional reactivity, particularly with tetrazine partners.[5][6] The most notable reaction involving TCO is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[5][7] This reaction is prized for its incredibly fast kinetics, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[8][9] This rapid reactivity allows for efficient labeling at the low concentrations typically found in biological systems.[10]

The reaction between TCO and tetrazine is a type of "click chemistry" that proceeds without the need for a metal catalyst, which can be toxic to living cells.[11] The reaction is highly selective and forms a stable covalent bond, releasing only nitrogen gas as a byproduct.[8]

G

Comparative Data of Bioorthogonal Handles

The selection of a bioorthogonal handle depends on several factors, including reaction kinetics, stability, size, and the specific biological context. The following table summarizes quantitative data for TCO and other widely used bioorthogonal handles.

Bioorthogonal HandleReaction PartnerReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key Features & Considerations
Trans-cyclooctene (TCO) TetrazineIEDDAUp to 1 x 10⁶Extremely fast kinetics, catalyst-free, fluorogenic potential.[8][9] Some TCO derivatives may have limited stability in the presence of thiols.[5]
Strained Alkynes (e.g., DBCO, DIFO) AzideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)0.057 - 0.076Catalyst-free, good stability. Slower kinetics than TCO-tetrazine ligation.[1][11]
Terminal Alkynes AzideCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)~100Requires a copper catalyst, which can be toxic to cells. The reaction is efficient and widely used in vitro.
Azide PhosphineStaudinger Ligation~0.002One of the first bioorthogonal reactions.[1] Slow kinetics can limit its application for in vivo imaging.[2][4]
Norbornene TetrazineIEDDA~1Slower than TCO but can be a more stable alternative in certain conditions.[12]
Cyclopropene TetrazineIEDDAUp to 110Small and highly reactive, but can be less stable than TCO.
Quadricyclane Nickel Complex[2+2+2] Cycloaddition0.25Abiotic, small, and highly strained. Requires a nickel complex as a reaction partner.[1]

Detailed Look at Key Bioorthogonal Reactions

TCO-Tetrazine Ligation (IEDDA)

The reaction between TCO and tetrazine is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[7] This reaction is characterized by an electron-deficient diene (the tetrazine) reacting with an electron-rich dienophile (the TCO).[13] The high ring strain of the TCO pre-distorts the molecule into a conformation that is close to the transition state, which is a key factor contributing to the rapid reaction rate.[5] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that eliminates nitrogen gas, rendering the reaction irreversible.[1][13] The kinetics of this reaction can be tuned by modifying the substituents on both the TCO and the tetrazine.[13][14]

G TCO {Trans-cyclooctene (TCO)|Dienophile (electron-rich)} Intermediate {Bicyclic Intermediate} TCO->Intermediate + Tetrazine {Tetrazine|Diene (electron-deficient)} Tetrazine->Intermediate [4+2] Cycloaddition (Rate-determining) Product {Dihydropyridazine Product} Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed by the Bertozzi group to overcome the cytotoxicity of the copper-catalyzed version, SPAAC is a metal-free click reaction between a strained cyclooctyne (like DBCO or DIFO) and an azide.[11] The ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed under physiological conditions without a catalyst.[11][15] While generally slower than the TCO-tetrazine ligation, SPAAC is still highly effective for live-cell imaging and benefits from the small size and stability of the azide handle.[11]

Staudinger Ligation

The Staudinger ligation was one of the first bioorthogonal reactions developed and involves the reaction of an azide with a phosphine.[1][4] The azide acts as a soft electrophile that selectively reacts with the phosphine, which is absent in living systems.[1] While highly selective, the main drawback of the Staudinger ligation is its slow reaction kinetics, which can make it less suitable for dynamic processes or when low concentrations of reactants are involved.[2]

Experimental Protocols

General Protocol for TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol provides a general guideline for conjugating two proteins using TCO and tetrazine handles.

Materials:

  • Protein 1

  • TCO-NHS ester

  • Protein 2

  • Methyl-tetrazine-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin columns

Procedure:

  • Protein 1 Modification with TCO: a. Dissolve Protein 1 in the reaction buffer to a concentration of 1-5 mg/mL. b. Immediately before use, prepare a 10 mM solution of TCO-NHS ester in anhydrous DMSO or DMF. c. Add a 10-20 fold molar excess of the TCO-NHS ester to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature. e. Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes. f. Remove the excess, unreacted TCO-NHS ester using a desalting spin column.

  • Protein 2 Modification with Tetrazine: a. Repeat steps 1a-f using Protein 2 and the methyl-tetrazine-NHS ester.

  • Protein-Protein Conjugation: a. Mix the TCO-labeled Protein 1 with the tetrazine-labeled Protein 2 in a 1:1 to 1:1.5 molar ratio. b. Incubate the mixture for 1-2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (around 520 nm).[8] c. The resulting protein conjugate can be purified by size exclusion chromatography if necessary.

Stability and Orthogonality Considerations

A crucial aspect of bioorthogonal chemistry is the stability of the handles under physiological conditions and their orthogonality to other reactive species.

  • TCO Stability: While highly reactive, some TCO derivatives can be susceptible to isomerization or degradation in the presence of thiols or certain metals.[5][12] However, more stable TCO variants have been developed to mitigate these issues.[5][9] For instance, d-TCO derivatives have shown improved stability, with no degradation observed in aqueous solutions at room temperature.[5]

  • Tetrazine Stability: The stability of tetrazines can be influenced by their substituents. Electron-withdrawing groups that increase reactivity can sometimes decrease stability under physiological conditions.[16][17][18]

  • Orthogonality: One of the major advantages of having a diverse toolbox of bioorthogonal reactions is the ability to perform multiple, simultaneous labeling experiments in the same system. For example, the TCO-tetrazine ligation is orthogonal to the SPAAC reaction, meaning a TCO will not react with an azide, and a cyclooctyne will not react with a tetrazine. This allows researchers to label two different biomolecules in the same cell with distinct probes.

Conclusion

The TCO-tetrazine ligation stands out in the field of bioorthogonal chemistry due to its unparalleled reaction speed, making it exceptionally well-suited for in vivo applications where time and concentration are critical factors.[16][19] While other handles like strained alkynes (for SPAAC) offer a robust and stable alternative, they do not match the kinetics of the TCO-tetrazine reaction. The choice of a bioorthogonal handle is a strategic decision that must balance the need for rapid kinetics against factors like stability, size, and the specific chemical environment of the experiment. The continued development of new and improved bioorthogonal handles and reactions will undoubtedly expand the capabilities of researchers to probe and manipulate complex biological systems with increasing precision.[10]

References

A Head-to-Head Comparison of TCO-PEG24-acid and NHS-ester Linkers for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker for protein labeling is a critical decision that can significantly impact the outcome of experiments and the efficacy of therapeutic agents. This guide provides an objective comparison of two prominent linker technologies: the traditional N-Hydroxysuccinimide (NHS)-ester linkage and the bioorthogonal trans-cyclooctene (TCO)-PEG24-acid linkage.

This comparison will delve into the fundamental chemistry, experimental protocols, and performance data of each linker type, offering a comprehensive resource to inform your selection process. The focus will be on key performance indicators such as reaction efficiency, specificity, and the impact on protein function, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.

At a Glance: TCO-PEG24-acid vs. NHS-ester Linkers

FeatureThis compound Linker (via TCO-tetrazine ligation)NHS-ester Linker
Reaction Type Inverse-electron-demand Diels-Alder cycloaddition (Bioorthogonal "Click Chemistry")Nucleophilic acyl substitution
Target Residues Site-specifically introduced tetrazine moietyPrimary amines (Lysine residues, N-terminus)
Specificity Highly specific, enabling site-selective labelingNon-specific, labels multiple accessible amines
Reaction Kinetics Extremely fast (up to 10^6 M⁻¹s⁻¹)[1]Moderate
Reaction Conditions Physiological pH (6-9), aqueous buffers, room temperature[1]Mildly alkaline pH (7-9), amine-free buffers[2]
Homogeneity of Final Product HomogeneousHeterogeneous mixture of conjugates[3][4]
Potential Impact on Function Minimal, as labeling is away from binding sitesCan impact antigen binding and protein function if lysines in critical regions are modified[3][4]
Complexity Typically a two-step process (protein modification + labeling)One-step labeling

Unpacking the Chemistries: How They Work

NHS-ester Linkers: The Workhorse of Protein Labeling

NHS-ester chemistry is a long-established and widely used method for protein labeling.[5][6][7] The mechanism is based on the reaction of an NHS-ester-activated molecule with primary amines, which are readily available on the side chains of lysine residues and the N-terminus of proteins.[2] This reaction forms a stable amide bond.[8]

However, the stochastic nature of this reaction is a significant drawback. Most proteins have multiple lysine residues, leading to a heterogeneous mixture of labeled proteins with a varying number of labels attached at different positions.[3][4] This heterogeneity can lead to batch-to-batch variability and may impact the protein's function, especially if labeling occurs within or near a functional domain like an antibody's antigen-binding site.[3][9]

This compound Linkers: Precision through Bioorthogonal Chemistry

This compound linkers are part of the "click chemistry" family, specifically the bioorthogonal TCO-tetrazine ligation.[10] This reaction is an inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (TCO) group and a tetrazine group.[10] The term "bioorthogonal" signifies that this reaction is highly specific and does not interfere with biological processes.[9]

For protein labeling, this typically involves a two-step strategy. First, the protein of interest is modified to introduce a tetrazine moiety at a specific site. This can be achieved through various methods, including enzymatic or chemical modification of specific amino acids. Subsequently, the this compound, which carries the desired payload (e.g., a drug, a fluorophore), is introduced. The TCO and tetrazine groups then "click" together, forming a stable covalent bond.[10] The PEG24 spacer is a hydrophilic polyethylene glycol chain that enhances the solubility and reduces the potential for aggregation of the labeled protein.[11]

This approach offers unparalleled control over the labeling site, resulting in a homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[10] This site-specificity is crucial for preserving the protein's native function and ensuring reproducible results.[4][9]

Performance Data: A Comparative Analysis

While direct head-to-head studies comparing this compound and a specific NHS-ester linker are not abundant in publicly available literature, we can draw meaningful comparisons from studies that evaluate site-specific versus random antibody conjugation methods. The following table summarizes key performance data from a study comparing a site-specifically conjugated antibody (analogous to the TCO-tetrazine approach) with a randomly conjugated antibody via NHS-ester chemistry.[12][13]

Performance MetricSite-Specific Conjugation (via PFP-ester)Random Conjugation (via p-SCN-Bn-DOTA, an NHS-ester analog)
Binding Affinity (Kd, nM) 11.813.8
Binding Capacity (Bmax) on Live Cells HigherLower (statistically significant)
In Vitro Cell Killing More effectiveLess effective
In Vivo Tumor Uptake No significant differenceNo significant difference
Stability in Human Serum (1 week at 37°C) More stableLess stable

Data adapted from a comparative study on the antibody HuM195.[12][13]

These data suggest that while both methods can produce functional antibody conjugates, the site-specific approach results in a higher binding capacity and greater stability, which can translate to improved efficacy in in vitro settings.[12][13]

Experimental Protocols

General Protocol for NHS-ester Labeling of an Antibody

This protocol is a generalized procedure for labeling an antibody with an NHS-ester-activated molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • NHS-ester-activated molecule (e.g., fluorescent dye, biotin)

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the Antibody: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.[2] If necessary, perform a buffer exchange.

  • Prepare the NHS-ester: Dissolve the NHS-ester in a small amount of anhydrous DMSO or DMF to create a stock solution.

  • Labeling Reaction: Add a calculated molar excess of the NHS-ester stock solution to the antibody solution. The optimal molar ratio will depend on the desired degree of labeling and should be determined empirically. Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quench the Reaction: Add the quenching buffer to stop the reaction by consuming any unreacted NHS-ester.

  • Purification: Remove excess, unreacted label and quenching buffer components by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DoL) using spectrophotometry or mass spectrometry.[14][15]

General Protocol for TCO-tetrazine Labeling of a Tetrazine-Modified Antibody

This protocol outlines the second step of a two-step labeling strategy, where a tetrazine-modified antibody is labeled with a TCO-containing molecule.

Materials:

  • Tetrazine-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound conjugated to the molecule of interest

  • DMSO or other suitable solvent for the TCO-reagent

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare the TCO-reagent: Dissolve the this compound conjugate in a minimal amount of a compatible solvent.

  • Labeling Reaction: Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the TCO-reagent to the tetrazine-modified antibody solution. The reaction is typically very fast and can be carried out at room temperature for 30 minutes to 2 hours.[16]

  • Purification: If necessary, purify the labeled antibody from any excess TCO-reagent using size-exclusion chromatography. Due to the high efficiency of the reaction, this step may sometimes be omitted.

  • Characterization: Confirm successful conjugation and determine the final concentration of the labeled antibody using spectrophotometry and/or mass spectrometry.

Visualizing the Workflows and Applications

To better illustrate the processes and applications of these labeling technologies, the following diagrams are provided.

Experimental Workflows

G cluster_0 NHS-ester Labeling Workflow cluster_1 TCO-Tetrazine Labeling Workflow A1 Antibody (with Lysines) C1 Reaction (pH 8.3-8.5) A1->C1 B1 NHS-ester Reagent B1->C1 D1 Heterogeneous Labeled Antibody C1->D1 E1 Purification D1->E1 F1 Final Product E1->F1 A2 Antibody B2 Site-specific Modification (Tetrazine Introduction) A2->B2 C2 Tetrazine-Modified Antibody B2->C2 E2 Click Reaction (pH 7.4) C2->E2 D2 This compound Reagent D2->E2 F2 Homogeneous Labeled Antibody E2->F2 G2 Purification (Optional) F2->G2 H2 Final Product G2->H2

A comparison of the protein labeling workflows.
Application in Signaling Pathway Analysis: The HER2 Pathway

Labeled antibodies are invaluable tools for studying cellular signaling pathways. For instance, an antibody targeting the HER2 receptor, which is overexpressed in some breast cancers, can be labeled with a fluorescent dye to visualize its localization and trafficking upon ligand binding. The HER2 signaling pathway is a critical driver of cell proliferation and survival in these cancers.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Grb2 Grb2 HER2->Grb2 Dimerization & Phosphorylation HER3 HER3/HER4 PI3K PI3K HER3->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified HER2 signaling pathway.

Conclusion: Choosing the Right Linker for Your Application

The choice between this compound and NHS-ester linkers depends heavily on the specific requirements of the application.

NHS-ester linkers remain a viable and cost-effective option for applications where a high degree of homogeneity is not critical and the potential for some functional impairment of the protein is acceptable. Their one-step labeling process is also an advantage in terms of simplicity.

This compound linkers , on the other hand, represent a more advanced and precise approach to protein labeling. For applications that demand a high degree of control, reproducibility, and preservation of protein function, such as the development of next-generation antibody-drug conjugates and sensitive diagnostic assays, the site-specific nature of TCO-tetrazine chemistry is a significant advantage. The initial investment in establishing a two-step labeling protocol can be offset by the production of a more homogeneous and potentially more effective final product.

Ultimately, a thorough understanding of the strengths and weaknesses of each linker technology, as outlined in this guide, will enable researchers to make an informed decision that best suits their scientific goals.

References

Quantifying Labeling Efficiency: A Comparative Guide to TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development and molecular biology, the precise and efficient labeling of biomolecules is paramount. The choice of labeling reagent can significantly impact the outcome of an experiment, influencing everything from signal intensity to biological activity. This guide provides a comprehensive comparison of TCO-PEG24-acid with other common labeling alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

This compound: An Overview

This compound is a bioorthogonal labeling reagent that combines a highly reactive trans-cyclooctene (TCO) group with a 24-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid. This structure offers a two-step labeling strategy: the carboxylic acid is first activated to react with primary amines (e.g., lysine residues on proteins), introducing the TCO moiety. The TCO group can then specifically and rapidly react with a tetrazine-functionalized molecule in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[1][2] The long PEG spacer enhances the solubility and reduces steric hindrance, which can improve the reactivity of the TCO group.[3][4]

Comparison of Labeling Chemistries

The selection of a labeling reagent is a critical decision in experimental design. This compound offers a distinct set of advantages, particularly in applications requiring high specificity and rapid kinetics. Below is a comparative analysis of this compound with a traditional amine-reactive labeling agent, N-hydroxysuccinimide (NHS) ester-activated dyes.

FeatureThis compound (with Tetrazine)NHS Ester-Dye
Reaction Type Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Nucleophilic Acyl Substitution
Specificity Highly specific reaction between TCO and tetrazine, minimizing off-target reactions in complex biological systems.[1]Reacts with any accessible primary amine, which can lead to a heterogeneous population of labeled molecules.
Reaction Kinetics Extremely fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[1] This allows for labeling at very low concentrations.Reaction rate is dependent on pH and concentration. The hydrolysis of the NHS ester is a competing reaction that can reduce efficiency.[3]
Stability The TCO-tetrazine linkage is a stable covalent bond. The TCO group itself has a limited shelf life and is not recommended for long-term storage.The amide bond formed is stable. However, the NHS ester reagent is highly susceptible to hydrolysis, especially in aqueous buffers.[3]
Labeling Strategy Two-step: 1. Conjugation of this compound to the biomolecule. 2. Reaction with a tetrazine-labeled probe.One-step: Direct reaction of the NHS ester-dye with the biomolecule.
Versatility The TCO handle allows for the attachment of a wide variety of tetrazine-modified probes (e.g., fluorophores, biotin, drugs).The label (e.g., a specific fluorophore) is directly attached.

Quantifying the Degree of Labeling (DoL)

The degree of labeling (DoL), which represents the average number of label molecules conjugated to a single biomolecule, is a critical parameter to determine. An optimal DoL is crucial for maximizing signal while minimizing potential interference with the biomolecule's function. Two common methods for quantifying the DoL are UV-Vis Spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Quantification of DoL using UV-Vis Spectroscopy

This method is suitable when the label has a distinct absorbance spectrum from the biomolecule (e.g., a protein).

ParameterFormulaDescription
Molar Concentration of the Label C_label = A_max / (ε_label * l)A_max is the absorbance at the label's maximum absorption wavelength, ε_label is the molar extinction coefficient of the label at that wavelength, and l is the path length of the cuvette (typically 1 cm).[5][6]
Corrected Protein Absorbance A_protein_corr = A_280 - (A_max * CF)A_280 is the absorbance at 280 nm. CF is a correction factor to account for the label's absorbance at 280 nm (CF = A_280_label / A_max_label).[5][6]
Molar Concentration of the Protein C_protein = A_protein_corr / (ε_protein * l)ε_protein is the molar extinction coefficient of the protein at 280 nm.[5][6]
Degree of Labeling (DoL) DoL = C_label / C_proteinThe ratio of the molar concentration of the label to the molar concentration of the protein.[5][7]
Quantification of DoL using MALDI-TOF Mass Spectrometry

MALDI-TOF MS provides a direct measurement of the mass of the labeled biomolecule. The DoL can be determined by the mass shift observed after labeling.

StepDescription
1. Mass of Unlabeled Biomolecule Acquire the mass spectrum of the unmodified biomolecule to determine its molecular weight (MW_unlabeled).
2. Mass of Labeled Biomolecule Acquire the mass spectrum of the labeled biomolecule. A series of peaks may be observed, corresponding to the unlabeled biomolecule and biomolecules with one, two, or more labels.
3. Calculate Mass Shift per Label The mass of the this compound modification (after reaction) needs to be known.
4. Determine DoL The difference in mass between the peaks in the labeled and unlabeled spectra, divided by the mass of a single label, gives the number of attached labels. An average DoL can be calculated from the distribution of labeled species.[8]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines using EDC/NHS chemistry.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Prepare EDC and NHS solutions: Immediately before use, prepare concentrated stock solutions of EDC and NHS in amine-free water or DMSO.

  • Activate this compound: In a microcentrifuge tube, mix this compound, EDC, and NHS in a suitable reaction buffer (e.g., MES buffer, pH 4.5-6.0) for 15 minutes at room temperature to activate the carboxylic acid.[9][10]

  • Labeling reaction: Add the activated this compound solution to the protein solution. The molar ratio of the labeling reagent to the protein will need to be optimized for the desired DoL. A starting point is a 20-fold molar excess of the TCO reagent.[2]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted labeling reagent using a desalting column equilibrated with the desired storage buffer for the protein.

Protocol 2: Quantification of DoL by UV-Vis Spectroscopy

Materials:

  • TCO-labeled protein (from Protocol 1, where the TCO is subsequently reacted with a tetrazine-dye)

  • Unlabeled protein (for reference)

  • Spectrophotometer and quartz cuvettes

Procedure:

  • Measure the absorbance spectrum: Measure the absorbance of the labeled protein solution from 250 nm to the maximum absorbance wavelength of the dye. Use the storage buffer as a blank.

  • Determine A_max and A_280: Record the absorbance at the maximum wavelength of the dye (A_max) and at 280 nm (A_280).

  • Calculate the Correction Factor (CF): This is determined from the absorbance spectrum of the free tetrazine-dye. CF = A_280_dye / A_max_dye.

  • Calculate the DoL: Use the formulas provided in the UV-Vis quantification table above.

Protocol 3: Quantification of DoL by MALDI-TOF Mass Spectrometry

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Unlabeled protein

  • MALDI-TOF mass spectrometer

  • MALDI matrix (e.g., sinapinic acid for proteins)

Procedure:

  • Prepare samples: Mix the unlabeled and labeled protein samples with the MALDI matrix solution.

  • Spot onto the MALDI target plate: Spot the mixtures onto the target plate and allow them to dry, forming co-crystals.

  • Acquire mass spectra: Analyze the samples using the MALDI-TOF mass spectrometer.

  • Determine mass shift: Compare the mass spectra of the labeled and unlabeled protein to identify the mass increase corresponding to the TCO-PEG24 modification. The number of modifications can be determined from the mass difference.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

G Workflow for Protein Labeling and DoL Quantification cluster_0 Labeling cluster_1 Quantification Protein Protein Activation Activation Protein->Activation EDC/NHS Labeled_Protein Labeled_Protein Activation->Labeled_Protein Conjugation TCO_PEG24_acid This compound TCO_PEG24_acid->Activation Purification Purification Labeled_Protein->Purification Desalting UV_Vis UV_Vis Purification->UV_Vis UV-Vis Spec. MALDI_TOF MALDI_TOF Purification->MALDI_TOF MALDI-TOF MS DoL_Calc_UV DoL_Calc_UV UV_Vis->DoL_Calc_UV Calculate DoL DoL_Calc_MS DoL_Calc_MS MALDI_TOF->DoL_Calc_MS Calculate DoL

Caption: Workflow for protein labeling and DoL quantification.

G TCO-Tetrazine Click Chemistry TCO_Protein Protein-TCO Labeled_Complex Labeled Protein-Probe Complex TCO_Protein->Labeled_Complex IEDDA Reaction Tetrazine_Probe Tetrazine-Probe Tetrazine_Probe->Labeled_Complex

Caption: TCO-Tetrazine click chemistry reaction.

G NHS Ester Labeling Chemistry cluster_side_reaction Side Reaction Protein_Amine Protein-NH2 Labeled_Protein Labeled Protein Protein_Amine->Labeled_Protein Nucleophilic Acyl Substitution NHS_Dye NHS-Ester-Dye NHS_Dye->Labeled_Protein NHS_leaving_group NHS (leaving group) Labeled_Protein->NHS_leaving_group NHS_Dye_H2O NHS-Ester-Dye + H2O Hydrolyzed_Dye Hydrolyzed Dye NHS_Dye_H2O->Hydrolyzed_Dye Hydrolysis

Caption: NHS ester labeling chemistry and competing hydrolysis.

References

TCO-PEG24-Acid: A Comparative Performance Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TCO-PEG24-acid performance in various buffer systems, offering insights into its reactivity, stability, and solubility for bioconjugation applications. Experimental data is presented to support the comparisons, and detailed protocols are provided for key experiments.

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker featuring a trans-cyclooctene (TCO) group and a terminal carboxylic acid. The TCO moiety participates in a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2][3] This "click chemistry" reaction is known for its exceptionally fast kinetics, enabling rapid conjugation even at low concentrations.[3][4][5] The 24-unit PEG linker enhances the water solubility of the reagent and the resulting conjugate, which can be particularly beneficial when working with hydrophobic molecules or to prevent aggregation.[6][7][8][9] The terminal carboxylic acid allows for the conjugation of TCO-PEG24 to amine-containing biomolecules, such as proteins and antibodies, through the formation of a stable amide bond, typically via activation with reagents like N-hydroxysuccinimide (NHS) esters.

Performance in Different Buffer Systems

The choice of buffer can significantly impact the efficiency of bioconjugation reactions. Key performance indicators for this compound include reactivity of the TCO group with tetrazine, stability of the TCO ring, and the solubility of the reagent itself.

Reactivity

The iEDDA reaction between TCO and tetrazine is generally fast and efficient across a range of pH values.[4] However, the activation of the carboxylic acid group of this compound to an NHS ester for reaction with primary amines is pH-dependent. The hydrolysis of NHS esters is more rapid at higher pH, which can reduce conjugation efficiency. Conversely, at low pH, the protonation of primary amines on the target biomolecule can decrease their nucleophilicity and slow down the reaction.[1]

Table 1: Second-Order Rate Constants for TCO-Tetrazine Reaction in PBS

Buffer SystempHTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
Phosphate-Buffered Saline (PBS)7.437210[10]
9:1 Methanol/WaterN/AN/A2000[3][5]
Stability

A primary concern with TCO reagents is their potential to isomerize to the less reactive cis-cyclooctene (CCO) form.[11] This isomerization can be influenced by factors such as the presence of thiols and prolonged storage in solution.[11] The stability of the TCO group is crucial for maintaining the reactivity of the reagent over the course of an experiment.

Table 2: Stability of TCO Moiety in Aqueous Buffers

Buffer SystempHConditionHalf-life (t₁/₂)
Phosphate-Buffered Saline (PBS)7.437°C, in mouse serumStable up to 4 hours, degradation observed after 16 hours[12]
MethanolN/A25°C86% fidelity after 7 days[11]

Note: Quantitative half-life data for this compound in various biological buffers is limited. The provided data is for a similar TCO derivative and serves as an estimate. Experimental determination is recommended for specific applications.

Solubility

The inclusion of a 24-unit PEG chain significantly enhances the aqueous solubility of the TCO moiety.[6][7][8][9] this compound is readily soluble in a wide range of aqueous buffers, which is advantageous for bioconjugation reactions with sensitive biomolecules that require specific buffer conditions.

Table 3: Solubility of this compound

Buffer SystemSolubility
WaterHigh
Phosphate-Buffered Saline (PBS)High
Dimethylformamide (DMF)High

Note: The hydrophilic nature of the PEG chain generally ensures high solubility in most common biological buffers (e.g., MES, HEPES, Tris).[7][9]

Comparison with Alternatives

This compound is one of several reagents available for bioorthogonal chemistry. The choice of reagent often depends on the specific application, required reaction kinetics, and stability.

Table 4: Comparison of this compound with Other Click Chemistry Reagents

ReagentBioorthogonal PartnerKey AdvantagesKey DisadvantagesSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
This compound TetrazineExtremely fast kinetics, bioorthogonalPotential for isomerization to less reactive CCOUp to 10⁵[5][13]
DBCO-PEG-Acid AzideHigh stability, good kineticsSlower kinetics than TCO-tetrazine reaction~1[2]
Norbornene-PEG-Acid TetrazineMore stable than TCOSlower kinetics than TCOSlower than TCO-tetrazine[1]
Maleimide-PEG-Acid ThiolTargets cysteine residues specificallyPotential for Michael addition with other nucleophilesN/A

Experimental Protocols

Protocol 1: Determination of TCO-Tetrazine Reaction Kinetics using UV-Vis Spectroscopy

This protocol allows for the determination of the second-order rate constant of the TCO-tetrazine reaction by monitoring the disappearance of the characteristic tetrazine absorbance.

Materials:

  • This compound

  • A tetrazine derivative (e.g., a fluorescent tetrazine) with a known extinction coefficient

  • Reaction buffer (e.g., PBS, MES, HEPES, or Tris at the desired pH)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and the tetrazine derivative in the chosen reaction buffer.

  • Determine the optimal wavelength for monitoring the tetrazine absorbance (typically between 510-550 nm).[4]

  • In a cuvette, mix equimolar concentrations of this compound and the tetrazine derivative.

  • Immediately begin monitoring the decrease in absorbance at the predetermined wavelength over time.

  • The second-order rate constant (k₂) can be calculated from the initial rate of the reaction using the Beer-Lambert law and the rate equation for a second-order reaction.

Protocol 2: Assessment of TCO Stability using HPLC

This protocol assesses the stability of the TCO group by monitoring its isomerization to CCO over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Incubation buffer (e.g., PBS with and without a thiol-containing compound like glutathione)

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Dissolve this compound in the incubation buffer to a known concentration.

  • Incubate the solution at a specific temperature (e.g., 37°C).

  • At various time points, inject an aliquot of the solution onto the HPLC system.

  • Monitor the chromatogram for the appearance of a new peak corresponding to the CCO isomer, which will have a different retention time than the TCO isomer.

  • The percentage of remaining TCO at each time point can be calculated by integrating the peak areas. The half-life of the TCO group can be determined from a plot of the percentage of remaining TCO versus time.

Visualizations

Antibody-Drug Conjugate (ADC) Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound.

ADC_Workflow cluster_activation Activation cluster_conjugation Conjugation cluster_click Click Reaction cluster_purification Purification & Analysis TCO_PEG_Acid This compound NHS_Ester NHS Ester Activation (e.g., EDC, NHS) TCO_PEG_Acid->NHS_Ester TCO_PEG_NHS TCO-PEG24-NHS Ester NHS_Ester->TCO_PEG_NHS Conjugation Amine Coupling (pH 7.5-8.5) TCO_PEG_NHS->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation TCO_mAb TCO-labeled mAb Conjugation->TCO_mAb Click iEDDA Reaction (Bioorthogonal) TCO_mAb->Click Tetrazine_Drug Tetrazine-Drug Payload Tetrazine_Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (e.g., Mass Spec, HPLC) Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

TCO-Tetrazine Click Chemistry Pathway

The following diagram illustrates the inverse-electron demand Diels-Alder reaction between a TCO-functionalized molecule and a tetrazine.

TCO_Tetrazine_Reaction TCO TCO-R₁ TransitionState [4+2] Cycloaddition TCO->TransitionState Tetrazine Tetrazine-R₂ Tetrazine->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Rapid FinalProduct Final Conjugate + N₂ Dihydropyridazine->FinalProduct Retro-Diels-Alder (N₂ release)

Caption: The TCO-tetrazine iEDDA reaction pathway.

References

A Comparative Guide to TCO-Based PROTACs: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Among the innovative strategies to enhance their specificity and efficacy, the use of trans-cyclooctene (TCO) in bioorthogonal chemistry has emerged as a powerful tool. TCO-based PROTACs, often employed in "Click-formed PROTAC" (CLIPTAC) or prodrug strategies, leverage the rapid and specific inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine (Tz) to enable in situ formation or activation. This approach addresses key limitations of conventional PROTACs, such as high molecular weight and potential off-target effects.

This guide provides an objective comparison of the in vitro and in vivo performance of TCO-based PROTACs, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from key studies on TCO-based PROTACs, offering a clear comparison of their in vitro and in vivo efficacy.

Nano-Click-formed PROTACs (Nano-CLIPTACs) for ALK Degradation

This system involves the encapsulation of a TCO-containing anaplastic lymphoma kinase (ALK) ligand and a Tz-containing E3 ligase ligand into separate liposomes, which are then delivered to tumor cells for in situ assembly.

Parameter In Vitro (H3122 Cells) In Vivo (H3122 Xenograft Model) Reference
Target Protein Anaplastic Lymphoma Kinase (ALK)Anaplastic Lymphoma Kinase (ALK)[1][2]
PROTAC System Nano-CLIPTACs (WZ42)Nano-CLIPTACs (WZ42)[1][2]
Degradation (DC50) Not ReportedNot Applicable
Maximal Degradation (Dmax) >90% at 100 nMSignificant degradation observed[1][2]
Cell Viability (IC50) 2.6 nMNot Applicable[1]
Tumor Growth Inhibition Not ApplicableSignificant inhibition[3]
Click-Release PROTACs (crPROTACs) for BRD4 Degradation

This strategy utilizes a TCO-caged, inactive PROTAC prodrug that is activated upon reaction with a tumor-targeting, Tz-modified peptide.

Parameter In Vitro (HeLa Cells) In Vivo Reference
Target Protein Bromodomain-containing protein 4 (BRD4)Not Reported in this Study[4]
PROTAC System TCO-ARV-771 + c(RGDyK)-TzNot Reported in this Study[4]
Degradation (DC50) ~50 nM (with activator)Not Reported in this Study[4]
Maximal Degradation (Dmax) >80% at 250 nM (with activator)Not Reported in this Study[4]
Cell Viability (IC50) 389 nM (with activator)Not Reported in this Study[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Protein Degradation Assay (Western Blot)
  • Cell Culture and Treatment: Cancer cell lines (e.g., H3122, HeLa) are cultured to 70-80% confluency. Cells are then treated with the TCO-based PROTAC components (e.g., Nano-CLIPTACs or TCO-PROTAC prodrug and Tz-activator) at various concentrations for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., ALK, BRD4) and a loading control (e.g., GAPDH, β-actin).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the TCO-based PROTAC system.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: MTT reagent or CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.

  • Measurement: For MTT assays, the formazan crystals are dissolved, and the absorbance is measured. For CellTiter-Glo assays, luminescence is measured. The IC50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Cancer cells (e.g., H3122) are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a certain volume.

  • Treatment Administration: Mice are randomized into treatment and control groups. The TCO-based PROTAC components are administered via appropriate routes (e.g., intravenous injection).

  • Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of the target protein are analyzed by Western blotting or immunohistochemistry to confirm in vivo protein degradation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism General PROTAC Mechanism of Action PROTAC PROTAC (TCO-based) POI Protein of Interest (e.g., ALK, BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: General mechanism of action for PROTAC-mediated protein degradation.

CLIPTAC_Workflow CLIPTAC Experimental Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo TCO_Ligand TCO-tagged Target Ligand Cell_Treatment Treat Cells TCO_Ligand->Cell_Treatment Tz_Ligase_Ligand Tz-tagged E3 Ligase Ligand Tz_Ligase_Ligand->Cell_Treatment In_Situ_Click In Situ Click Reaction (iEDDA) Cell_Treatment->In_Situ_Click Degradation_Assay Western Blot (Degradation Analysis) In_Situ_Click->Degradation_Assay Viability_Assay Cell Viability Assay (IC50 Determination) In_Situ_Click->Viability_Assay Xenograft_Model Tumor Xenograft Mouse Model Systemic_Admin Systemic Administration of Components Xenograft_Model->Systemic_Admin Tumor_Targeting Tumor Targeting and In Situ Assembly Systemic_Admin->Tumor_Targeting Tumor_Growth Monitor Tumor Growth Tumor_Targeting->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Protein Levels in Tumor) Tumor_Targeting->PD_Analysis

Caption: Experimental workflow for evaluating CLIPTACs in vitro and in vivo.

crPROTAC_Logic Logical Flow of crPROTAC Activation TCO_Prodrug Inactive TCO-PROTAC Prodrug Tumor_Cell Tumor Cell TCO_Prodrug->Tumor_Cell Normal_Cell Normal Cell TCO_Prodrug->Normal_Cell Tz_Activator Tumor-Targeting Tz-Activator Tz_Activator->Tumor_Cell Targets Tz_Activator->Normal_Cell Does not target Click_Reaction Bioorthogonal Click Reaction Tumor_Cell->Click_Reaction No_Reaction No Reaction Normal_Cell->No_Reaction Active_PROTAC Active PROTAC Click_Reaction->Active_PROTAC Degradation Target Protein Degradation Active_PROTAC->Degradation No_Degradation No Degradation No_Reaction->No_Degradation

Caption: Logic of selective crPROTAC activation in tumor cells.

References

A Comparative Guide to TCO-PEG24-Acid and Shorter TCO-PEG Linkers in Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the choice of a linker for antibody conjugation is a critical decision that can significantly impact the performance and efficacy of the final conjugate. Trans-cyclooctene (TCO) linkers, utilized in the fast and highly specific bioorthogonal reaction with tetrazines, are a popular choice for antibody labeling. The inclusion of a polyethylene glycol (PEG) spacer in these linkers, such as in TCO-PEG-acid, offers several advantages, including increased hydrophilicity and reduced aggregation. This guide provides an objective comparison between the long-chain TCO-PEG24-acid and its shorter counterparts, supported by experimental data and detailed protocols.

Impact of PEG Linker Length on Antibody Conjugate Performance

The length of the PEG chain in a TCO-PEG linker plays a crucial role in the properties of the resulting antibody conjugate. Longer PEG chains, like PEG24, are generally associated with increased solubility and reduced immunogenicity.[][2] The hydrophilic nature of the PEG linker can help to shield the antibody from proteolytic degradation and reduce its clearance rate from circulation, thereby extending its half-life.[] Furthermore, the PEG spacer can minimize steric hindrance, potentially leading to more efficient conjugation to a complementary tetrazine-containing molecule.

However, the choice of PEG linker length is not without trade-offs. While longer PEG chains can be beneficial, they may also impact the cytotoxicity of antibody-drug conjugates (ADCs). Some studies have shown that longer PEG chains can lead to a reduction in the cytotoxic activity of the conjugated drug. Therefore, the optimal PEG linker length often represents a balance between improved pharmacokinetics and retained potency.

A key consideration for researchers is the potential for the hydrophobic TCO group to interact with the antibody surface, which can reduce the reactivity of the TCO for its target tetrazine. The incorporation of a hydrophilic PEG spacer helps to mitigate this effect.[3] Research has shown a significant increase in the reactivity of TCO-conjugated antibodies when a PEG linker is included, as compared to a direct TCO conjugation.[4][5]

Quantitative Comparison of TCO-PEG Linkers

While direct head-to-head studies comparing this compound with a wide range of shorter linkers are limited, data from various sources allow for a comparative analysis of key performance parameters. It is important to note that most antibody labeling is performed using the amine-reactive NHS-ester form of the TCO-PEG linker (TCO-PEG-NHS ester) rather than the acid form. The TCO-PEG-acid would require an activation step to an NHS ester or similar reactive intermediate prior to conjugation with the primary amines (e.g., lysine residues) on an antibody.

ParameterNo PEG Linker (TCO-NHS)Short PEG Linker (TCO-PEG4-NHS)Long PEG Linker (TCO-PEG24-NHS)Key Observations & References
Labeling Efficiency / Functionality ~11%~47%Increased functionality compared to no PEG.The inclusion of a PEG linker significantly increases the percentage of active TCO moieties on the antibody. A 4-unit PEG chain resulted in a greater than 4-fold increase in reactivity compared to a non-PEGylated TCO linker.[4][5] Longer PEG chains are also expected to enhance functionality.
Conjugation Efficiency Variable>50% to ~65%Not explicitly reported, but expected to be high.Studies using TCO-PEG4-NHS ester have reported conjugation efficiencies of over 50% and approximately 65% for single domain antibodies.[6][7] The hydrophilic nature of the PEG linker contributes to higher conjugation efficiency.[7]
Aggregation Higher propensityReducedSignificantly ReducedPEGylation is a well-established method to reduce the aggregation of antibody conjugates.[][3] The hydrophilic PEG chain minimizes hydrophobic interactions that can lead to aggregation.
Solubility LowerImprovedSignificantly ImprovedThe PEG spacer imparts water solubility to the conjugate, which is particularly beneficial when working with hydrophobic payloads.[8]
Antigen Binding Affinity Potentially reducedMaintainedMaintainedWith an appropriate degree of labeling, the antigen-binding affinity of the antibody is generally not compromised by the conjugation of TCO-PEG linkers. One study showed that a degree of labeling of up to 4 TCO groups per antibody did not significantly alter antigen affinity.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in antibody labeling and characterization. Below are protocols for key experiments.

Antibody Labeling with TCO-PEG-NHS Ester

This protocol outlines the steps for conjugating a TCO-PEG-NHS ester to an antibody.

  • Antibody Preparation:

    • Start with a purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), they must be removed.

    • Perform a buffer exchange using a desalting column or dialysis cassette with a molecular weight cut-off (MWCO) appropriate for your antibody (e.g., 40K MWCO for IgG).[9][10]

    • Adjust the antibody concentration to 1-5 mg/mL.[11]

  • TCO-PEG-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[10]

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution.[9][11] The optimal molar ratio may need to be determined empirically for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.[11]

  • Purification:

    • Remove the unreacted TCO-PEG-NHS ester and byproducts using a desalting column or dialysis.[9][10]

Workflow for Antibody Labeling and Characterization

G cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization cluster_reaction Bioorthogonal Reaction antibody Purified Antibody buffer_exchange Buffer Exchange (Amine-free buffer) antibody->buffer_exchange conjugation Incubate Antibody with TCO-PEG-NHS Ester buffer_exchange->conjugation tco_prep Prepare TCO-PEG-NHS in DMSO/DMF tco_prep->conjugation purification Purify Conjugate (Desalting Column) conjugation->purification dol Determine Degree of Labeling (UV-Vis Spectroscopy) purification->dol aggregation Assess Aggregation (SEC-HPLC) purification->aggregation binding Evaluate Binding Affinity (ELISA) purification->binding tetrazine_reaction React with Tetrazine-modified Molecule purification->tetrazine_reaction

Caption: Workflow for TCO-PEG-NHS ester antibody labeling and characterization.

Characterization of TCO-Labeled Antibody

1. Degree of Labeling (DOL) Determination:

The DOL, or the average number of TCO molecules per antibody, can be determined using UV-Vis spectrophotometry if the TCO linker contains a chromophore.[9]

  • Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the TCO linker's chromophore (if applicable).

  • Calculate the antibody concentration using its extinction coefficient at 280 nm.

  • A correction factor may be needed to account for the absorbance of the TCO linker at 280 nm.[9]

  • Calculate the concentration of the TCO linker using its extinction coefficient.

  • The DOL is the molar ratio of the TCO linker to the antibody.

2. Aggregation Assessment by Size Exclusion Chromatography (SEC):

SEC is the standard method for analyzing antibody aggregates.[12]

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline is typically used.[13]

  • Column: A size exclusion column suitable for separating monoclonal antibodies and their aggregates (e.g., Agilent AdvanceBio SEC 300Å).[13]

  • Detection: UV detection at 280 nm.

  • Analysis: The chromatogram will show peaks corresponding to the monomeric antibody conjugate and any high molecular weight species (aggregates). The percentage of aggregation can be calculated from the peak areas.[12][14]

3. Antigen Binding Affinity by ELISA:

An enzyme-linked immunosorbent assay (ELISA) can be used to assess whether the conjugation process has affected the antibody's binding to its target antigen.[9][15]

  • Plate Coating: Coat a 96-well plate with the target antigen overnight at 4°C.[16]

  • Blocking: Block the plate with a suitable blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Antibody Incubation: Add serial dilutions of both the TCO-labeled antibody and the unlabeled control antibody to the wells and incubate for 1-2 hours at room temperature.[16][17]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) that will bind to the primary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and measure the absorbance.

  • Analysis: Compare the binding curves of the labeled and unlabeled antibodies. A significant shift in the EC50 value for the labeled antibody would indicate a change in binding affinity.[9]

Bioorthogonal Tetrazine-TCO Ligation

G cluster_reactants Reactants cluster_product Product Ab_TCO Antibody-PEG-TCO Conjugate Antibody-PEG-Payload (Stable Conjugate) Ab_TCO->Conjugate Inverse Electron-Demand Diels-Alder Cycloaddition Tz_Molecule Tetrazine-Payload Tz_Molecule->Conjugate

Caption: The bioorthogonal reaction between a TCO-labeled antibody and a tetrazine-modified molecule.

Conclusion

The choice between this compound and shorter TCO-PEG linkers depends on the specific application and desired properties of the final antibody conjugate.

  • This compound (after activation): The longer PEG chain is advantageous for applications where high solubility, reduced aggregation, and a longer circulation half-life are paramount. It provides maximal steric separation of the TCO group from the antibody surface, which can lead to high reactivity in the subsequent ligation with a tetrazine. However, the potential for reduced potency in ADC applications should be considered.

  • Shorter TCO-PEG linkers (e.g., TCO-PEG4-acid): These linkers offer a good balance of improved solubility and reactivity compared to non-PEGylated linkers, while being more compact than their longer-chain counterparts. They are a suitable choice for many applications where the benefits of a very long PEG chain are not strictly necessary.

Ultimately, empirical testing is often required to determine the optimal linker for a particular antibody and application. The protocols and comparative data provided in this guide offer a solid foundation for researchers to make an informed decision and to design and execute their antibody labeling experiments effectively.

References

A Head-to-Head Comparison: TCO-PEG24-Acid for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and efficient methods for biomolecule conjugation, this guide provides a comprehensive comparison of TCO-PEG24-acid with alternative labeling technologies. Leveraging the power of bioorthogonal click chemistry, this compound offers a superior method for labeling proteins, antibodies, and other biomolecules with minimal impact on their function. This guide presents supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research and development endeavors.

Performance Comparison of Labeling Chemistries

The selection of a labeling reagent is critical and depends on factors such as reaction efficiency, specificity, and the stability of the resulting conjugate. The trans-cyclooctene (TCO) and tetrazine (Tz) ligation, the core of this compound's functionality, is a bioorthogonal reaction, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[1][2] This is a significant advantage over traditional labeling methods that often require harsh conditions or result in side reactions.

The inclusion of a 24-unit polyethylene glycol (PEG) spacer in this compound further enhances its utility. PEGylation is a well-established technique to improve the solubility, stability, and pharmacokinetic properties of biomolecules, while also reducing immunogenicity.[3][4] The hydrophilic PEG chain prevents the TCO moiety from being buried within the biomolecule, thereby improving its accessibility and reactivity.[5][6]

FeatureThis compound (via Tetrazine Ligation)Maleimide-PEG-XNHS Ester-PEG-X
Reaction Chemistry Inverse electron-demand Diels-Alder cycloaddition (IEDDA)Michael additionAcylation
Reaction Speed Very fast (up to 10^6 M⁻¹s⁻¹)[7]ModerateFast
Specificity Highly specific to tetrazines[8]Reacts with free thiols (cysteines)Reacts with primary amines (lysines, N-terminus)
Bioorthogonality Excellent; no interference with biological functional groups[1][2]Prone to reaction with other nucleophilesCan react with other nucleophilic groups
Stability of Linkage Stable covalent bondStable thioether bondStable amide bond
PEG Spacer Benefit Increased solubility, stability, and reduced immunogenicity[3][4]Increased solubility and stabilityIncreased solubility and stability
Control over Labeling Site Site-specific if tetrazine is introduced at a specific locationSite-specific to cysteine residuesLess specific, targets multiple lysine residues
Potential for Side Reactions MinimalPotential for off-target reactions with other nucleophilesHydrolysis of NHS ester in aqueous solutions

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol outlines the steps for conjugating this compound to an antibody via its primary amines using an N-hydroxysuccinimide (NHS) ester activation step.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, exchange the buffer to PBS using a spin desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.

  • Activation of this compound:

    • Dissolve this compound, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Incubate the mixture at room temperature for 15-30 minutes to form the TCO-PEG24-NHS ester.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the activated TCO-PEG24-NHS ester solution to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove the excess, unreacted TCO-PEG24-NHS ester using a spin desalting column equilibrated with PBS.

    • Collect the purified TCO-labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of TCO molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.[9][10]

Protocol 2: Characterization of TCO-Labeled Antibody by Mass Spectrometry

Procedure:

  • Sample Preparation:

    • The purified TCO-labeled antibody is buffer-exchanged into a volatile buffer (e.g., ammonium bicarbonate).

    • For peptide mapping, the antibody is denatured, reduced, alkylated, and then digested with an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • The intact labeled antibody or the digested peptides are separated using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

    • The separated molecules are then introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for analysis.[10]

  • Data Analysis:

    • For intact mass analysis, the mass difference between the unlabeled and labeled antibody is used to determine the DOL.

    • For peptide mapping, the mass spectra are analyzed to identify the specific amino acid residues that have been modified with the TCO-PEG24 moiety.

Visualizing the Workflow and Application

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_activation This compound Activation cluster_conjugation Antibody Conjugation cluster_purification Purification cluster_characterization Characterization TCO_acid This compound TCO_NHS TCO-PEG24-NHS Ester TCO_acid->TCO_NHS DMF/DMSO NHS NHS NHS->TCO_NHS EDC EDC EDC->TCO_NHS TCO_Ab TCO-labeled Antibody TCO_NHS->TCO_Ab Antibody Antibody Antibody->TCO_Ab Bicarbonate Buffer pH 8.3 Desalting Spin Desalting Column TCO_Ab->Desalting Purified_Ab Purified TCO-Ab Desalting->Purified_Ab LC_MS LC-MS/MS Purified_Ab->LC_MS DOL Degree of Labeling LC_MS->DOL

Caption: Experimental workflow for labeling an antibody with this compound.

pretargeting_pathway cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Administration of Tetrazine Probe cluster_step3 Step 3: Bioorthogonal Reaction at Tumor Site TCO_mAb TCO-labeled Monoclonal Antibody (mAb) Tumor_Cell Tumor Cell TCO_mAb->Tumor_Cell mAb binds to tumor antigen Reaction TCO-Tetrazine Click Reaction Tumor_Cell->Reaction Tz_Probe Tetrazine-labeled Imaging Agent or Drug Bloodstream Bloodstream Tz_Probe->Bloodstream Bloodstream->Reaction Tumor_Cell_Targeted Targeted Tumor Cell Reaction->Tumor_Cell_Targeted Localization of Imaging Agent/Drug

Caption: Pre-targeting strategy using TCO-labeled antibodies for cancer therapy.[1][13][14]

In this pre-targeting approach, a TCO-labeled monoclonal antibody is first administered and allowed to accumulate at the tumor site. Subsequently, a tetrazine-modified therapeutic or imaging agent is introduced. The highly specific and rapid click reaction between the TCO and tetrazine moieties ensures that the therapeutic or imaging payload is delivered specifically to the tumor, minimizing off-target effects and enhancing efficacy.[2][14] This strategy has shown great promise in preclinical studies for both cancer imaging and therapy.[1]

References

A Head-to-Head Battle of Crosslinkers: Benchmarking TCO-PEG24-acid for Superior Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the most efficient and robust crosslinking technologies, this guide provides an in-depth comparison of TCO-PEG24-acid against other prevalent crosslinking agents. We delve into the key performance indicators, supported by experimental data, to empower you in selecting the optimal tool for your bioconjugation needs.

The landscape of bioconjugation is rich with chemical tools designed to link molecules of interest, yet the efficiency, specificity, and biocompatibility of these crosslinkers can vary dramatically. Here, we benchmark the performance of this compound, a prominent player in the field of bioorthogonal chemistry, against traditional and other "click" chemistry crosslinkers.

The Frontrunners: An Overview of Crosslinking Chemistries

At the heart of this comparison is the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, the powerhouse behind the TCO-tetrazine ligation. This compound brings a trans-cyclooctene (TCO) moiety to the table, which reacts with exceptional speed and selectivity with a tetrazine partner. This reaction stands in contrast to other widely used crosslinking chemistries:

  • NHS Esters: N-hydroxysuccinimide esters are a classic choice for targeting primary amines (e.g., lysine residues) on proteins, forming stable amide bonds.

  • Maleimides: These are the go-to reagents for targeting sulfhydryl groups (e.g., cysteine residues), creating stable thioether bonds.

  • DBCO: Dibenzocyclooctyne is a key component in strain-promoted azide-alkyne cycloaddition (SPAAC), another popular "click" chemistry reaction that, like the TCO-tetrazine ligation, is bioorthogonal and proceeds without the need for a toxic copper catalyst.

Performance Showdown: Quantitative Comparison of Crosslinking Agents

The choice of a crosslinking agent hinges on several critical performance metrics. The following tables summarize the available quantitative data to facilitate a direct comparison.

Parameter TCO-Tetrazine DBCO-Azide (SPAAC) NHS Ester-Amine Maleimide-Thiol
Reaction Rate Constant (k₂) (M⁻¹s⁻¹) 800 - 30,000[1]0.31[2]~0.1 - 10~1000
Reaction Time Minutes[3]HoursHoursMinutes to Hours
Specificity High (Bioorthogonal)High (Bioorthogonal)Moderate (targets available amines)High (targets available sulfhydryls)
Biocompatibility High (Catalyst-free)High (Catalyst-free)Moderate (potential for side reactions)Moderate (potential for off-target reactions)
Stability of Linkage Stable dihydropyridazineStable triazoleStable amideStable thioether

Table 1: General Performance Comparison of Crosslinking Chemistries.

Application TCO-Tetrazine (iEDDA) DBCO-Azide (SPAAC) Cu(I)-catalyzed Azide-Alkyne (CuAAC)
Protein Enrichment Efficiency 100%45%9%

Table 2: Comparison of Click Chemistry Efficiency for Target Protein Enrichment. Data from a study using Olaparib conjugated with TCO, azide, or alkyne.[4]

Under the Hood: Experimental Protocols

To provide a practical framework for applying these crosslinkers, we present detailed experimental protocols for key bioconjugation reactions.

Protocol 1: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of two proteins using a TCO-NHS ester and a tetrazine-NHS ester.

Materials:

  • Protein 1 (to be modified with TCO)

  • Protein 2 (to be modified with tetrazine)

  • TCO-PEG24-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

1. Protein 1 Activation with TCO-NHS Ester: a. Dissolve 100 µg of Protein 1 in 100 µL of PBS. b. Add 5 µL of 1M NaHCO₃ to the protein solution. c. Add a 20-fold molar excess of TCO-PEG24-NHS ester to the mixture. d. Incubate at room temperature for 60 minutes. e. Remove excess TCO reagent using a spin desalting column equilibrated with PBS.

2. Protein 2 Activation with Tetrazine-NHS Ester: a. Dissolve 100 µg of Protein 2 in 100 µL of PBS. b. Add 5 µL of 1M NaHCO₃ to the protein solution. c. Add a 20-fold molar excess of methyltetrazine-PEG-NHS ester to the mixture. d. Incubate at room temperature for 60 minutes. e. Remove excess tetrazine reagent using a spin desalting column equilibrated with PBS.

3. Crosslinking Reaction: a. Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio. b. Gently rotate the mixture for 1 hour at room temperature. c. The conjugated protein is now ready for downstream applications.

Protocol 2: Two-Step Protein Crosslinking using SMCC (NHS-Maleimide)

This protocol details the use of a heterobifunctional SMCC crosslinker to conjugate an amine-containing protein to a sulfhydryl-containing protein.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Dry, amine-free solvent (e.g., DMSO or DMF)

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2-7.5)

  • Desalting column

Procedure:

1. Maleimide-Activation of Protein-NH₂: a. Prepare the Protein-NH₂ in the Conjugation Buffer. b. Immediately before use, prepare a 10-50 mM stock solution of SMCC in DMSO or DMF. c. Add a 10- to 50-fold molar excess of the SMCC stock solution to the protein solution.[5] d. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5] e. Remove excess, non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer.

2. Conjugation to Protein-SH: a. Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH in the desired molar ratio. b. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[5] c. The reaction can be stopped by adding a molar excess of a free thiol-containing compound like cysteine.

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further clarify the processes described, the following diagrams illustrate the key reaction mechanisms and experimental workflows.

TCO_Tetrazine_Reaction TCO TCO-modified Biomolecule Intermediate Diels-Alder Cycloadduct TCO->Intermediate + Tetrazine Tetrazine Tetrazine-modified Biomolecule Tetrazine->Intermediate Product Stable Conjugate Intermediate->Product - N₂ N2 N₂ (gas) NHS_Maleimide_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein_NH2 Amine-containing Protein Activated_Protein Maleimide-activated Protein Protein_NH2->Activated_Protein + SMCC SMCC SMCC (NHS-Maleimide) SMCC->Activated_Protein Desalting Desalting Column Activated_Protein->Desalting Excess_SMCC Excess SMCC Desalting->Excess_SMCC Purified_Protein Purified Maleimide- activated Protein Desalting->Purified_Protein Final_Conjugate Final Conjugate Purified_Protein->Final_Conjugate + Protein-SH Protein_SH Sulfhydryl-containing Protein Protein_SH->Final_Conjugate

References

Safety Operating Guide

Proper Disposal of TCO-PEG24-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential guidance on the proper disposal procedures for TCO-PEG24-acid, a reagent commonly used in bioconjugation and drug development. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.

While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, this guidance is based on general principles of laboratory chemical waste management and information regarding the disposal of polyethylene glycol (PEG) compounds.[1][2][3][4][5] It is imperative to consult the official SDS provided by the supplier for specific handling and disposal instructions.

Immediate Safety and Logistical Information

This compound is a valuable tool in modern research, but like all chemicals, it requires careful handling throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential health hazards.

Key Disposal Considerations:

ConsiderationGuideline
Waste Classification While polyethylene glycol (PEG) is generally considered non-hazardous and biodegradable, the complete toxicological and ecological properties of this compound are not widely documented.[1][6] Therefore, it is prudent to treat it as a chemical waste stream.
Segregation Do not mix this compound waste with general laboratory trash or pour it down the drain.[3][7][8] It should be collected in a designated, properly labeled hazardous waste container.[4][9]
Containerization Use a chemically compatible, leak-proof container for waste collection.[4][7] The original product container, if in good condition, is an ideal choice. Ensure the container is kept securely closed except when adding waste.[7][9]
Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.[4][9]
Storage Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[7][9]
Disposal Method Disposal should be handled by a licensed chemical waste disposal contractor.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[9]

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Collect all materials contaminated with this compound, including unused solutions, reaction residues, and contaminated labware (e.g., pipette tips, tubes), in a designated waste container.

    • For liquid waste, use a funnel to avoid spills. Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]

    • For solid waste, such as contaminated gloves or paper towels, place them in a sealed bag before adding to the designated solid waste container.

  • Container Labeling and Storage:

    • Ensure the waste container is clearly and accurately labeled.

    • Store the container in your laboratory's designated satellite accumulation area.

  • Arrange for Disposal:

    • Once the container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a waste pickup. Provide them with the full chemical name and any other required information.

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate is_liquid Is the waste liquid? segregate->is_liquid liquid_container Collect in a labeled, leak-proof liquid waste container is_liquid->liquid_container Yes is_solid Is the waste solid? is_liquid->is_solid No storage Store in designated Satellite Accumulation Area liquid_container->storage solid_container Collect in a labeled, sealed solid waste container is_solid->solid_container Yes is_solid->storage No (Consult EHS) solid_container->storage contact_ehs Contact Environmental Health & Safety (EHS) for disposal storage->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling TCO-PEG24-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for the handling of TCO-PEG24-acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of this valuable research compound.

Understanding the Compound

This compound is a monodisperse, aqueous-soluble Polyethylene Glycol (PEG) reagent.[1][2] It incorporates a highly reactive trans-cyclooctene (TCO) moiety and a carboxylic acid functional group.[1][2] The TCO group facilitates rapid, catalyst-free "click chemistry" reactions with tetrazine-containing molecules, a cornerstone of modern bioconjugation techniques.[1][2][3] The carboxylic acid allows for the conjugation to primary amines.[1][2]

Key characteristics:

  • Formula: C60H115NO28[1][4]

  • Molecular Weight: ~1298.6 g/mol [1][4]

  • Solubility: Soluble in water and DMF.[1][2]

Personal Protective Equipment (PPE)

Due to the compound's chemical properties, including its acidic nature, stringent adherence to PPE protocols is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.[1][4][5][6][7] A face shield should be used when there is a significant splash risk.[5]Concentrated acids are strongly corrosive to all body tissues, especially the eyes.[1] Standard safety glasses do not provide adequate protection from splashes.[1]
Hand Protection Chemical-resistant gloves (Nitrile rubber is recommended for acid resistance).[1][4][6][7] Inspect gloves before each use.To protect against skin contact, which can cause irritation or chemical burns.[4][5] Contaminated gloves should be disposed of properly to avoid cross-contamination.
Body Protection A chemical-resistant apron or a long-sleeved laboratory coat.[1][4][5]Provides a barrier to protect skin and personal clothing from spills and splashes.
Respiratory Not generally required for small quantities handled with proper engineering controls. Use in a chemical fume hood.[5][6]Vapors from acidic compounds can be toxic upon inhalation.[1][5] A chemical fume hood provides the necessary local exhaust ventilation to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to experimental use.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials handle_receipt Receive & Verify Compound prep_materials->handle_receipt handle_storage Transfer to -20°C Storage handle_receipt->handle_storage handle_equilibration Equilibrate to Room Temp handle_storage->handle_equilibration handle_weighing Weigh Compound in Hood handle_equilibration->handle_weighing handle_dissolution Dissolve in Appropriate Solvent handle_weighing->handle_dissolution reaction_setup Perform Reaction handle_dissolution->reaction_setup cleanup_quench Quench Reaction reaction_setup->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste dispose_ppe Doff & Dispose of PPE cleanup_waste->dispose_ppe dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for safe handling of this compound.

Experimental Protocol:

  • Preparation : Before handling the compound, ensure you are wearing all required PPE as detailed in the table above. Prepare your designated workspace in a certified chemical fume hood. Ensure that a spill kit containing an acid neutralizer is readily accessible.

  • Receiving and Storage : Upon receipt, verify the product. This compound should be stored in a tightly sealed container at -20°C.[1][2] Note that TCO compounds have a limited shelf life and are not recommended for long-term storage due to natural isomerization to the less reactive cis-cyclooctene (CCO).[1][2][8]

  • Equilibration and Weighing : Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation. All weighing and transfers of the solid material should be performed inside a chemical fume hood.

  • Dissolution : Dissolve the this compound in an appropriate solvent, such as water or DMF, as specified in your experimental protocol.[1][2] When diluting, always add acid to the solvent, not the other way around, to prevent a potentially exothermic reaction.[9]

  • Reaction : Carry out the intended chemical reaction within the fume hood. Keep all containers sealed when not in immediate use.

  • Cleanup : After the experiment, decontaminate surfaces with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with local regulations.

  • Chemical Waste : All unused this compound, solutions containing the compound, and byproducts must be disposed of as hazardous chemical waste.

    • Collect all liquid waste in a clearly labeled, sealed, and compatible waste container.

    • Solid waste (e.g., contaminated weigh boats) should be collected separately.

  • Contaminated Materials : Dispose of all contaminated PPE, such as gloves and disposable lab coats, in accordance with your institution's hazardous waste guidelines. Do not discard these items in the regular trash.

  • Consult Authority : Arrange for disposal through a licensed disposal company, in consultation with your local waste disposal authority and in accordance with national and regional regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.